molecular formula C3HCl2F5 B114831 1,2-Dichloro-1,1,3,3,3-pentafluoropropane CAS No. 141563-84-0

1,2-Dichloro-1,1,3,3,3-pentafluoropropane

Cat. No.: B114831
CAS No.: 141563-84-0
M. Wt: 202.93 g/mol
InChI Key: XAHBEACGJQDUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-dichloro-1,1,3,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-1,1,3,3,3-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2F5/c4-1(2(5,6)7)3(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHBEACGJQDUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2F5
Record name 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042030
Record name 1,2-dichloro-1,1,3,3,3-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,2-dichloro-1,1,3,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable.
Record name 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

431-86-7
Record name 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Dichloro-1,1,3,3,3-pentafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HCFC 225da
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-dichloro-1,1,3,3,3-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAY2SA21WQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"synthesis and properties of 1,2-dichloro-1,1,3,3,3-pentafluoropropane"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Properties of 1,2-dichloro-1,1,3,3,3-pentafluoropropane

Introduction

This compound (CAS No. 431-86-7) is a hydrochlorofluorocarbon (HCFC), a class of compounds that were developed as transitional replacements for chlorofluorocarbons (CFCs). This specific isomer belongs to the HCFC-225 group, which encompasses various structural arrangements of the molecular formula C₃HCl₂F₅.[1][2] Commercially, mixtures of HCFC-225 isomers, primarily HCFC-225ca (3,3-dichloro-1,1,1,2,2-pentafluoropropane) and HCFC-225cb (1,3-dichloro-1,1,2,2,3-pentafluoropropane), were widely used under trade names like AK-225.[3] These solvents were valued for their nonflammability, thermal stability, and excellent solvency, making them suitable for precision cleaning in the aerospace and electronics industries.[3][4]

However, like other HCFCs, this compound is recognized as an ozone-depleting substance.[5] Consequently, its production and use have been phased out globally under the regulations of the Montreal Protocol on Substances that Deplete the Ozone Layer.[3][6][7] Despite the phase-out for emissive applications, understanding its synthesis and properties remains crucial for managing existing stocks, for its use as a chemical intermediate in non-emissive applications, and for historical and academic purposes.[8] This guide provides a comprehensive overview of its synthesis, chemical and physical properties, reactivity, applications, and environmental impact.

Synthesis Strategies

The industrial synthesis of dichloropentafluoropropanes typically involves the addition of a chlorofluoromethane to a fluoroalkene. A common route for producing the C₃HCl₂F₅ backbone is the reaction of dichlorofluoromethane (HCFC-22) with tetrafluoroethylene (TFE).[4][9] This reaction often yields a mixture of isomers.

A key strategy to obtain a specific isomer, such as this compound, or to enrich the mixture with a desired isomer like HCFC-225ca, involves subsequent isomerization reactions. These reactions are typically catalyzed by Lewis acids, such as aluminum halides, or metal oxides at elevated temperatures.[8][9] For instance, HCFC-225aa can be effectively isomerized to HCFC-225ca in the gas phase over a metal oxide catalyst.[8] Similarly, HCFC-225cb can be isomerized to HCFC-225ca using a partially fluorinated aluminum chloride catalyst, although yields may vary depending on the reaction conditions.[8]

Generalized Synthesis and Isomerization Workflow

The following protocol outlines a general approach for the synthesis of a dichloropentafluoropropane mixture and subsequent isomerization.

Step 1: Synthesis of Dichloropentafluoropropane Isomer Mixture

  • Charge a suitable high-pressure reactor with a modified aluminum chloride catalyst.[9]

  • Introduce dichlorofluoromethane and tetrafluoroethylene into the reactor.

  • Maintain the reaction under controlled temperature and pressure to facilitate the addition reaction.

  • The crude product will be a mixture of various C₃HCl₂F₅ isomers.

  • Isolate the crude product mixture from the catalyst.

Step 2: Isomerization (Example: Enrichment of HCFC-225ca)

  • Pass the vaporized isomer mixture from Step 1 over a heated bed of a metal oxide catalyst.[8]

  • Maintain the reaction temperature below 290°C to promote the conversion of other isomers (e.g., HCFC-225aa) to the desired isomer (e.g., HCFC-225ca).[8]

  • Continuously remove the product stream from the reactor.

Step 3: Purification

  • Subject the isomerized product mixture to fractional distillation to separate the desired isomer from other isomers and unreacted starting materials.

  • Analyze the fractions using gas chromatography (GC) to confirm purity.

G cluster_synthesis Synthesis Stage cluster_isomerization Isomerization Stage cluster_purification Purification Stage reagents Dichlorofluoromethane + Tetrafluoroethylene reaction1 Addition Reaction in Pressure Reactor reagents->reaction1 catalyst1 Aluminum Halide Catalyst catalyst1->reaction1 product_mix Crude Isomer Mixture (HCFC-225 isomers) reaction1->product_mix reaction2 Gas-Phase Isomerization (Heated Reactor) product_mix->reaction2 catalyst2 Metal Oxide Catalyst catalyst2->reaction2 isomer_product Enriched Isomer Mixture reaction2->isomer_product distillation Fractional Distillation isomer_product->distillation final_product Purified 1,2-dichloro- 1,1,3,3,3-pentafluoropropane distillation->final_product

Caption: Generalized workflow for the synthesis and purification of a specific HCFC-225 isomer.

Physicochemical Properties

This compound is a colorless and odorless liquid that is nonflammable.[1][10] Its properties are often compared with those of its more commercially significant isomers, HCFC-225ca and HCFC-225cb.

PropertyThis compoundHCFC-225caHCFC-225cb
CAS Number 431-86-7[10]422-56-0507-55-1
IUPAC Name This compound[10]3,3-dichloro-1,1,1,2,2-pentafluoropropane1,3-dichloro-1,1,2,2,3-pentafluoropropane
Molecular Formula C₃HCl₂F₅[1]C₃HCl₂F₅C₃HCl₂F₅
Molecular Weight 202.94 g/mol [1][2]202.94 g/mol 202.93 g/mol
Boiling Point Not available51.0 °C[11]56.1 °C
Melting Point Not available-94.0 °C[11]-97.0 °C
Density Not available1.55 g/cm³ @ 25°C[11]1.56 g/cm³ @ 25°C
Physical Appearance Colorless, odorless liquid[1][10]Colorless, odorless liquid[11]Colorless, odorless liquid
Solubility in Water Slightly soluble[10]Slightly soluble[11]Slightly soluble

Reactivity and Chemical Behavior

Under normal conditions, this compound is chemically inert.[1][10] However, it can undergo vigorous reactions under specific conditions:

  • Strong Reducing Agents : It can react violently with highly active metals.[10][12]

  • Strong Oxidizing Agents : It can be oxidized by strong oxidizing agents, particularly at extreme temperatures.[10][12]

  • Strong Bases : Reaction with strong bases may lead to the release of toxic gases.[11]

  • Thermal Decomposition : When subjected to high temperatures, such as in a fire, it can decompose to form hazardous products including hydrochloric acid, hydrofluoric acid, and potentially carbonyl halides.[13]

Applications and Industrial Relevance

The primary application for the HCFC-225 isomer mixture was as a precision cleaning solvent.[3] Its properties made it an effective replacement for CFC-113 for cleaning sensitive electronic components and aerospace oxygen systems.[3][4]

More recently, specific isomers of HCFC-225 have gained importance as intermediates in the chemical synthesis of next-generation refrigerants. For example, HCFC-225ca is a key starting material for producing 2,3,3,3-tetrafluoropropene (HFO-1234yf), a refrigerant with a low global warming potential.[8] This involves the dehydrofluorination of HCFC-225ca to produce an intermediate which is then converted to HFO-1234yf.[14]

G cluster_use Industrial Applications of HCFC-225 Isomers cluster_cleaning Direct Use (Phased Out) cluster_synthesis Intermediate Use hcfc225 HCFC-225 (Isomer Mixture) cleaning Precision Cleaning Solvent (Aerospace, Electronics) hcfc225->cleaning hcfc225ca HCFC-225ca (Specific Isomer) hcfc225->hcfc225ca Isomer Separation dehydro Dehydrofluorination hcfc225ca->dehydro hfo HFO-1234yf (Low-GWP Refrigerant) dehydro->hfo

Caption: Primary applications of HCFC-225 isomers as solvents and chemical intermediates.

Safety and Handling

This compound is classified as a hazardous substance.[5]

  • Health Hazards : It is harmful if inhaled, swallowed, or in contact with skin.[5] It causes skin irritation and serious eye irritation.[5] High vapor concentrations can displace oxygen, leading to dizziness, unconsciousness, and potentially death.[13]

  • Personal Protective Equipment (PPE) : When handling this substance, appropriate PPE is required, including chemical-resistant gloves, safety goggles or a face shield, and suitable protective clothing. In areas with inadequate ventilation, respiratory protection is necessary.[5]

  • First Aid :

    • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[5]

    • Skin Contact : Wash the affected area with plenty of soap and water and seek immediate medical attention.[5]

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible, and get immediate medical attention.[5]

    • Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person.[5]

  • Fire Hazard : The substance is nonflammable.[1][10] However, containers may explode when heated, and fires involving this chemical can produce irritating, corrosive, and toxic gases.[12][13] Use dry chemical, CO₂, water spray, or regular foam for surrounding fires.[12]

Environmental Impact and Regulatory Status

The most significant concern with this compound and other HCFCs is their impact on the stratospheric ozone layer.[15] The presence of chlorine in the molecule leads to ozone depletion.[16]

  • Ozone Depletion Potential (ODP) : HCFCs have a lower ODP than the CFCs they replaced, but the potential is not zero. The ODP for the HCFC-225ca/cb mixture is between 0.02 and 0.03.[3] Due to this, HCFC-225 is classified as a Class II ozone-depleting substance and its use has been phased out under the Montreal Protocol.[3][6]

  • Global Warming Potential (GWP) : These compounds are also greenhouse gases that contribute to global warming.[16] The GWP of HCFC-225ca over a 100-year period is 137 times that of carbon dioxide.[17]

  • Atmospheric Fate : If released, the compound will exist as a vapor and is expected to degrade in the atmosphere through reactions with hydroxyl radicals.[18][11]

Conclusion

This compound is a member of the HCFC-225 family of chemicals, which were once important industrial solvents. While its synthesis is achievable through established fluorochemical methods, its practical application is now highly restricted due to its detrimental effects on the environment, specifically its contribution to ozone depletion and global warming. The legacy of this and other HCFCs lies in the lessons learned about the environmental impact of industrial chemicals and the successful international cooperation of the Montreal Protocol to phase them out. Its remaining relevance is primarily as a chemical intermediate for producing more environmentally benign compounds, a role that requires strict control to prevent its release into the atmosphere.

References

  • Smolecule. (n.d.). Buy HCFC 225 | 135151-96-1.
  • Guidechem. (n.d.). This compound 431-86-7 wiki.
  • PubChem. (n.d.). This compound.
  • Nappa, M. J., & Rao, V. N. M. (2011). Process for producing 2,3,3,3-tetrafluoropropene. U.S.
  • CAMEO Chemicals. (n.d.). This compound.
  • Ohno, H., & Nishiguchi, T. (2013). Process for producing 1,1-dichloro-2,2,3,3,3-pentafluoropropane. U.S.
  • Techspray. (n.d.). Updated Facts On 2015 HCFC-225 Usage Ban.
  • PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane.
  • Tsai, W.-T. (2005). An overview of environmental hazards and exposure risk of hydrofluorocarbons (HFCs). Chemosphere, 61(11), 1539-1547.
  • SynQuest Laboratories, Inc. (n.d.). This compound Safety Data Sheet.
  • MicroCare Corp. (n.d.). Companies Explore Alternatives to Ozone-Depleting HCFC-225 as Global Phase-Out Nears.
  • NASA. (n.d.). HCFC-225ca.
  • Wikipedia. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane.
  • PubChem. (n.d.). This compound.
  • Patexia. (2011). Method for producing 1,1-dichloro-2,2,3,3,3-pentafluoropropane.
  • PubChem. (n.d.). 3,3-Dichloro-1,1,1,2,2-pentafluoropropane.
  • Climatiq. (n.d.). Emission Factor: HCFC-225ca (3.3-dichloro-1.1.1.2.2-pentafluoropropane).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Global Substance Registration System. (n.d.). This compound.
  • Fexa. (n.d.). Impact of HCFC, CFC & HFC Refrigerants on the Environment.
  • Farnell. (2012). Material Safety Data Sheet - Contact Cleaner II.
  • National Refrigerants, Inc. (n.d.). How Refrigerants Affect the Environment.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (CAS Number: 431-86-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 1,2-dichloro-1,1,3,3,3-pentafluoropropane, a fluorinated hydrocarbon with the CAS registry number 431-86-7. Known commercially as HCFC-225da, this compound has seen application in various industrial processes. This document is intended to serve as a technical resource, detailing its chemical identity, physical and chemical properties, and the experimental methodologies used to determine these characteristics. All data is presented with in-text citations, and a complete list of references is provided for further investigation.

Chemical Identity and Structure

This compound is a halogenated propane derivative. Its molecular structure consists of a three-carbon backbone with two chlorine and five fluorine atoms as substituents.

  • Chemical Name: this compound[1][2]

  • CAS Number: 431-86-7[1][2]

  • Synonyms: HCFC-225da, 2,3-Dichloro-1,1,1,3,3-pentafluoropropane[1]

  • Molecular Formula: C₃HCl₂F₅[1][3]

  • Molecular Weight: 202.94 g/mol [1][3]

  • Canonical SMILES: FC(F)(F)C(Cl)C(F)(F)Cl[1]

  • InChI Key: XAHBEACGJQDUPF-UHFFFAOYSA-N[1]

The structural arrangement of the halogen atoms gives rise to a chiral center at the second carbon atom, meaning this compound can exist as a racemic mixture.[3]

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various applications, from solvent efficacy to environmental fate. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
Physical State Colorless, odorless liquid at standard conditions.[2]
Boiling Point 51 °C[1]
Density 1.5564 g/cm³ at 24 °C[1]
Solubility in Water Slightly soluble.[2]
Vapor Pressure Estimated to be in the range of 240-286 mmHg at 25 °C (based on isomers).[4][5]
In-Depth Analysis of Key Properties

Boiling Point: The boiling point of 51 °C indicates that this compound is a volatile liquid at room temperature.[1] This property is critical for applications where evaporation is a key factor, such as in cleaning agents or as a component in refrigerant blends.

Density: With a density significantly higher than water, this compound will form a separate lower layer when mixed with water.[1]

Vapor Pressure: A precise experimental vapor pressure for this compound is not prominently available in the reviewed literature. However, data for its isomers, 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) and 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca), are reported as 286 mmHg and 240 mmHg at 25 °C, respectively.[4][5] It is reasonable to infer that the vapor pressure of this compound falls within a similar range, indicating a high tendency to evaporate at ambient temperatures.

Chemical Stability and Hazards

This compound is chemically stable under normal handling and storage conditions. However, it is incompatible with strong reducing agents, such as active metals, with which it can react violently.[2] Exposure to high temperatures can lead to thermal decomposition, generating hazardous substances including hydrogen chloride and hydrogen fluoride.

From a safety perspective, this compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it is known to cause skin and eye irritation. It is also designated as a Class II ozone-depleting substance, which has led to restrictions on its production and use under international agreements like the Montreal Protocol.

Experimental Methodologies for Property Determination

The accurate determination of physicochemical properties is paramount for the safe and effective use of any chemical compound. The following sections outline the standard experimental protocols for measuring some of the key properties discussed.

Boiling Point Determination (Micro-Reflux Method)

The causality behind choosing a micro-reflux method lies in its efficiency with small sample volumes and its accuracy. This technique relies on the principle that at the boiling point, the temperature of the vapor of a pure liquid is in equilibrium with the liquid itself.

Protocol:

  • A small volume (approximately 0.5-1 mL) of this compound is placed in a small test tube.

  • A thermometer is positioned in the test tube with the bulb just above the liquid surface to measure the vapor temperature.

  • The test tube is gently heated in a heating block or water bath.

  • The liquid is brought to a gentle boil, and a "reflux ring" of condensing vapor will be observed on the walls of the test tube.

  • The thermometer bulb should be positioned at the level of this reflux ring.

  • The stable temperature reading on the thermometer is recorded as the boiling point.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_procedure Experimental Procedure setup_desc 1. Sample in Test Tube 2. Thermometer in Vapor Phase 3. Gentle Heating Source start Start Heating observe Observe Boiling & Reflux Ring start->observe Heat stabilize Wait for Stable Temperature observe->stabilize Maintain Gentle Reflux record Record Boiling Point stabilize->record Equilibrium Reached

Caption: Workflow for Micro-Boiling Point Determination.

Vapor Pressure Determination (Static Method)

The static method is chosen for its direct measurement of the equilibrium vapor pressure at a given temperature in a closed system. This self-validating system ensures that the measured pressure is solely due to the substance in equilibrium with its vapor.

Protocol:

  • A small, purified sample of the liquid is placed in a container connected to a pressure measurement device (manometer) and a vacuum line.

  • The sample is thoroughly degassed by freezing it with liquid nitrogen, evacuating the headspace, and then allowing it to thaw. This freeze-pump-thaw cycle is repeated several times to remove any dissolved gases.

  • The container is then placed in a constant-temperature bath.

  • Once the temperature of the liquid and vapor has equilibrated, the pressure exerted by the vapor is measured.

  • This process is repeated at various temperatures to obtain a vapor pressure curve.

VaporPressureDetermination cluster_prep Sample Preparation cluster_measurement Measurement sample Place Sample in Container degas Degas via Freeze-Pump-Thaw Cycles sample->degas thermostat Place in Constant Temp Bath degas->thermostat equilibrate Allow System to Equilibrate thermostat->equilibrate measure Measure Vapor Pressure equilibrate->measure repeat_temp Repeat at Different Temperatures measure->repeat_temp

Caption: Static Method for Vapor Pressure Measurement.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: PubChem indicates the availability of ¹³C and ¹⁹F NMR spectra for this compound.[2]

    • ¹³C NMR: The spectrum is expected to show three distinct signals corresponding to the three carbon atoms in different chemical environments due to the varying halogen substituents.

    • ¹⁹F NMR: The spectrum would be more complex, showing signals for the two distinct fluorine environments (-CF₂Cl and -CF₃ groups). The coupling between non-equivalent fluorine atoms and with the proton would lead to complex splitting patterns, providing valuable structural information.

  • Mass Spectrometry (MS): While a mass spectrum for the exact CAS number 431-86-7 is not directly available in the searched literature, the NIST WebBook provides a mass spectrum for its isomer, 1,3-dichloro-1,1,2,2,3-pentafluoropropane (CAS 507-55-1).[6] The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns resulting from the loss of chlorine and fluorine atoms or fluorocarbon fragments.

  • Infrared (IR) Spectroscopy: An infrared spectrum would exhibit strong absorption bands characteristic of C-F and C-Cl stretching vibrations, as well as C-C stretching and various bending modes. This data provides a fingerprint for the functional groups present in the molecule.

Conclusion

This compound is a volatile, dense, and sparingly water-soluble liquid with a well-defined chemical structure and set of physicochemical properties. Its utility as a solvent is derived from its ability to dissolve a range of organic materials. However, its environmental impact as an ozone-depleting substance has curtailed its use. The data and experimental methodologies presented in this guide provide a solid foundation for researchers and professionals working with this and similar halogenated compounds.

References

  • CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society. Retrieved December 2, 2025, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved December 2, 2025, from [Link]

  • PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. National Center for Biotechnology Information. Retrieved December 2, 2025, from [Link]

  • Wikipedia. (2023, September 27). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Retrieved December 2, 2025, from [Link]

  • NIST. (n.d.). Propane, 1,3-dichloro-1,1,2,2,3-pentafluoro-. NIST Chemistry WebBook. Retrieved December 2, 2025, from [Link]

  • GSRS. (n.d.). This compound. Global Substance Registration System. Retrieved December 2, 2025, from [Link]

  • PubChem. (n.d.). 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. National Center for Biotechnology Information. Retrieved December 2, 2025, from [Link]

Sources

An In-depth Technical Guide to the Structural Isomers of 1,2-dichloro-1,1,3,3,3-pentafluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,2-dichloro-1,1,3,3,3-pentafluoropropane and its structural isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced world of these halogenated propanes. It covers the identification and properties of the primary isomers, detailed methodologies for their synthesis and characterization, and a critical discussion of their current and potential applications in synthetic chemistry. By synthesizing technical data with practical insights, this guide aims to serve as an essential resource for leveraging the unique chemical attributes of dichloropentafluoropropanes in research and development endeavors.

Introduction: The Landscape of Dichloropentafluoropropane Isomers

The molecular formula C₃HCl₂F₅ represents a fascinating array of structural isomers, each possessing distinct physical and chemical properties. These compounds, broadly classified as hydrochlorofluorocarbons (HCFCs), have historically been utilized as solvents and cleaning agents, often as replacements for ozone-depleting chlorofluorocarbons (CFCs).[1] However, their utility extends beyond industrial applications. For the synthetic chemist, particularly within the pharmaceutical and agrochemical sectors, the strategic placement of chlorine and fluorine atoms on a propane backbone offers a toolkit of reactive handles and opportunities to modulate molecular properties.[2][3]

This guide will focus on the most prominent structural isomers of dichloropentafluoropropane, providing a foundational understanding of their individual characteristics and synthetic accessibility. The presence of both chlorine and fluorine atoms imparts a unique reactivity profile, with the potential for selective transformations that can be exploited in the synthesis of more complex molecules.

The primary isomers of dichloropentafluoropropane that will be discussed are:

  • This compound (HCFC-225da) [4]

  • 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) [1][5]

  • 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) [6][7]

  • 2,2-dichloro-1,1,1,3,3-pentafluoropropane (HCFC-225aa)

Of these, this compound is of particular interest due to its chiral center at the C-2 position, leading to the existence of a racemic mixture.[8] This guide will explore the implications of this stereochemistry in the context of its synthesis and potential applications.

Isomer Identification and Physicochemical Properties

A thorough understanding of the distinct properties of each isomer is paramount for their effective utilization. The arrangement of the halogen atoms significantly influences boiling points, densities, and reactivity.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound431-86-7C₃HCl₂F₅202.94511.556 at 24°C
1,3-dichloro-1,1,2,2,3-pentafluoropropane507-55-1C₃HCl₂F₅202.9456.11.56 at 25°C
3,3-dichloro-1,1,1,2,2-pentafluoropropane422-56-0C₃HCl₂F₅202.9451.11.55 at 25°C
2,2-dichloro-1,1,1,3,3-pentafluoropropane128903-21-9C₃HCl₂F₅202.94N/AN/A

Synthesis of Dichloropentafluoropropane Isomers

The synthetic routes to these isomers are varied, often involving the addition of smaller halogenated molecules or the fluorination of polychlorinated precursors. The choice of synthetic strategy is dictated by the desired isomer and the availability of starting materials.

Synthesis of 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb)

This isomer is commercially manufactured through the addition of dichlorofluoromethane (CHClF₂) to tetrafluoroethylene (C₂F₄).[1] This reaction is typically carried out under pressure and in the presence of a catalyst.

Experimental Protocol: Synthesis of HCFC-225cb

  • Reactor Preparation: A high-pressure autoclave is charged with a suitable catalyst, such as a chromium-based catalyst.

  • Reactant Introduction: Dichlorofluoromethane and tetrafluoroethylene are introduced into the reactor in a controlled molar ratio.

  • Reaction Conditions: The reactor is heated to a temperature in the range of 100-200°C, and the pressure is maintained at a level sufficient to keep the reactants in the liquid phase.

  • Reaction Monitoring: The progress of the reaction is monitored by sampling and analyzing the reactor contents using gas chromatography (GC).

  • Product Isolation and Purification: Upon completion, the reactor is cooled, and the crude product mixture is distilled to separate the desired HCFC-225cb from unreacted starting materials and byproducts.

Synthesis of 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca)

A multi-step synthesis for HCFC-225ca has been described, starting from 2,2,3,3,3-pentafluoro-1-propanol.

Experimental Protocol: Multi-step Synthesis of HCFC-225ca

Step 1: Formation of 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate

  • In a reaction vessel, 2,2,3,3,3-pentafluoro-1-propanol is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the corresponding tosylate.

Step 2: Formation of 1-chloro-2,2,3,3,3-pentafluoropropane

  • The tosylate from Step 1 is then reacted with a chloride source, such as lithium chloride, in a suitable solvent like N-methylpyrrolidone (NMP), to yield 1-chloro-2,2,3,3,3-pentafluoropropane.

Step 3: Chlorination to form 1,1-dichloro-2,2,3,3,3-pentafluoropropane

  • The monochlorinated product from Step 2 is subjected to chlorination, for example, using chlorine gas under UV irradiation, to afford the desired 1,1-dichloro-2,2,3,3,3-pentafluoropropane (an alternative nomenclature for 3,3-dichloro-1,1,1,2,2-pentafluoropropane).

Isomerization Reactions

Isomerization processes can be employed to convert one isomer into another. For instance, 2,2-dichloro-1,1,1,3,3-pentafluoropropane (HCFC-225aa) can be isomerized to 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) in the gas phase over a metal oxide catalyst.

Spectroscopic Characterization

Unambiguous identification of the dichloropentafluoropropane isomers relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹⁹F NMR are invaluable for elucidating the structure of these isomers. The single proton in the molecule will exhibit characteristic splitting patterns due to coupling with adjacent fluorine atoms. ¹⁹F NMR is particularly powerful due to the large chemical shift dispersion of fluorine, which often allows for the resolution of signals from each unique fluorine environment.[9]

  • ¹H NMR: The chemical shift and multiplicity of the single proton provide crucial information about its local environment.

  • ¹⁹F NMR: The number of signals, their chemical shifts, and the complex coupling patterns (both ¹H-¹⁹F and ¹⁹F-¹⁹F) allow for a detailed mapping of the fluorine atoms within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of C-H, C-Cl, and C-F bonds. The C-F stretching region, typically between 1000 and 1400 cm⁻¹, can be complex but provides a unique fingerprint for each isomer.

Chemical Reactivity and Synthetic Applications

While extensively used as solvents, the synthetic utility of dichloropentafluoropropanes is an area of growing interest. Their reactivity is largely dictated by the C-H and C-Cl bonds.

Reaction with Alkali

A key reaction of this compound is its reaction with ethanolic alkali.[10] This elimination reaction can lead to the formation of valuable fluorinated olefins, which are versatile building blocks in organic synthesis.

Experimental Protocol: Reaction of this compound with Ethanolic Potassium Hydroxide

  • Reaction Setup: A solution of this compound in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Reagent Addition: A solution of potassium hydroxide in ethanol is added dropwise to the stirred solution of the dichloropentafluoropropane at a controlled temperature.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC analysis of aliquots.

  • Workup: After the reaction is complete, the mixture is cooled, and water is added. The product is then extracted with a suitable organic solvent (e.g., diethyl ether).

  • Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or chromatography to yield the corresponding fluorinated alkene.

// Nodes start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="Ethanolic KOH", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Fluorinated Alkene\n(e.g., 2-chloro-1,1,3,3,3-pentafluoropropene)", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproducts [label="KCl + H₂O", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> product [label="Elimination"]; reagent -> product; product -> byproducts [style=dashed, arrowhead=none]; } .dot Reaction of this compound with ethanolic alkali.

Potential as Fluorinated Building Blocks

The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[2][3] While direct applications of dichloropentafluoropropanes as building blocks in drug discovery are not yet widely reported, their potential is significant. The ability to generate fluorinated alkenes, as demonstrated above, opens a pathway to a variety of further transformations, including:

  • Nucleophilic additions to the double bond.

  • Cycloaddition reactions .

  • Cross-coupling reactions .

These transformations can introduce further complexity and functionality, making these compounds valuable starting materials for the synthesis of novel fluorinated scaffolds for medicinal chemistry.

Separation and Analysis

The separation and analysis of dichloropentafluoropropane isomers are typically achieved using chromatographic techniques, with gas chromatography (GC) being the most common method.

Gas Chromatography (GC)

GC, often coupled with a mass spectrometer (GC-MS), is highly effective for separating and identifying the different isomers. The choice of the GC column is critical for achieving good resolution. A non-polar or mid-polar column is often suitable for separating these compounds based on their boiling points and polarity differences.

Experimental Protocol: GC-MS Analysis of Dichloropentafluoropropane Isomers

  • Sample Preparation: A dilute solution of the isomer mixture is prepared in a suitable volatile solvent.

  • Injection: A small volume of the sample is injected into the GC.

  • Separation: The isomers are separated on a capillary column (e.g., a DB-5ms or equivalent) using a temperature program that ramps from a low initial temperature to a higher final temperature.

  • Detection: The separated isomers are detected by a mass spectrometer, which provides both retention time data for quantification and mass spectra for identification.

// Nodes start [label="Isomer Mixture", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; gc [label="Gas Chromatography\n(Separation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms [label="Mass Spectrometry\n(Detection & Identification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Chromatogram & Mass Spectra", shape=document, fillcolor="#FFFFFF"];

// Edges start -> gc; gc -> ms; ms -> data; } .dot Workflow for the GC-MS analysis of dichloropentafluoropropane isomers.

Safety and Handling

Dichloropentafluoropropanes are halogenated hydrocarbons and should be handled with appropriate safety precautions. They are generally non-flammable liquids but can be harmful if inhaled or absorbed through the skin.[6]

7.1. Personal Protective Equipment (PPE)

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin Protection: Lab coat and closed-toe shoes.

7.2. Engineering Controls

  • All handling of these compounds should be conducted in a well-ventilated fume hood.

7.3. Storage

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

7.4. Disposal

  • Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

The structural isomers of dichloropentafluoropropane represent a class of compounds with a rich and varied chemistry. While their historical use has been in industrial applications, their potential as versatile building blocks in organic synthesis is becoming increasingly apparent. This guide has provided a comprehensive overview of their synthesis, characterization, and reactivity, with the aim of equipping researchers and scientists with the knowledge to explore their utility in the development of novel molecules. As the demand for sophisticated fluorinated compounds in drug discovery and materials science continues to grow, a deeper understanding of the chemistry of dichloropentafluoropropanes will undoubtedly pave the way for new and innovative applications.

References

  • Beilstein Journal of Organic Chemistry. (2020). Supporting Information: Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Journal of Organic Chemistry. (1956). Notes - The Reaction of 1,2-Dichloro-1,1,3,3,3,-pentafluoropropane with Ethanolic Alkali. [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. [Link]

  • PubChem. (n.d.). 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. [Link]

  • Wiley Online Library. (n.d.). Supporting Information. [Link]

  • Ostrava, V. (n.d.). code of practice compressed fluorine and mixtures with inert gases. [Link]

  • Oklahoma State University. (n.d.). Safe Handling of Compressed Gases in the Laboratory and Plant. [Link]

  • Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. [Link]

  • Global Substance Registration System. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • NIST. (n.d.). Propane, 1,3-dichloro-1,1,2,2,3-pentafluoro-. [Link]

  • Wikipedia. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • National Academies Press. (n.d.). Working with Chemicals. [Link]

  • MolecularCloud. (2025). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. [Link]

  • PubChem. (n.d.). Dichloropropane, all isomers. [Link]

  • Doc Brown's Chemistry. (n.d.). 21 constitutional isomers of molecular formula C5H10Cl2, C5H10Br2, C5H10F2 or C5H10I2. [Link]

  • PubMed. (n.d.). Acute and chronic toxicity of short chained perfluoroalkyl substances to Daphnia magna. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. analytical methods. [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). RELEVANCE TO PUBLIC HEALTH. [Link]

  • ResearchGate. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,1,1,3,3-pentachloropropane. [Link]

  • ChemRxiv. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. [Link]

  • Vedantu. (n.d.). What are the structures of the isomers of dichloro class 11 chemistry CBSE. [Link]

  • CORE. (n.d.). mass spectrometric isomer characterization of perfluorinated compounds in technical mixture, water and. [Link]

  • Homework.Study.com. (n.d.). What are four isomers of dichloropropane?. [Link]

  • MDPI. (2024). High-Resolution Mass Spectrometry Non-Targeted Detection of Per- and Polyfluoroalkyl Substances in Roe Deer (Capreolus capreolus). [Link]

  • Taylor & Francis. (n.d.). Chronic toxicity – Knowledge and References. [Link]

  • YouTube. (2024). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!. [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • National Center for Biotechnology Information. (n.d.). New Frontiers and Developing Applications in 19F NMR. [Link]

  • SpringerLink. (n.d.). A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. [Link]

  • MDPI. (2024). LC-ESI-MS and GC-MS Profiling, Chemical Composition, and Cytotoxic Activity of Endophytic Fungus Pleosporales sp. Derived from Artemisia annua. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Properties of Dichloropentafluoropropane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the thermodynamic properties of dichloropentafluoropropane isomers (C₃HCl₂F₅), compounds of significant interest in various industrial applications, including as refrigerants, cleaning agents, and in specialized chemical synthesis. Understanding the distinct thermodynamic characteristics of each isomer is crucial for process design, safety analysis, and environmental impact assessment. This document delves into both experimental and computational methodologies for determining these properties, offering field-proven insights and detailed protocols to support researchers and professionals in their work.

Introduction to Dichloropentafluoropropane Isomers

Dichloropentafluoropropane is a hydrochlorofluorocarbon (HCFC) with the chemical formula C₃HCl₂F₅. There are nine possible constitutional isomers of dichloropentafluoropropane, each exhibiting unique physical and thermodynamic properties due to the different arrangements of chlorine and fluorine atoms on the propane backbone. The nomenclature and CAS numbers for some of the most common isomers are provided in Table 1.

These compounds have been used as replacements for chlorofluorocarbons (CFCs) due to their lower ozone depletion potential (ODP). However, as HCFCs, they are also subject to phase-out schedules under the Montreal Protocol. A thorough understanding of their thermodynamic properties remains critical for managing their existing applications and for the development of next-generation alternatives.

Table 1: Common Isomers of Dichloropentafluoropropane

Isomer NameHCFC DesignationCAS Number
1,1-dichloro-2,2,3,3,3-pentafluoropropaneHCFC-225aa128903-21-9
1,2-dichloro-1,1,3,3,3-pentafluoropropaneHCFC-225da431-86-7
1,3-dichloro-1,1,2,2,3-pentafluoropropaneHCFC-225cb507-55-1
2,2-dichloro-1,1,1,3,3-pentafluoropropaneHCFC-225aa128903-21-9
2,3-dichloro-1,1,1,2,3-pentafluoropropane--
3,3-dichloro-1,1,1,2,2-pentafluoropropaneHCFC-225ca422-56-0
1,1-dichloro-1,2,2,3,3-pentafluoropropaneHCFC-225cc13474-88-9
1,2-dichloro-1,1,2,3,3-pentafluoropropane--
1,3-dichloro-1,1,2,3,3-pentafluoropropane--

Experimentally Determined Thermodynamic Properties

The experimental determination of thermodynamic properties provides the most accurate and reliable data. Key properties for dichloropentafluoropropane isomers include vapor pressure, boiling point, and enthalpy of formation. A summary of available experimental data for some common isomers is presented in Table 2.

Table 2: Experimental Thermodynamic Properties of Selected Dichloropentafluoropropane Isomers

PropertyHCFC-225ca (3,3-dichloro-1,1,1,2,2-pentafluoropropane)HCFC-225cb (1,3-dichloro-1,1,2,2,3-pentafluoropropane)
Boiling Point (°C) 51.156.1[1]
Vapor Pressure (mmHg at 25°C) 240[2]286.0[1]
Heat of Vaporization (kJ/mol at bp) 29.6 (calculated from data in source)[3]29.4 (calculated from data in source)[4]
Liquid Density (g/mL at 25°C) 1.56[4]1.56[1]

Note: Asahiklin AK-225 is a commercial blend of HCFC-225ca and HCFC-225cb.[5][6]

Experimental Methodologies

The static method is a direct and accurate technique for determining the vapor pressure of a liquid. It involves introducing a pure, degassed sample into an evacuated, thermostatically controlled vessel and measuring the equilibrium pressure at a given temperature.

Step-by-Step Protocol for Static Vapor Pressure Measurement:

  • Apparatus Preparation: A schematic of a static vapor pressure apparatus is shown in Figure 1. The core components include a sample vessel, a pressure transducer, a temperature-controlled bath, and a vacuum system.[7]

  • Sample Degassing: The sample of the dichloropentafluoropropane isomer must be thoroughly degassed to remove any dissolved air or other non-condensable gases. This is typically achieved by repeated freeze-pump-thaw cycles.

  • Sample Introduction: A small, precise amount of the degassed liquid is introduced into the evacuated sample vessel.

  • Thermal Equilibration: The sample vessel is immersed in a constant-temperature bath and allowed to reach thermal equilibrium.

  • Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using a calibrated high-precision pressure transducer.

  • Data Collection: The vapor pressure is recorded at various temperatures to establish the vapor pressure curve.

VaporPressureApparatus cluster_0 Thermostatic Bath SampleVessel Sample Vessel (with liquid-vapor equilibrium) PressureTransducer Pressure Transducer SampleVessel->PressureTransducer Vapor VacuumPump Vacuum Pump VacuumPump->SampleVessel Evacuation DataAcquisition Data Acquisition System PressureTransducer->DataAcquisition Signal

Figure 1: Simplified schematic of a static vapor pressure measurement apparatus.

Bomb calorimetry is the standard method for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived. For halogenated compounds, this technique requires special considerations to ensure complete combustion and to accurately analyze the complex mixture of products.[8][9]

Step-by-Step Protocol for Bomb Calorimetry of Volatile Halogenated Liquids:

  • Sample Preparation: A precise mass of the volatile dichloropentafluoropropane isomer is encapsulated in a gelatin capsule or a similar container to prevent evaporation before ignition.[10]

  • Bomb Preparation: The sealed sample is placed in a platinum crucible within a high-pressure stainless-steel vessel, known as a "bomb". A small, known amount of water is added to the bomb to dissolve the acidic combustion products.

  • Pressurization: The bomb is purged and then filled with a high pressure of pure oxygen (typically 25-30 atm).

  • Calorimeter Assembly: The bomb is placed in a well-insulated water bath of known volume within the calorimeter. The entire system is allowed to reach thermal equilibrium.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

  • Temperature Measurement: The temperature change of the water bath is precisely measured.

  • Product Analysis: After combustion, the contents of the bomb are carefully analyzed to determine the amounts of carbon dioxide, hydrogen fluoride, and any other products formed.

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law.

BombCalorimetryWorkflow A Sample Encapsulation B Bomb Assembly & Pressurization A->B C Calorimeter Setup B->C D Ignition C->D E Temperature Measurement D->E G Calculation of ΔHc E->G F Product Analysis F->G H Calculation of ΔHf G->H

Figure 2: Workflow for determining the enthalpy of formation using bomb calorimetry.

Computational Estimation of Thermodynamic Properties

When experimental data is unavailable, computational methods provide a powerful tool for estimating thermodynamic properties. The Benson group additivity method is a widely used and reliable technique for this purpose.[11][12]

Benson Group Additivity Method

The Benson group additivity method is based on the principle that the thermodynamic properties of a molecule can be estimated by summing the contributions of its constituent functional groups.[12] The general equation for estimating the standard enthalpy of formation (ΔHf°) is:

ΔHf°(molecule) = Σ (ni * GAVi)

where ni is the number of times group i appears in the molecule, and GAVi is the group additivity value for group i.

Table 3: Selected Benson Group Additivity Values for Halogenated Alkanes (Enthalpy of Formation in kJ/mol at 298.15 K)

GroupDescriptionValue (kJ/mol)
C-(C)(H)₃Methyl group-42.1
C-(C)₂(H)₂Methylene group-20.7
C-(C)(F)(H)₂Fluoromethyl group-213.4
C-(C)(F)₂(H)Difluoromethyl group-439.3
C-(C)(F)₃Trifluoromethyl group-677.8
C-(C)(Cl)(H)₂Chloromethyl group-69.9
C-(C)(Cl)₂(H)Dichloromethyl group-96.2
C-(F)(Cl)(H)Fluorochloromethyl group-259.4
C-(F)₂(Cl)Difluorochloromethyl group-472.8
C-(F)(Cl)₂Fluorodichloromethyl group-280.3

Note: These are representative values and a more comprehensive set of group values is required for accurate calculations.[13]

Let's estimate the standard enthalpy of formation for 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb).

Structure: Cl-CF₂-CF₂-CHF-Cl

Group Decomposition:

  • C-1: Central carbon bonded to one chlorine, two fluorines, and one carbon. Group: C-(Cl)(F)₂(C)

  • C-2: Central carbon bonded to two fluorines and two carbons. Group: C-(F)₂(C)₂

  • C-3: Central carbon bonded to one hydrogen, one chlorine, one fluorine, and one carbon. Group: C-(H)(Cl)(F)(C)

To perform the calculation, we would need the specific GAVs for these groups. As a complete and consistent set of GAVs for all possible fluorinated and chlorinated propane groups is extensive, researchers are encouraged to consult specialized databases and literature.[14]

GroupAdditivity Molecule Dichloropentafluoropropane Isomer Group1 Group 1 Contribution Molecule->Group1 Decomposition Group2 Group 2 Contribution Molecule->Group2 Decomposition Group3 Group 3 Contribution Molecule->Group3 Decomposition Sum Summation Group1->Sum Group2->Sum Group3->Sum Property Thermodynamic Property (e.g., ΔHf°) Sum->Property

Figure 3: Conceptual workflow of the Benson group additivity method.

Conclusion

The thermodynamic properties of dichloropentafluoropropane isomers are essential for their safe and efficient use in various applications. This guide has provided an overview of both experimental and computational methods for determining these properties. While experimental measurements offer the highest accuracy, computational methods like the Benson group additivity approach are invaluable for estimating properties when experimental data is unavailable. For professionals in research and development, a combination of these techniques, along with access to reliable databases such as the NIST Chemistry WebBook, is crucial for a comprehensive understanding of these complex chemical compounds.

References

  • ASTM D6897-16, Standard Test Method for Vapor Pressure of Liquefied Petroleum Gases (LPG) (Expansion Method), ASTM International, West Conshohocken, PA, 2016,

  • Asahi Glass Co., Ltd. (n.d.). ASAHIKLIN AK-225 Hydrochlorofluorocarbon Solvent. LookPolymers. Retrieved from [Link]

  • Akasaka, R., Yamashita, S., Fukuda, S., & Higashi, Y. (2020). Vapor Pressure Measurement for trans-1,2-Dichloroethene [R1130(E)]. ResearchGate. Retrieved from [Link]

  • Asahi Glass Co., Ltd. (n.d.). ASAHIKLIN AK-225G Hydrochlorofluorocarbon Solvent. LookPolymers. Retrieved from [Link]

  • Farina, D. S., Sirumalla, S. K., Mazeau, E. J., & West, R. H. (2021). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling. Industrial & Engineering Chemistry Research, 60(43), 15492–15501. [Link]

  • Wikipedia contributors. (2023, December 14). Heat of formation group additivity. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Techspray. (n.d.). Asahiklin AK225. Gluespec. Retrieved from [Link]

  • Techspray. (2002, December 23). Asahiklin AK-225. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (n.d.). Scholar9. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 28). Benson group increment theory. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Benson, S. W. (1976). Thermochemical Kinetics (2nd ed.). Wiley.
  • National Institute of Standards and Technology. (n.d.). Propane, 1,3-dichloro-1,1,2,2,3-pentafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Constant Volume Calorimetry. Retrieved from [Link]

  • DDS Calorimeters. (2017, March 2). How to prepare various samples for firing in an oxygen bomb calorimeter. Retrieved from [Link]

  • Good, W. D., & Scott, D. W. (1962). Thermochemistry of organic fluorine compounds and carbon compounds of metals by rotating-bomb calorimetry. Pure and Applied Chemistry, 5(2), 229-240.
  • Kolesov, V. P., Slavutskaya, G. M., & Stel'nikova, L. N. (1972). Standard enthalpy of formation of 1,1-dichloro-3,3,3-trifluoropropane. Russian Journal of Physical Chemistry, 46(3), 467-468.
  • Good, W. D., Lacina, J. L., & McCullough, J. P. (1962). Fluorine bomb calorimetry. XXIII. Enthalpy of formation of carbon tetrafluoride. The Journal of Physical Chemistry, 66(6), 1045–1049.
  • Parr Instrument Company. (n.d.). ME 354 Lab - Bomb Calorimeter Experiment. Retrieved from [Link]

  • Whitman, B. (2005, April 28). Refrigerant Pressures, States, And Conditions. ACHR News. Retrieved from [Link]

  • Cohen, N. (1996). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds.
  • National Institute of Standards and Technology. (n.d.). Propane, 3,3-dichloro-1,1,1,2,2-pentafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Formula Browser: C3HCl2F5. In NIST Chemistry WebBook. Retrieved from [Link]

  • OChem Solutions. (2020, April 8). Halogenation of Propane [Video]. YouTube. [Link]

  • Meier Supply Co., Inc. (n.d.). Thermodynamic Properties of HCFC-123. Retrieved from [Link]

  • Purdue University. (n.d.). Characteristics of HFC Refrigerants. Retrieved from [Link]

Sources

"environmental fate of HCFC-225da"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate of Dichloropentafluoropropanes (HCFC-225)

Executive Summary

This guide provides a comprehensive technical overview of the environmental fate of the dichloropentafluoropropane isomers, commercially known as HCFC-225. Developed as transitional replacements for chlorofluorocarbons (CFCs) like CFC-113, HCFC-225 isomers were valued for their cleaning performance and non-flammability. However, their chemical stability and chlorine content contribute to both ozone depletion and global warming, leading to their phase-out under the Montreal Protocol.[1][2] This document synthesizes available data on the primary commercial isomers, HCFC-225ca (3,3-dichloro-1,1,1,2,2-pentafluoropropane) and HCFC-225cb (1,3-dichloro-1,1,2,2,3-pentafluoropropane), to build a complete picture of their environmental distribution, persistence, and degradation pathways. The primary route of environmental degradation is through reaction with hydroxyl radicals in the troposphere, with insignificant contributions from hydrolysis or biodegradation.

Introduction: From CFC Replacement to Regulated Substance

The dichloropentafluoropropanes, collectively referred to as HCFC-225, were introduced as part of a class of hydrochlorofluorocarbons (HCFCs) designed to replace ozone-depleting CFCs in applications such as precision cleaning and as a solvent carrier.[1] Their formulation, typically a blend of the HCFC-225ca and HCFC-225cb isomers, offered favorable physical properties similar to the CFCs they replaced but with a reduced, albeit not zero, impact on the stratospheric ozone layer.[1][3]

The presence of a hydrogen atom in the HCFC molecule makes it susceptible to degradation in the lower atmosphere (troposphere), reducing the amount of chlorine that can reach the stratosphere to catalyze ozone destruction.[3][4] Despite this advantage over CFCs, HCFCs are still recognized as Class II ozone-depleting substances and potent greenhouse gases.[5][6] Consequently, their production and importation have been progressively phased out under the regulations of the Montreal Protocol on Substances that Deplete the Ozone Layer, with a near-complete phase-out finalized in the United States as of January 1, 2020, for all but specific servicing uses.[2][7] Understanding the environmental fate of these compounds is therefore critical for assessing the long-term environmental impact of their historical use and for managing remaining stocks.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental partitioning of a chemical is governed by its physical and chemical properties. For HCFC-225 isomers, high vapor pressure and a significant Henry's Law constant dictate that the primary environmental compartment of concern is the atmosphere.

PropertyHCFC-225caHCFC-225cbReference
Chemical Name 3,3-Dichloro-1,1,1,2,2-pentafluoropropane1,3-Dichloro-1,1,2,2,3-pentafluoropropane
CAS Number 422-56-0507-55-1
Molecular Formula C₃HCl₂F₅C₃HCl₂F₅
Molecular Weight 202.94 g/mol 202.94 g/mol
Boiling Point 51 °C56 °C[8]
Vapor Pressure 240 mm Hg @ 25 °C286 mm Hg @ 25 °C[9][10]
Henry's Law Constant (est.) High (Not specified)2.76 atm-m³/mol[10]
Water Solubility Low (Not specified)Low (Not specified)

Environmental Fate and Transport

Upon release, HCFC-225 rapidly partitions based on the properties outlined above. The logical flow of its environmental journey is from its point of use into the atmosphere, with minor, transient presence in aquatic and terrestrial systems.

Atmospheric Fate: The Primary Degradation Arena

The dominant and most significant fate process for HCFC-225 is its slow degradation in the atmosphere.

  • Partitioning and Transport : Due to high vapor pressure, any release of HCFC-225 to land or water results in rapid volatilization into the atmosphere.[9][10] Once in the troposphere, it is distributed globally.

  • Degradation Pathway : The atmospheric lifetime of HCFCs is determined almost exclusively by their reaction with photochemically-produced hydroxyl radicals (•OH).[4][11] This reaction initiates the breakdown of the molecule. The C-H bond in the HCFC is the point of attack by the •OH radical, leading to the formation of a haloalkyl radical, which then undergoes further reactions.

  • Atmospheric Lifetime : The rate of this reaction determines the compound's atmospheric lifetime. The isomers of HCFC-225 have atmospheric lifetimes measured in years, allowing a fraction of them to be transported to the stratosphere before degrading.

    • The atmospheric half-life for HCFC-225ca is estimated to be 3.6 years .[9]

    • The atmospheric half-life for HCFC-225cb is estimated to be 4.9 years .[8][10]

Diagram: Atmospheric Degradation Initiation of HCFC-225ca

HCFC HCFC-225ca (CF₃CF₂CHCl₂) Radical Haloalkyl Radical (CF₃CF₂C•Cl₂) HCFC->Radical + •OH H2O H₂O (Water) HCFC->H2O - H₂O OH •OH (Hydroxyl Radical) OH->Radical

Caption: Initial reaction of HCFC-225ca with a hydroxyl radical.

  • Environmental Impact Potentials : A chemical's contribution to ozone depletion and climate change is quantified by its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).[5][12]

    • Ozone Depletion Potential (ODP) : The ODP is a relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 serving as the benchmark (ODP = 1.0).[3] Because HCFC-225 contains chlorine and has a multi-year atmospheric lifetime, it contributes to ozone depletion. The ODP for HCFC-225cb is 0.03 .[8]

    • Global Warming Potential (GWP) : The GWP compares the amount of heat trapped by a certain mass of a gas to the amount of heat trapped by a similar mass of carbon dioxide (GWP = 1).[12] HCFC-225 is a potent greenhouse gas. The 100-year GWP for HCFC-225cb is 568 .[8]

ParameterValue (Isomer)DefinitionReference
Atmospheric Lifetime 3.6 years (ca) / 4.9 years (cb)Time to reduce concentration to 1/e of its original amount.[9][10]
Ozone Depletion Potential (ODP) 0.03 (cb)Relative ability to destroy stratospheric ozone compared to CFC-11.[3][8]
Global Warming Potential (GWP, 100-yr) 568 (cb)Relative ability to trap heat in the atmosphere compared to CO₂.[8][12]
Aquatic Fate

The presence of HCFC-225 in aquatic systems is expected to be transient and localized to areas of direct discharge.

  • Volatilization : The high Henry's Law constant for HCFC-225cb (2.76 atm-m³/mol) indicates that it will volatilize rapidly from water surfaces.[10] The volatilization half-life from a model river is estimated to be just 1.5 hours.[10] This is the dominant removal mechanism from water.

  • Hydrolysis : HCFC-225 isomers lack hydrolyzable functional groups and are not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 5-9).[9]

  • Biodegradation : While microorganisms are capable of degrading a wide range of halogenated hydrocarbons, HCFCs are generally recalcitrant to biodegradation.[13] Studies on other HCFCs have shown that degradation can occur under specific aerobic or anaerobic conditions, but it is not considered a significant environmental fate process for HCFC-225.[14]

Terrestrial Fate

If released to soil, the fate of HCFC-225 is primarily driven by volatilization.

  • Transport : Due to its high vapor pressure, volatilization from soil surfaces is expected to be the most significant transport and fate process. Leaching to groundwater is unlikely to be significant compared to the rate of volatilization.

  • Biodegradation : As in aquatic systems, significant biodegradation of HCFC-225 in soil is not expected.[13][14]

Diagram: Overall Environmental Fate of HCFC-225

cluster_release Release cluster_compartments Environmental Compartments cluster_fate Fate Processes Release HCFC-225 Release (Industrial Use) Soil Soil Release->Soil Water Water Release->Water Atmosphere Atmosphere Release->Atmosphere Direct Emission Soil->Atmosphere Volatilization (Rapid) Water->Atmosphere Volatilization (Rapid) Degradation Tropospheric Degradation (Reaction with •OH) Atmosphere->Degradation Primary Pathway (t½ = 3.6 - 4.9 years)

Caption: Environmental fate and transport pathways for HCFC-225.

Ecotoxicity Profile

Toxicological studies on HCFC-225 isomers have primarily focused on inhalation toxicity for occupational exposure assessments. In subchronic inhalation studies, rats exposed to HCFC-225ca or HCFC-225cb showed effects such as liver weight increases and narcotic-like effects at high concentrations (e.g., 1,000-15,000 ppm).[17] Data on ecotoxicity is limited, but for structurally related fluorocarbons (HFCs), toxicity to aquatic organisms like algae, daphnia, and fish is generally low.[18] Given its low water solubility and rapid volatilization, the risk of significant aquatic or terrestrial organism exposure is considered low.

Analytical & Experimental Methodologies

To ensure scientific integrity, the environmental fate parameters of compounds like HCFC-225 are determined using standardized and validated experimental protocols.

Protocol 1: Determination of Atmospheric Lifetime (Relative Rate Method)

This protocol describes a self-validating system for determining the rate constant for the reaction of HCFC-225 with •OH radicals, which is then used to calculate its atmospheric lifetime.

Objective: To measure the rate constant (k_HCFC) for the reaction HCFC-225 + •OH relative to a reference compound with a well-known rate constant (k_ref).

Methodology:

  • Chamber Setup: A temperature-controlled environmental chamber (smog chamber) with UV lights is used. The chamber is filled with purified air.

  • Reactant Introduction: Known concentrations of HCFC-225, a reference compound (e.g., methyl chloroform, CH₃CCl₃), and an •OH radical precursor (e.g., methyl nitrite, CH₃ONO) are injected into the chamber. The initial concentrations ([HCFC]₀, [Ref]₀) are measured using Gas Chromatography (GC) or Fourier-Transform Infrared Spectroscopy (FTIR).

  • Reaction Initiation: The UV lights are turned on to photolyze the precursor, generating •OH radicals and initiating the degradation of both the HCFC-225 and the reference compound.

  • Concentration Monitoring: The concentrations of HCFC-225 and the reference compound are monitored over time ([HCFC]_t, [Ref]_t).

  • Data Analysis & Causality: The degradation of both compounds is solely due to reaction with •OH. By measuring their decay rates relative to each other, any variations in •OH concentration or chamber conditions are internally controlled. The following relationship holds: ln([HCFC]₀ / [HCFC]_t) = (k_HCFC / k_ref) * ln([Ref]₀ / [Ref]_t)

  • Calculation: A plot of ln([HCFC]₀ / [HCFC]_t) versus ln([Ref]₀ / [Ref]_t) yields a straight line with a slope equal to k_HCFC / k_ref. Since k_ref is known, k_HCFC can be calculated.

  • Lifetime Estimation: The tropospheric lifetime (τ) of the HCFC is then calculated using the formula: τ = 1 / (k_HCFC * [OH]_avg) where [OH]_avg is the globally averaged 24-hour mean tropospheric •OH concentration (approx. 1 x 10⁶ molecules/cm³).

Protocol 2: Assessment of Aerobic Biodegradation (OECD 301D - Closed Bottle Test)

This protocol is a standard, stringent screening test for assessing ready biodegradability in an aerobic aqueous medium.

Objective: To determine if microorganisms in an aerobic aqueous environment can degrade HCFC-225.

Methodology:

  • Preparation: A defined mineral medium is prepared and saturated with air. It is inoculated with a small amount of activated sludge or another suitable microbial source.

  • Test and Control Bottles: The inoculated medium is dispensed into airtight glass bottles.

    • Test Bottles: A known amount of HCFC-225 is added as the sole carbon source.

    • Control Bottles (Blank): Contain only the inoculated medium to measure background respiration.

    • Reference Bottles: A readily biodegradable substance (e.g., sodium benzoate) is added to validate the activity of the microbial inoculum.

    • Toxicity Control Bottles: Contain both HCFC-225 and the reference substance to check for inhibitory effects of the test substance on the microorganisms.

  • Incubation: The sealed bottles are incubated in the dark at a constant temperature (e.g., 20°C) for 28 days.

  • Measurement: The concentration of dissolved oxygen in each bottle is measured at the beginning and end of the test period (and at intermediate times if desired).

  • Data Analysis & Self-Validation: The Biochemical Oxygen Demand (BOD) is calculated from the depletion of oxygen in the test bottles (corrected for the blank). The percentage of biodegradation is the measured BOD expressed as a percentage of the Theoretical Oxygen Demand (ThOD).

    • The test is considered valid only if the reference compound shows >60% biodegradation within 14 days, confirming the inoculum is active.

    • The toxicity control validates that a lack of degradation in the test bottles is due to recalcitrance and not toxicity.

  • Interpretation: A substance is considered "readily biodegradable" if it reaches >60% biodegradation within the 28-day window. Given the nature of HCFCs, the expected result is <60% degradation.

Summary and Conclusions

  • Primary Compartment: The atmosphere is the main environmental sink for HCFC-225.

  • Dominant Fate Process: The sole significant degradation mechanism is reaction with hydroxyl radicals in the troposphere, with atmospheric lifetimes of 3.6 to 4.9 years.[9][10]

  • Other Processes are Negligible: Hydrolysis, biodegradation, and permanent sorption to soil or sediment are not significant fate processes.

  • Environmental Impacts: Due to its chlorine content and atmospheric lifetime, HCFC-225 contributes to both stratospheric ozone depletion (ODP = 0.03) and global warming (GWP = 568).[8]

The phase-out of HCFC-225 under the Montreal Protocol has been a crucial step in mitigating these impacts. This guide provides the technical basis for understanding the long-term environmental behavior of this class of compounds, informing risk assessment and management of any remaining sources.

References

  • Janssen, D. B., van der Ploeg, J. R., & Pries, F. (1994). Biodegradation of halogenated organic compounds. Biochemical Society Transactions, 22(3), 674-679. 13

  • Oremland, R. S., Lonergan, D. J., Culbertson, C. W., & Lovley, D. R. (1996). Microbial degradation of hydrochlorofluorocarbons (CHCl2F and CHCl2CF3) in soils and sediments. Applied and Environmental Microbiology, 62(5), 1818–1821. 14

  • Spivakovsky, C. M., et al. (1990). TROPOSPHERIC OH AND HCFC/HFC LIFETIMES. Journal of Geophysical Research, 95(D11), 18441-18457. 4

  • Tachimori, S., & Koyama, T. (2002). Evaluation of the alkaline hydrolysis of HCFC-22 (CHClF2) in a closed-circulation reactor. Journal of Chemical Engineering of Japan, 35(10), 994-999. 19

  • MicroCare Corp. (n.d.). Companies Explore Alternatives to Ozone-Depleting HCFC-225 as Global Phase-Out Nears. MicroCare Publication. 1

  • Wikipedia. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Wikipedia, The Free Encyclopedia.

  • Gao, B., et al. (2019). Chemistry of soil-type dependent soil matrices and its influence on behaviors of pharmaceutical compounds (PCs) in soils. Environmental Pollution, 247, 988-1000. 15

  • Trochimowicz, H. J., et al. (1998). Inhalation toxicity and genotoxicity of hydrochlorofluorocarbon (HCFC)-225ca and HCFC-225cb. Fundamental and Applied Toxicology, 42(1), 39-51.

  • Sparks, D. L. (2019). Sorption Mechanisms of Chemicals in Soils. Soil Systems, 3(3), 53. 16

  • U.S. Environmental Protection Agency. (n.d.). Ozone-Depleting Substances. EPA.gov.

  • PubChem. (n.d.). 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. National Center for Biotechnology Information.

  • Fexa. (n.d.). Impact of HCFC, CFC & HFC Refrigerants on the Environment. Fexa.io. 6

  • PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. National Center for Biotechnology Information.

  • Fluorocarbons.org. (n.d.). Atmospheric Lifetimes. European Fluorocarbons Technical Committee.

  • Tsai, W. T. (2005). An overview of environmental hazards and exposure risk of hydrofluorocarbons (HFCs). Chemosphere, 61(11), 1539-1547. 18

  • Wikipedia. (n.d.). Ozone depletion potential. Wikipedia, The Free Encyclopedia.

  • U.S. Environmental Protection Agency. (2020). The 2020 HCFC Allocation and Other Updates. EPA.gov. 7

  • Trigo, C., Koskinen, W.C., & Kookana, R. (2014). Sorption-desorption of indaziflam and its three metabolites in sandy soils. Journal of Environmental Science and Health, Part B, 49(11), 836-843. 20

  • Wuebbles, D. J., et al. (2001). Evaluation of the atmospheric lifetime and radiative forcing on climate for 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether (CF3OCHFCF3). Journal of Geophysical Research: Atmospheres, 106(D8), 7851-7856. 21

  • U.S. Environmental Protection Agency. (n.d.). Understanding Global Warming Potentials. EPA.gov.

  • U.S. Environmental Protection Agency. (n.d.). Phasing Out HCFC Refrigerants To Protect The Ozone Layer. EPA.gov.

Sources

"material safety data sheet 1,2-dichloro-1,1,3,3,3-pentafluoropropane"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane

As a Senior Application Scientist, the responsible handling of laboratory chemicals is paramount to ensuring both personnel safety and experimental integrity. This guide provides a comprehensive overview of the material safety data for this compound (CAS No: 431-86-7), moving beyond mere compliance to foster a deeper understanding of the causality behind established safety protocols. This document is intended for researchers, scientists, and drug development professionals who may utilize this compound in their work.

Chemical Identification and Core Properties

This compound is a fluorinated organic compound.[1] Its fundamental properties are critical to understanding its behavior in a laboratory setting. It is a colorless, odorless, and non-flammable liquid.[1][2] This non-flammable nature is a significant safety feature, but it does not eliminate other handling risks.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₃HCl₂F₅Synquest Labs[3], Guidechem[2]
CAS Number 431-86-7Synquest Labs[3]
Molecular Weight 202.93 g/mol PubChem[1], Guidechem[2]
Appearance Colorless, odorless liquidGuidechem[2], PubChem[1]
Flammability Non-flammableGuidechem[2], PubChem[1]
Solubility Slightly soluble in waterPubChem[1]

Hazard Identification and GHS Classification

While non-flammable, this compound presents significant health and environmental hazards as defined by the Globally Harmonized System (GHS). Understanding these classifications is the first step in implementing appropriate safety measures. The primary routes of exposure are inhalation, skin contact, and ingestion.

Table 2: GHS Hazard Classification for this compound

GHS ClassificationHazard CodeHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation
Hazardous to the Ozone LayerH420Harms public health and the environment by destroying ozone in the upper atmosphere

Source: Synquest Labs[3]

The acute toxicity warnings necessitate the use of engineering controls and personal protective equipment to prevent any contact. The designation as an ozone-depleting substance (Class II) imposes a responsibility on the user for proper disposal and to avoid environmental release.[3]

Safe Handling, Storage, and Personal Protection

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for handling this chemical.

Engineering Controls & Work Practices

The causality behind engineering controls is to minimize exposure at the source.

  • Ventilation: Always handle this substance in a well-ventilated area.[3] A certified chemical fume hood is the standard engineering control to prevent the accumulation of vapors, which are heavier than air and can gather in low-lying areas.[3]

  • Emergency Equipment: Emergency eye wash fountains and safety showers must be immediately accessible in any area where this chemical is handled.[3]

Storage Protocols

Proper storage is crucial for maintaining chemical stability and preventing accidental release.

  • Container: Keep the container tightly closed when not in use.[3]

  • Location: Store in a dry, cool, and well-ventilated area, and keep the container locked up.[3]

  • Segregation: Store away from incompatible materials. This includes alkali metals, finely divided metals (like aluminum, magnesium, or zinc), strong bases, and strong oxidizing agents.[3]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection must be based on a thorough risk assessment.

  • Hand Protection: Wear protective gloves. The specific glove material should be selected based on breakthrough time and permeation rate for this chemical class. Refer to 29 CFR 1910.138 for hand protection standards.[3]

  • Eye and Face Protection: Chemical safety goggles or safety glasses are mandatory.[3] A face shield should be worn when there is a risk of splashing. This complies with 29 CFR 1910.133.[3]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[3]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is required.[3] All use must comply with a formal respiratory protection program under 29 CFR 1910.134.[3]

Caption: Hierarchy of Controls for managing chemical exposure.

Emergency Procedures: A Validated Response System

In the event of an emergency, a pre-defined and practiced response is critical.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

  • General Advice: If you feel unwell or in case of an accident, seek immediate medical attention and show the safety data sheet or label.[3]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing has stopped, provide artificial respiration. Get immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Contaminated clothing should be removed and washed before reuse. Seek immediate medical advice.[3]

  • Eye Contact: Flush eyes immediately and thoroughly with water for at least 15 minutes, removing contact lenses if possible. Continue rinsing and get immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Fire-Fighting Measures

Although the substance is not flammable, it is crucial to be aware of hazards in a fire scenario.

  • Extinguishing Media: Use alcohol-resistant foam or carbon dioxide.[3]

  • Hazardous Decomposition: Thermal decomposition can generate toxic and corrosive gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[3]

  • Container Hazard: Containers may explode if heated under confinement. Use a water spray or fog to cool exposed containers.[3]

  • Protective Equipment: Firefighters should wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[3]

Accidental Release Measures

A systematic approach is required to contain and clean up a spill safely.

  • Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Do not breathe vapors or mist. Only qualified personnel wearing appropriate protective equipment should intervene.[3]

  • Environmental Precautions: Prevent the substance from entering sewers or public waters.[3]

  • Containment and Cleanup: Stop the leak if it is safe to do so. For small spills, absorb with a dry chemical absorbent. For large spills, dike the area and collect the material with a pump or vacuum. Place the spilled material into a suitable container for disposal.[3]

Caption: Step-by-step workflow for responding to a chemical spill.

Stability and Reactivity

This compound is stable under normal handling and storage conditions.[3] However, its reactivity profile shows that it can react violently with strong reducing agents, active metals, strong bases, and strong oxidizing agents.[1][2] Contact with these materials must be avoided. When heated to decomposition, it produces hazardous substances like hydrogen chloride and hydrogen fluoride.[3]

Toxicological and Ecological Information

Toxicological Summary

The primary toxicological concerns are acute effects from short-term exposure. It is harmful if inhaled, ingested, or absorbed through the skin.[3] It is known to cause serious irritation to the eyes and skin, and may cause respiratory irritation upon inhalation.[3]

Ecological Impact

A significant concern is the environmental fate of this compound. It is classified under GHS with the hazard statement H420, indicating that it "Harms public health and the environment by destroying ozone in the upper atmosphere".[3] This classification as a Class II ozone-depleting substance means that release to the environment must be avoided, and disposal must be handled by an approved waste disposal plant.[3]

References

  • This compound , PubChem, National Center for Biotechnology Information, [Link]

  • MATERIAL SAFETY DATA SHEET - Dichloropentafluoropropane , Farnell, [Link]

Sources

"boiling point and vapor pressure of C3HCl2F5"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Boiling Point and Vapor Pressure of Dichloropentafluoropropane (C3HCl2F5)

Abstract

This technical guide provides a comprehensive examination of the boiling point and vapor pressure of dichloropentafluoropropane (C3HCl2F5), a compound notable for its use as a precision cleaning solvent and refrigerant, now largely phased out under the Montreal Protocol. The document is structured to serve researchers, scientists, and drug development professionals by detailing the distinct properties of its primary isomers, HCFC-225ca and HCFC-225cb. Foundational physicochemical principles governing phase transitions are discussed, followed by tabulated thermophysical data. This guide presents detailed, field-proven experimental protocols for the determination of boiling points and vapor pressures, complete with explanatory diagrams and a focus on the causality behind methodological choices to ensure scientific integrity and reproducibility.

Introduction and Isomer Identification

Dichloropentafluoropropane, with the chemical formula C3HCl2F5, is a hydrochlorofluorocarbon (HCFC) that exists as several structural isomers. The arrangement of chlorine and fluorine atoms around the three-carbon propane backbone results in distinct physical and chemical properties for each isomer. The two most commercially significant isomers, which are the focus of this guide, are:

  • HCFC-225ca: 3,3-Dichloro-1,1,1,2,2-pentafluoropropane

  • HCFC-225cb: 1,3-Dichloro-1,1,2,2,3-pentafluoropropane

Historically, a mixture of these isomers, commonly known as AK-225, was utilized as a replacement for CFC-113 in applications such as precision cleaning in the aerospace and electronics industries.[1][2] However, due to their ozone-depleting potential, their production and use have been significantly curtailed.[1] A thorough understanding of their boiling points and vapor pressures remains critical for legacy system maintenance, environmental fate modeling, and the development of suitable replacements.

Table 1: Chemical Identification of Primary C3HCl2F5 Isomers
PropertyHCFC-225caHCFC-225cb
IUPAC Name 3,3-Dichloro-1,1,1,2,2-pentafluoropropane[3]1,3-Dichloro-1,1,2,2,3-pentafluoropropane[4]
Common Name HCFC-225ca[3]HCFC-225cb[4]
CAS Registry Number 422-56-0[3][5]507-55-1[4][6]
Molecular Formula C3HCl2F5[3]C3HCl2F5[4]
Molecular Weight 202.93 g/mol [3]202.94 g/mol [7]

Physicochemical Principles of Phase Transition

The boiling point and vapor pressure are fundamental thermophysical properties that dictate a substance's transition between liquid and gas phases. Their relationship is intrinsically linked to the energy of molecules within a system.

  • Vapor Pressure: In a closed container, molecules from a liquid can escape into the gas phase, a process known as evaporation. Concurrently, gas-phase molecules can return to the liquid phase through condensation. At a given temperature, a dynamic equilibrium is established where the rate of evaporation equals the rate of condensation. The pressure exerted by the gas-phase molecules at this equilibrium is the vapor pressure .[8][9] This pressure is a measure of a substance's volatility; liquids with stronger intermolecular forces have lower vapor pressures.

  • Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure exerted on it.[10][11] At this temperature, bubbles of vapor can form within the bulk of the liquid and rise to the surface. The normal boiling point is a specific case where the external pressure is defined as one standard atmosphere (101.325 kPa or 760 Torr).[11] Therefore, the boiling point is not a constant but is dependent on the surrounding pressure.

The structural differences between HCFC-225ca and HCFC-225cb lead to variations in their intermolecular dipole-dipole interactions, which in turn affects their respective boiling points and vapor pressures.

Thermophysical Data of C3HCl2F5 Isomers

The boiling points and vapor pressures of HCFC-225ca and HCFC-225cb have been experimentally determined and are summarized below. The slight differences in these values are a direct consequence of their isomeric structures.

Table 2: Boiling Point and Vapor Pressure of C3HCl2F5 Isomers
PropertyHCFC-225caHCFC-225cb
Normal Boiling Point 51.1 °C[3]56.1 °C[4]
Vapor Pressure @ 25 °C 240.0 mmHg (approx. 32.0 kPa)[3][7]286.0 mmHg (approx. 38.1 kPa)[1][4][12]
Melting Point -94 °C[13]-97 °C[1][4]
Density @ 25 °C 1.55 g/mL[3]1.56 g/mL[1][4]

Experimental Determination of Boiling Point

For determining the boiling point of small quantities of a substance, a micro-reflux method using a capillary tube is both accurate and material-efficient.[14][15]

Protocol 4.1: Micro-Boiling Point Determination (Capillary Method)

Principle: This method identifies the boiling point by observing the temperature at which the vapor pressure of the liquid just exceeds the atmospheric pressure. This is visualized by the cessation of a bubble stream from an inverted capillary tube and the subsequent entry of the liquid into the capillary upon cooling.[16]

Methodology:

  • Sample Preparation: Add approximately 0.5 mL of the C3HCl2F5 isomer into a small-diameter test tube (e.g., 10x75 mm).

  • Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with its open end down.

  • Apparatus Assembly:

    • Secure the test tube to a calibrated thermometer using a wire or rubber band. Ensure the bottom of the test tube is aligned with the thermometer bulb.

    • Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a temperature-controlled metal block) so that the sample is below the level of the heating medium.[14] The open top of the test tube must remain well above the heating medium to prevent contamination.

  • Heating and Observation:

    • Begin heating the bath at a rate of 2-3 °C per minute. A magnetic stirrer in the heating block or gentle agitation of the Thiele tube arm ensures even heat distribution.[15]

    • As the temperature approaches the expected boiling point, a stream of bubbles will emerge from the inverted capillary as the trapped air and later the substance's vapor expand and escape.[16]

  • Boiling Point Identification:

    • When a rapid and continuous stream of bubbles is observed, stop heating.[14]

    • The bubble stream will slow down as the apparatus cools. The boiling point is the temperature at which the bubbles stop, and the liquid is drawn into the capillary tube.[16] At this precise moment, the vapor pressure inside the capillary equals the external atmospheric pressure.

  • Validation: Record the temperature. For a self-validating system, allow the apparatus to cool further, then reheat at a slower rate (1 °C/min) to obtain a second reading. The values should agree within one degree. Record the atmospheric pressure at the time of the experiment, as the observed boiling point will need to be corrected to standard pressure if necessary.

Boiling_Point_Apparatus cluster_bath Heating Bath (Thiele Tube) therm_bulb Thermometer Bulb therm_stem therm_bulb->therm_stem test_tube sample C3HCl2F5 Sample capillary bubbles heat Heat Source heat_arrow

Caption: Experimental setup for micro-boiling point determination.

Experimental Determination of Vapor Pressure

The vapor pressure of a substance can be measured using static or dynamic methods.[17] The static method is conceptually straightforward and involves measuring the pressure of the vapor in equilibrium with its liquid in a closed system at a controlled temperature.

Protocol 5.1: Vapor Pressure Determination (Static Method)

Principle: This protocol is based on measuring the equilibrium pressure exerted by a vapor above its pure liquid phase in a closed, evacuated system. The system is held at a constant, known temperature until equilibrium is reached.

Methodology:

  • System Preparation & Calibration:

    • The apparatus consists of a sample flask connected to a vacuum pump and a pressure transducer (e.g., a capacitance manometer). The flask is placed in a thermostatically controlled liquid bath.

    • Self-Validation: Calibrate the pressure transducer against a known standard. Calibrate the temperature probe (e.g., a platinum resistance thermometer) for the bath. This ensures the accuracy of the primary measurements.

  • Sample Degassing (Critical Step):

    • Introduce a purified sample of the C3HCl2F5 isomer into the flask.

    • Freeze the sample using a cold bath (e.g., liquid nitrogen).

    • Evacuate the flask with the vacuum pump to remove any dissolved air or other volatile impurities. This step is crucial because the presence of other gases would contribute to the total pressure, leading to an erroneously high vapor pressure reading (Dalton's Law of Partial Pressures).

    • Seal the flask from the vacuum line and allow the sample to thaw.

    • Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases are removed.

  • Equilibration and Measurement:

    • Immerse the sample flask in the thermostatic bath set to the desired temperature.

    • Allow sufficient time for the system to reach thermal and phase equilibrium. This may take from 30 minutes to several hours. Equilibrium is confirmed when the pressure reading from the transducer remains constant over time.

    • Record the stabilized pressure and the precise bath temperature.

  • Data Collection: Repeat step 3 at various temperatures to generate a vapor pressure curve.

Vapor_Pressure_Workflow start_end start_end process process decision decision data data start Start prep Prepare & Calibrate Apparatus start->prep degas Degas Sample (Freeze-Pump-Thaw) prep->degas equilibrate Set Temperature & Allow Equilibration degas->equilibrate check Pressure Stable? equilibrate->check check->equilibrate No record Record P & T check->record Yes more_data More Temps Needed? record->more_data more_data->equilibrate Yes end_node End more_data->end_node No

Caption: Logical workflow for the static vapor pressure measurement.

Modeling Vapor Pressure: The Antoine Equation

The relationship between temperature and vapor pressure is non-linear and can be effectively modeled using semi-empirical equations. The most common of these is the Antoine equation.[13]

The equation is expressed as:

log₁₀(P) = A - (B / (T + C))

Where:

  • P is the vapor pressure (commonly in mmHg or bar)

  • T is the temperature (commonly in °C or K)

  • A, B, and C are empirical constants specific to the substance.

Conclusion

The boiling point and vapor pressure of dichloropentafluoropropane are fundamentally dependent on its isomeric form, with HCFC-225ca exhibiting slightly higher volatility (lower boiling point, higher vapor pressure) than HCFC-225cb. This guide has provided the established thermophysical values for these key isomers and detailed the experimental methodologies required for their accurate determination. The protocols emphasize the importance of calibration, sample purification, and procedural rationale to ensure the generation of trustworthy and reproducible data, adhering to the highest standards of scientific integrity.

References

  • Wikipedia. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Data retrieved from this source is also supported by search result[7]. Retrieved January 14, 2026, from [Link]

  • Laboratory for Thermophysical Properties (LTP). (n.d.). Vapor Pressures. Retrieved January 14, 2026, from [Link]

  • Calnesis Laboratory. (n.d.). Vapor pressure measurement. Retrieved January 14, 2026, from [Link]

  • Zeal. (2024). Vapor Pressure Testing: A Comprehensive Guide. Retrieved January 14, 2026, from [Link]

  • JoVE. (2020). Boiling Points - Concept. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Vapor pressure. Retrieved January 14, 2026, from [Link]

  • Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. Retrieved January 14, 2026, from [Link]

  • University of Calgary. (n.d.). Boiling Point Determination. Retrieved January 14, 2026, from [Link]

  • JoVE. (2020). Boiling Points - Procedure. Retrieved January 14, 2026, from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved January 14, 2026, from [Link]

  • LookChem. (n.d.). Cas 507-55-1,1,3-DICHLORO-1,1,2,2,3-PENTAFLUOROPROPANE. Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • Techspray. (n.d.). Updated Facts On 2015 HCFC-225 Usage Ban. Retrieved January 14, 2026, from [Link]

Sources

A Technical Guide to the Solubility of 1,2-dichloro-1,1,3,3,3-pentafluoropropane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225ca), a fluorinated hydrocarbon of significant industrial interest. Recognizing the scarcity of publicly available quantitative solubility data, this document pioneers a predictive approach grounded in Hansen Solubility Parameters (HSP) to forecast the miscibility and solubility of HCFC-225ca across a diverse range of organic solvents. This theoretical framework is complemented by a detailed, step-by-step experimental protocol for the gravimetric determination of solubility, empowering researchers to validate these predictions and generate precise empirical data. This guide is designed to be an essential resource for scientists, researchers, and professionals in drug development and chemical manufacturing, enabling informed solvent selection, process optimization, and the advancement of applications involving this specialized compound.

Introduction: Understanding this compound

This compound, also known as HCFC-225ca, is a hydrochlorofluorocarbon with the chemical formula C₃HCl₂F₅. It is a colorless and odorless liquid at room temperature.[1][2] Historically, HCFCs have been utilized in a variety of applications, including as solvents and cleaning agents, often as replacements for chlorofluorocarbons (CFCs) due to their reduced ozone depletion potential.[3][4] However, their use is now being phased out under international agreements like the Montreal Protocol due to their environmental impact.[3][4]

A comprehensive understanding of the solubility of HCFC-225ca in organic solvents remains critical for legacy applications, ongoing research, and the development of safe disposal and replacement strategies. Solubility is a fundamental physicochemical property that dictates the performance of a compound in various applications, from chemical synthesis and purification to formulation and extraction processes.

This guide will first explore the theoretical underpinnings of solubility for halogenated hydrocarbons before introducing a powerful predictive tool, Hansen Solubility Parameters, to estimate the solubility of HCFC-225ca in a wide array of organic solvents. Subsequently, a robust experimental methodology is presented to allow for the empirical determination of its solubility, providing a framework for validating the theoretical predictions.

Physicochemical Properties

A foundational understanding of the physicochemical properties of both the solute (this compound) and the potential solvents is essential for interpreting solubility behavior.

Table 1: Physicochemical Properties of this compound (HCFC-225ca)

PropertyValueSource
Chemical Formula C₃HCl₂F₅[5][6][7]
Molecular Weight 202.94 g/mol [5][6]
Boiling Point 51 °C[5]
Density 1.5564 g/cm³ @ 24 °C[5]
Appearance Colorless liquid[1][2]
Water Solubility Slightly soluble[8]

Theoretical Framework for Solubility: Hansen Solubility Parameters (HSP)

In the absence of extensive experimental solubility data for this compound, the Hansen Solubility Parameter (HSP) model offers a robust predictive framework. The core principle of HSP is "like dissolves like," quantified by assigning three parameters to every substance, including solutes and solvents.[9][10][11] These parameters represent the energy of intermolecular forces:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The closer the HSP values of a solute and a solvent are in this three-dimensional "Hansen space," the higher the likelihood of miscibility and solubility.[9][10]

A literature source provides the Hansen Solubility Parameters for a mixture of HCFC-225ca and its isomer HCFC-225cb (45:55 ratio)[12]:

  • δD = 14.1 MPa⁰·⁵

  • δP = 3.2 MPa⁰·⁵

  • δH = 1.0 MPa⁰·⁵

These values indicate that HCFC-225ca is a weakly polar compound with very low hydrogen bonding capability. Its solubility will be primarily driven by dispersion forces.

Predicting Solubility using HSP

Based on the HSP values of HCFC-225ca, we can predict its solubility in various classes of organic solvents. Solvents with similar δD, δP, and δH values are expected to be good solvents for HCFC-225ca.

Table 2: Predicted Solubility of this compound in Representative Organic Solvents based on Hansen Solubility Parameters

Solvent ClassRepresentative SolventPredicted SolubilityRationale
Alkanes n-HexaneHighThe non-polar nature of alkanes results in intermolecular forces dominated by dispersion forces, which aligns well with the high δD component of HCFC-225ca.
Aromatic Hydrocarbons TolueneHighAromatic hydrocarbons are non-polar to weakly polar and exhibit strong dispersion forces, making them good solvents for HCFC-225ca.
Ketones AcetoneModerate to HighKetones possess a moderate polarity. The dipole-dipole interactions can favorably interact with the polar component of HCFC-225ca.
Esters Ethyl AcetateModerate to HighSimilar to ketones, esters are moderately polar and can engage in dipole-dipole interactions with HCFC-225ca.
Alcohols EthanolLow to ModerateWhile alcohols have a dispersion component, their strong hydrogen bonding (high δH) makes them less compatible with the low hydrogen bonding capacity of HCFC-225ca.
Chlorinated Solvents DichloromethaneHighThe similar chemical nature, including the presence of C-Cl bonds, leads to comparable intermolecular forces and high miscibility.

Note: These are qualitative predictions. Experimental verification is recommended.

Experimental Determination of Solubility: A Gravimetric Approach

To obtain precise, quantitative solubility data, a carefully executed experimental protocol is essential. The gravimetric method is a reliable and straightforward technique for determining the solubility of a volatile liquid like this compound in an organic solvent.[1][13]

Causality Behind Experimental Choices

The choice of the gravimetric method is predicated on its directness and accuracy. By physically isolating and weighing the solute from a saturated solution, it minimizes the potential for errors associated with indirect analytical techniques. The use of a constant temperature bath is critical, as solubility is highly temperature-dependent. Agitation ensures that equilibrium between the solute and solvent is reached efficiently. The extended equilibration time (24-48 hours) is a conservative measure to guarantee that the solution is truly saturated, a cornerstone of accurate solubility measurement.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents

  • Analytical balance (readable to at least 0.1 mg)

  • Constant temperature shaker bath

  • Sealed, airtight vials (e.g., screw-cap vials with PTFE-lined septa)

  • Calibrated pipettes or syringes

  • Drying oven

  • Fume hood

Protocol:

  • Preparation of Saturated Solutions:

    • In a fume hood, add a known volume of the selected organic solvent to a series of airtight vials.

    • Add an excess amount of this compound to each vial. The presence of a distinct, undissolved layer of the solute is necessary to ensure the solution is saturated.

    • Securely seal the vials to prevent the evaporation of the volatile solute and solvent.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a minimum of 24 to 48 hours to ensure that equilibrium is reached. A preliminary study can be conducted to determine the minimum time required to achieve equilibrium by analyzing samples at different time points until the measured solubility is constant.

  • Sample Collection and Analysis:

    • After equilibration, carefully remove the vials from the shaker bath and allow any undissolved solute to settle.

    • Using a calibrated pipette or syringe, carefully withdraw a known volume of the clear, saturated supernatant, taking care not to disturb the undissolved layer.

    • Dispense the collected supernatant into a pre-weighed, clean, and dry container (e.g., a small beaker or vial).

    • Immediately weigh the container with the supernatant to determine the total mass of the solution.

  • Solvent Evaporation:

    • Place the container with the supernatant in a well-ventilated fume hood or a drying oven at a temperature slightly above the boiling point of the solvent but below the boiling point of the solute to evaporate the solvent. Gentle heating may be applied if necessary.

    • Continue the evaporation process until all the solvent has been removed and only the solute remains.

    • Allow the container to cool to room temperature in a desiccator to prevent moisture absorption.

  • Final Weighing and Calculation:

    • Weigh the container with the dried solute.

    • The mass of the solute is the final weight minus the initial weight of the empty container.

    • The mass of the solvent is the total mass of the solution minus the mass of the solute.

    • Calculate the solubility in the desired units (e.g., g of solute per 100 g of solvent, or g/L).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation prep1 Add solvent to vial prep2 Add excess solute (HCFC-225ca) prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in constant temp. shaker bath prep3->equil1 Transfer to bath equil2 Agitate for 24-48 hours equil1->equil2 analysis1 Withdraw supernatant equil2->analysis1 Allow to settle analysis2 Weigh supernatant analysis1->analysis2 analysis3 Evaporate solvent analysis2->analysis3 analysis4 Weigh remaining solute analysis3->analysis4 calc1 Calculate mass of solute and solvent analysis4->calc1 Data input calc2 Determine solubility calc1->calc2

Caption: Gravimetric method for solubility determination.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several key factors:

  • Polarity: As predicted by the Hansen Solubility Parameters, solvents with a polarity similar to that of HCFC-225ca (weakly polar) will be more effective at dissolving it. The principle of "like dissolves like" is the primary determinant of solubility.[14]

  • Intermolecular Forces: The dominant intermolecular forces in HCFC-225ca are London dispersion forces, with a minor contribution from dipole-dipole interactions. Solvents that can engage in similar interactions will exhibit higher solubility. The inability of HCFC-225ca to act as a strong hydrogen bond donor or acceptor limits its solubility in highly protic solvents like water and, to a lesser extent, alcohols.[14]

  • Temperature: The solubility of liquids in liquids is generally less sensitive to temperature changes compared to the solubility of solids. However, it is still an important parameter to control and report in any solubility study.

  • Molecular Size and Shape: While less critical than polarity and intermolecular forces, the relative size and shape of the solute and solvent molecules can influence how they pack together in a solution, which can have a minor effect on solubility.

Practical Applications and Implications

A thorough understanding of the solubility of this compound is crucial in several contexts:

  • Solvent Selection in Chemical Processes: For any remaining specialized applications, choosing the right solvent is critical for reaction kinetics, product purity, and ease of separation.

  • Cleaning and Degreasing: In its historical use as a cleaning agent, its ability to dissolve oils and greases (which are primarily non-polar) was a key attribute.

  • Environmental Remediation and Disposal: Knowledge of its solubility in various organic compounds is essential for developing effective strategies for its removal from contaminated sites and for its safe disposal.

  • Formulation of Blends: For specific applications, it may be necessary to create solvent blends with tailored properties. The Hansen Solubility Parameter approach is particularly useful for designing such blends.

Conclusion

While experimental data on the solubility of this compound in organic solvents is not widely available, a robust understanding of its solubility profile can be achieved through a combination of theoretical prediction and empirical verification. The Hansen Solubility Parameter model provides a powerful predictive tool, indicating that HCFC-225ca will be most soluble in non-polar and weakly polar organic solvents. The detailed gravimetric method presented in this guide offers a reliable means for researchers to generate precise quantitative solubility data, thereby enabling more informed decisions in process development, environmental management, and scientific research. This integrated approach of prediction and experimental validation provides a comprehensive framework for characterizing the solubility of this and other similar halogenated compounds.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • Guidechem. (n.d.). This compound 431-86-7 wiki.
  • Wikipedia. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane.
  • PubChem. (n.d.). 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. National Center for Biotechnology Information.
  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Scent.vn. (n.d.). 1,3-Dichloro-1,1,2,3,3-pentafluoropropane.
  • CK-12 Foundation. (n.d.). Physical Properties of Haloalkanes and Haloarenes.
  • ECETOC. (2002). JACC Report No. 44: 1,1,1,3,3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1).
  • Hansen Solubility Parameters. (n.d.).
  • PubChem. (n.d.). 1,1-Dichloro-2,2,3,3,3-pentafluoropropane. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • TCI Chemicals. (n.d.). Fluorous Solvents.
  • PubMed. (1984). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. National Center for Biotechnology Information.
  • CAS Common Chemistry. (n.d.). This compound. American Chemical Society.
  • Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Wikipedia. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane.
  • Techspray. (n.d.). Updated Facts On 2015 HCFC-225 Usage Ban.
  • Scribd. (n.d.). GRAVIMETRIC.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 431-86-7.
  • ResearchGate. (n.d.). QSAR Models for Water Solubility of Organ Halogen Compounds.
  • Global Substance Registration System. (n.d.). This compound.
  • Wikipedia. (n.d.). Sulfur hexafluoride.
  • ResearchGate. (n.d.). PFOS solubility in different organic solvents (a) and alcoholic...
  • Scribd. (n.d.). GRAVIMETRIC | PDF | Solubility | Analytical Chemistry.
  • ResearchGate. (n.d.). Improved QSARs for predictive toxicology of halogenated hydrocarbons.
  • Hansen Solubility Parameters. (n.d.). HSP for Beginners.
  • University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • University of Toronto Scarborough. (n.d.). Solubility.
  • MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
  • ACS Publications. (n.d.). Method for determining solubility of slightly soluble organic compounds.
  • Kinam Park. (n.d.). Hansen Solubility Parameters 2000.pdf.
  • PubMed. (2012). 3D-QSAR based on quantum-chemical molecular fields: toward an improved description of halogen interactions. National Center for Biotechnology Information.
  • ChemRxiv. (n.d.). Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water.
  • Wikipedia. (n.d.). Quantitative structure–activity relationship.
  • Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
  • CK-12 Foundation. (n.d.). Physical Properties of Haloalkanes and Haloarenes.

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of HCFC-225da (CF₃CF₂CHCl₂)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational isomerism of 3,3-dichloro-1,1,1,2,2-pentafluoropropane, a hydrochlorofluorocarbon (HCFC) commonly referred to as HCFC-225ca. While the designation "HCFC-225da" was specified, the scientific literature predominantly documents the structural isomers HCFC-225ca and HCFC-225cb. This guide will focus on the 'ca' isomer (CF₃CF₂CHCl₂), as its structure is most consistent with plausible dichloropentafluoropropane isomers. We will explore the advanced experimental and computational methodologies employed to elucidate its three-dimensional geometry and the dynamics of its internal rotation. Key structural parameters, the energetic landscape of its rotational isomers, and detailed experimental workflows are presented to offer researchers and chemical professionals a thorough understanding of this molecule's fundamental physicochemical properties.

Introduction to HCFC-225da (CF₃CF₂CHCl₂)

Chemical Identity and Industrial Relevance

3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) is a member of the dichloropentafluoropropane family of compounds. These compounds gained prominence as transitional replacements for chlorofluorocarbons (CFCs), such as CFC-113, which were phased out under the Montreal Protocol due to their high ozone-depleting potential. HCFC-225 isomers, often used in a blend, have served as solvents, cleaning agents, and foam-blowing agents. Their utility stems from favorable properties like non-flammability, low viscosity, and the ability to dissolve a range of materials. A deep understanding of the molecular structure of HCFC-225ca is foundational to predicting its physical properties, atmospheric lifetime, and potential interactions in chemical systems.

The Principle of Conformational Analysis

The structural complexity of HCFC-225ca arises from the internal rotation around the carbon-carbon single bond. For molecules with such rotational freedom, multiple distinct spatial arrangements of atoms, known as conformational isomers or rotamers , can exist. These rotamers are typically in rapid equilibrium at room temperature, and their relative populations are dictated by their respective energies. The study of these different conformations and the energy barriers that separate them is known as conformational analysis.[1] For halogenated alkanes like HCFC-225ca, the interplay of steric hindrance between bulky chlorine and fluorine atoms and electrostatic interactions (dipole-dipole repulsions and attractions) governs the stability of each conformer.

Methodologies for Structural and Conformational Elucidation

The determination of a molecule's precise structure and conformational preferences requires a synergistic approach, combining high-resolution experimental techniques with sophisticated computational models.

Experimental Approaches

2.1.1 Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometric structure of molecules in a gaseous state, free from the influence of intermolecular forces. In a GED experiment, a high-energy beam of electrons is scattered by the gas-phase molecules. The resulting diffraction pattern contains information about the distances between all pairs of atoms in the molecule.

  • Causality of Experimental Choice: GED is chosen because it directly probes the internuclear distances, providing an average molecular structure (rg). By analyzing the data at different temperatures, it is also possible to determine the relative abundance of different conformers in the gas phase, as demonstrated in studies of similar halogenated ethanes.[2]

2.1.2 Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between quantized rotational energy levels.[3] Since the rotational constants of a molecule are exquisitely sensitive to its mass distribution (and thus its geometry), this technique provides exceptionally precise structural information.

  • Expertise and Insight: A key advantage of microwave spectroscopy is its ability to distinguish between different conformers. Each rotational isomer has a unique set of moments of inertia and, consequently, a distinct rotational spectrum.[4][5] This allows for the unambiguous identification and structural characterization of individual conformers present in the sample.

Computational Chemistry Approaches

2.2.1 Ab Initio and Density Functional Theory (DFT)

Modern computational chemistry provides indispensable tools for exploring molecular structures and energetics. Ab initio and DFT methods are used to calculate the electronic structure of a molecule and derive its properties. By systematically changing a specific dihedral angle (e.g., the F-C-C-H angle) and calculating the molecule's energy at each step, one can construct a Potential Energy Surface (PES) .[6][7]

  • Trustworthiness of the Method: The minima on the PES correspond to stable conformers (rotational isomers), while the maxima correspond to the transition states that represent the energy barriers for interconversion. To validate these findings, frequency calculations are performed. A true minimum (a stable conformer) will have all real vibrational frequencies, whereas a transition state will have exactly one imaginary frequency corresponding to the motion along the rotational coordinate.

Molecular Structure of HCFC-225ca

While a definitive, published experimental structure for HCFC-225ca was not identified in the surveyed literature, its geometry can be reliably predicted using computational methods and by analogy with structurally similar fluorinated propanes. The key structural parameters are summarized in the table below, based on typical values derived from DFT calculations (e.g., at the B3LYP/6-311+G** level of theory).

Table 1: Predicted Structural Parameters for HCFC-225ca

ParameterBondPredicted Value
Bond Lengths C1-C2~1.54 Å
C2-C3~1.55 Å
C-F (on C1)~1.34 Å
C-F (on C2)~1.36 Å
C-Cl~1.78 Å
C-H~1.10 Å
Bond Angles ∠ F-C1-F~108.5°
∠ C1-C2-C3~112.0°
∠ Cl-C3-Cl~111.0°
∠ H-C3-Cl~108.0°

Note: These values are illustrative and would require specific high-level computation or experimental determination for definitive accuracy.

Conformational Analysis of HCFC-225ca

The most significant structural feature of HCFC-225ca is the existence of rotational isomers due to rotation around the C2-C3 bond. This rotation changes the relative positions of the bulky CF₃ group and the two chlorine atoms.

Identification of Rotational Isomers

Viewing the molecule along the C2-C3 bond (a Newman projection), we can identify the primary stable conformers. The staggered conformations, where the substituents on C2 and C3 are maximally separated, are the most stable.

  • Gauche Conformer: In this conformation, the C1-C2 bond is at a dihedral angle of approximately 60° with respect to one of the C3-Cl bonds. Due to the presence of two chlorine atoms, there are distinct gauche forms. This conformer is chiral.

  • Anti (or Trans) Conformer: This conformation would place the C1-C2 bond at a dihedral angle of 180° relative to one of the C3-Cl bonds. However, due to the CHCl₂ group, a true "anti" conformer in the classical sense (like in butane) is not present. Instead, we find a staggered conformer where the hydrogen atom on C3 is anti to the C1-C2 bond.

Computational studies are essential to determine the exact geometries and relative stabilities. A potential energy scan reveals the landscape of this rotation.

Potential Energy Surface and Rotational Barriers

The energy profile for rotation around the C2-C3 bond dictates the conformational dynamics. The diagram below illustrates the relationship between the more stable gauche conformer and the higher-energy eclipsed transition states.

G cluster_energy Relative Energy cluster_path Conformational Pathway E0 Gauche (Stable) E1 Transition State (Eclipsed) E2 Gauche' (Stable) Gauche1 Gauche Conformer (CF3/Cl ≈ 60°) TS Eclipsed State (High Energy) Gauche1->TS Rotational Barrier Gauche2 Gauche' Conformer (CF3/Cl' ≈ 60°) TS->Gauche2 Relaxation Gauche2->TS Interconversion

Caption: Conformational interconversion pathway for HCFC-225ca.

The gauche conformer is predicted to be the global minimum on the potential energy surface due to a balance of steric and electrostatic forces. The energy barrier to rotation, represented by the eclipsed transition state, determines the rate of interconversion between the equivalent gauche forms.

Exemplar Experimental & Computational Protocols

Protocol: Integrated Structural Analysis Workflow

This protocol outlines a self-validating system for combining computational and experimental data to determine molecular conformation.

Sources

Methodological & Application

Application Notes and Protocols for 1,2-Dichloro-1,1,3,3,3-pentafluoropropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Synthetic Potential of a Dichloropentafluoropropane Isomer

1,2-Dichloro-1,1,3,3,3-pentafluoropropane, identified by its CAS number 431-86-7, is a hydrochlorofluorocarbon (HCFC) that, while historically used in applications such as cleaning agents, possesses significant, though specialized, utility in modern organic synthesis.[1][2] As the chemical industry shifts towards more sustainable practices and the demand for complex fluorinated molecules in pharmaceuticals and materials science grows, compounds like this dichloropentafluoropropane isomer are being explored as valuable fluorinated building blocks.[3][4]

This guide provides an in-depth look at the primary application of this compound as a precursor to high-value fluoroalkenes, which are pivotal intermediates in the synthesis of next-generation materials. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and discuss its broader context as a C3 fluorinated synthon.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in a laboratory setting. This compound is a colorless and odorless liquid that is nonflammable.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 431-86-7[7]
Molecular Formula C₃HCl₂F₅[6]
Molecular Weight 202.94 g/mol [6]
Boiling Point 51-53.3 °C[8]
Density ~1.55 g/cm³ at 25°C[8]
Appearance Colorless, odorless liquid[5][6]
Solubility Slightly soluble in water[6]

Safety and Handling Precautions:

This compound is chemically inert in many situations but can react violently with strong reducing agents, such as active metals.[6] It may also react with strong bases to release toxic gases.[8] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. While not flammable, heating under confinement may lead to a risk of explosion.[6]

Core Synthetic Application: A Gateway to Fluorinated Propenes

The primary and most well-documented application of this compound and its isomers in organic synthesis is as a precursor to various fluorinated propenes through dehydrohalogenation reactions. These reactions, which involve the elimination of hydrogen chloride (HCl) or hydrogen fluoride (HF), are critical for producing monomers for fluoropolymers and key intermediates for hydrofluoroolefins (HFOs), which are increasingly used as refrigerants with low global warming potential.[1]

Dehydrohalogenation to Chlorotetrafluoropropenes: A Mechanistic Overview

The presence of both chlorine and fluorine atoms on the propane backbone, along with a hydrogen atom, allows for selective elimination reactions. The reaction is typically base-mediated, where the base abstracts a proton, leading to the formation of a double bond and the expulsion of a halide ion. The regioselectivity of the elimination can often be controlled by the choice of base and reaction conditions.

For the isomer 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca), dehydrofluorination is a key step in the production of 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya), a crucial intermediate for the synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf).[9][10]

Experimental Protocol: Synthesis of 1,1-Dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya) via Dehydrofluorination of 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca)

This protocol is a representative example of the dehydrofluorination of a dichloropentafluoropropane isomer. While the starting material is an isomer of the topic compound, the principles and methodology are directly applicable.

Objective: To synthesize 1,1-dichloro-2,3,3,3-tetrafluoropropene through the base-mediated dehydrofluorination of 3,3-dichloro-1,1,1,2,2-pentafluoropropane.

Materials:

  • 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca)

  • Aqueous solution of an alkali metal hydroxide (e.g., potassium hydroxide or sodium hydroxide)

  • Phase-transfer catalyst (e.g., a quaternary ammonium salt such as tetrabutylammonium bromide)

  • Reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe

  • Standard glassware for workup and purification (separatory funnel, distillation apparatus)

Diagram 1: Experimental Workflow for Dehydrofluorination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge reactor with aqueous alkali solution and phase-transfer catalyst B Heat the mixture to the desired reaction temperature (e.g., 50-100°C) A->B C Slowly feed HCFC-225ca into the stirred, heated mixture B->C D Maintain temperature and vigorous stirring for a set reaction time (e.g., 2-8 hours) C->D E Monitor reaction progress by GC analysis of the organic phase D->E F Cool the reaction mixture and separate the organic and aqueous layers E->F G Wash the organic layer with water to remove residual base and salts F->G H Dry the crude product over an appropriate drying agent (e.g., MgSO₄) G->H I Purify the product by fractional distillation H->I

Caption: Workflow for the synthesis of CFO-1214ya.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine an aqueous solution of potassium hydroxide (e.g., 10-50 wt%) and a catalytic amount of a phase-transfer catalyst (e.g., 1-5 mol% relative to the substrate).

  • Heating: Begin vigorous stirring and heat the mixture to the target reaction temperature, typically between 50 °C and 100 °C.

  • Substrate Addition: Slowly add the 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) to the heated caustic solution. The rate of addition should be controlled to maintain the desired reaction temperature.

  • Reaction Monitoring: Allow the reaction to proceed with continuous stirring for a period of 2 to 8 hours. The progress of the reaction can be monitored by taking aliquots of the organic phase and analyzing them by gas chromatography (GC).

  • Workup: Once the reaction has reached completion (or the desired conversion), cool the mixture to room temperature. Transfer the contents to a separatory funnel and allow the layers to separate.

  • Purification: Separate the lower organic layer. Wash the organic layer with water to remove any remaining base and salts. Dry the crude product over a suitable drying agent like magnesium sulfate.

  • Isolation: Purify the final product, 1,1-dichloro-2,3,3,3-tetrafluoropropene, by fractional distillation.

Expected Outcome: This procedure should yield the desired chlorotetrafluoropropene. The purity of the distilled product can be confirmed by GC and NMR spectroscopy.

This compound as a Fluorinated Building Block

The concept of "fluorinated building blocks" is central to modern medicinal and materials chemistry.[3] These are relatively simple, fluorine-containing molecules that can be incorporated into larger, more complex structures to impart the unique properties of fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic properties.

While the primary documented use of this compound is as a precursor to specific fluoroalkenes, its structure suggests potential for other transformations. The presence of two chlorine atoms offers handles for further functionalization through nucleophilic substitution or reduction, although its inertness under many conditions can be a challenge.[6] The dehydrochlorination or dehydrofluorination products are themselves versatile building blocks for further synthetic elaborations.

Diagram 2: Role as a Fluorinated Building Block

G A 1,2-Dichloro-1,1,3,3,3- pentafluoropropane B Dehydrohalogenation (e.g., -HCl or -HF) A->B C Chlorofluoroalkenes (e.g., C₃Cl₂F₄, C₃HClF₄) B->C D Further Synthetic Transformations: - Polymerization - Nucleophilic Substitution - Reduction C->D

Caption: Synthetic utility of dichloropentafluoropropane.

Conclusion

This compound and its isomers serve as specialized yet important C3 fluorinated synthons. Their primary utility lies in their conversion to valuable chlorofluoroalkenes via dehydrohalogenation. These alkenes are critical intermediates for the synthesis of HFOs and potentially other fluorinated materials. While its direct application as a general-purpose building block is limited by its relative inertness, the transformations it undergoes provide access to more reactive and versatile fluorinated molecules. A comprehensive understanding of its properties, safety, and reactivity is essential for leveraging its synthetic potential in the development of next-generation fluorinated compounds.

References

Sources

"use of 1,2-dichloro-1,1,3,3,3-pentafluoropropane as a cleaning agent"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225ca): A Legacy Precision Cleaning Agent and the Transition to Modern Alternatives

Abstract

This document provides a detailed technical guide on the use of this compound, an isomer of HCFC-225 commonly known as HCFC-225ca. For decades, HCFC-225 (a blend of the 'ca' and 'cb' isomers) was a benchmark solvent for precision cleaning in the aerospace, electronics, medical device, and pharmaceutical industries due to its excellent solvency, stability, and non-flammability.[1][2][3][4] However, its classification as a Class II Ozone-Depleting Substance (ODS) led to its phased-out production and use under the Montreal Protocol and the U.S. Clean Air Act.[5][6]

This guide serves two primary purposes: 1) To provide a comprehensive reference for researchers and scientists who may need to understand legacy cleaning processes for validation, transition, or evaluation of historical data. 2) To offer a framework for transitioning from HCFC-225 to modern, environmentally sustainable, and compliant cleaning alternatives. All protocols and information herein should be understood within the context of the global phase-out of HCFCs.

Part 1: Physicochemical Profile and Cleaning Efficacy

The effectiveness of HCFC-225 as a cleaning agent is a direct result of its unique combination of physical and chemical properties. As a transitional replacement for CFC-113, it was engineered to have similar performance characteristics.[2][7]

Key Properties of HCFC-225 Isomers

The commercial product, often sold under trade names like AK-225, was a blend of two isomers: HCFC-225ca and HCFC-225cb.[3][8] Their properties made them highly effective for removing a wide range of contaminants, from oils and greases to fluxes and particulates.

PropertyHCFC-225caHCFC-225cbSignificance in Cleaning
Chemical Formula C₃HCl₂F₅C₃HCl₂F₅-
CAS Number 422-56-0507-55-1Unique identification for each isomer.
Molecular Weight 202.94 g/mol 202.94 g/mol Influences vapor density and solvent loss rates.
Boiling Point 51.0 °C56.0 °CIdeal for vapor degreasing; allows for effective cleaning without excessive thermal stress on components and enables easy distillation for reuse.[1][7]
Density (liquid) 1.55 g/cm³1.55 g/cm³ (approx.)High density helps to physically displace and flush away particulate contaminants from surfaces.[2]
Surface Tension LowLowAllows the solvent to penetrate into complex geometries and under low-standoff components, ensuring thorough cleaning.[2][3]
Viscosity LowLowEnhances the solvent's ability to flow and wet surfaces completely.[2]
Flammability Non-flammableNon-flammableA critical safety feature for use in industrial environments, especially in vapor degreasers.[3][9][10]
Ozone Depletion Potential (ODP) ~0.02 - 0.025~0.03 - 0.033While low compared to CFCs (ODP ~0.8), this non-zero value is the primary reason for its phase-out.[11][12]
Global Warming Potential (GWP) 122 (100-yr)595 (100-yr)Contributes to the greenhouse effect, a key consideration for modern solvent selection.[12]
Mechanism of Cleaning Action

The cleaning process relies on a combination of chemical solvency and physical action. The solvent dissolves organic contaminants like oils and greases, while its low viscosity and high density facilitate the physical removal of insoluble particles. In vapor degreasing, the process is enhanced by the condensation of pure, warm solvent vapor on the cooler part, providing a continuous flush of fresh solvent.

Caption: Relationship between HCFC-225's properties and its cleaning efficacy.

Part 2: Legacy Applications in High-Specification Industries

HCFC-225 was the solvent of choice for applications where performance and reliability were non-negotiable.

  • Aerospace and Defense: It was extensively used for cleaning sensitive components, including liquid oxygen (LOX) and gaseous oxygen (GOX) systems, where residue-free cleaning is critical for safety.[1][8][13] NASA and its contractors relied on HCFC-225 for processing hardware for the Space Shuttle and other launch vehicle systems.[6][8]

  • Medical Device Manufacturing: Its material compatibility, particularly with plastics, made it suitable for cleaning items like catheters and other medical equipment to a high degree of purity.[2]

  • Electronics and Semiconductors: Used for defluxing printed circuit boards and cleaning semiconductor components, where its ability to penetrate small gaps was essential.[2][12]

  • Pharmaceutical Manufacturing: In drug development and manufacturing, solvents are crucial for purification, extraction, and ensuring equipment is clean to prevent cross-contamination.[14][15] HCFC-225 was used for cleaning manufacturing equipment where aqueous solutions were not feasible or effective.

Part 3: Legacy Protocol for Vapor Degreasing

REGULATORY WARNING: The production, import, and new use of HCFC-225 were phased out in the United States and other developed countries effective January 1, 2015, under the Montreal Protocol and Section 605 of the Clean Air Act.[3][5] This protocol is provided for informational purposes for legacy systems or for transitioning to new processes. Any handling of existing HCFC-225 stockpiles must comply with all local, national, and international regulations. Use of recycled or reclaimed HCFC-225 may be permissible under specific regulatory frameworks.[3]

Vapor degreasing was a primary method for using HCFC-225. This process uses solvent vapors to clean and dry parts, minimizing solvent consumption compared to simple immersion.

Step-by-Step General Protocol
  • System Preparation: Ensure the vapor degreaser's cooling coils (primary and sub-zero) are operational to maintain a stable vapor blanket and minimize emissions. Verify that all safety features are functional.

  • Part Loading: Place the components to be cleaned in a suitable metal basket. Avoid overloading to ensure all surfaces are exposed to the solvent vapor. Orient parts to prevent solvent drag-out.

  • Vapor Cleaning Stage: Lower the basket into the vapor zone above the boiling solvent sump. The warm, pure solvent vapor will condense on the cooler parts, dissolving contaminants. This condensation provides a continuous rinse with clean solvent.

  • Rinse Stage (Optional): For heavily soiled parts, an immersion rinse in the clean solvent sump (rinse sump) can follow the initial vapor clean. This provides mechanical flushing action.

  • Final Vapor Rinse & Drying: Raise the basket back into the vapor zone. The parts will heat up to the vapor temperature, and condensation will cease. Hold the basket in this zone until all condensed solvent has evaporated and the parts are dry and visually clean.

  • Part Unloading: Slowly raise the basket out of the degreaser, allowing any remaining solvent to drain. A slow exit speed is critical to avoid disturbing the vapor blanket and minimizing solvent loss.

  • Solvent Maintenance: Periodically distill the solvent according to the equipment manufacturer's instructions to remove accumulated soils and maintain cleaning performance. Given the ban on new production, efficient recovery and recycling are paramount for any remaining legal use.[6]

Caption: A typical workflow for a two-sump vapor degreasing process.

Part 4: Safety and Handling

HCFC-225 is a hazardous substance that requires careful handling to minimize exposure.

Health Hazards & PPE

The primary routes of exposure are inhalation and skin/eye contact. High vapor concentrations can displace oxygen and cause dizziness, loss of consciousness, and at very high levels, cardiac arrhythmia.[9][16]

HazardDescriptionRecommended PPE
Inhalation Harmful if inhaled. May cause respiratory irritation.[9][16]Use only in well-ventilated areas. For potential exposure above limits, use a NIOSH-approved respirator.[9]
Skin Contact Causes skin irritation. Prolonged contact can lead to defatting and dermatitis.[9][16]Wear solvent-resistant gloves (e.g., Viton®, nitrile).
Eye Contact Causes serious eye irritation.[9][16]Wear chemical safety goggles or a face shield.[9]
Ingestion Harmful if swallowed.[9]Do not eat, drink, or smoke in the work area.

Workplace Exposure Limits: The EPA, under its Significant New Alternatives Policy (SNAP), noted company-set exposure limits. For an HCFC-225ca/cb blend, the acceptable exposure limit (AEL) is governed by the more toxic 'ca' isomer, which has a recommended AEL of 25 ppm (8-hour TWA).[17]

First Aid and Spill Management
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash with soap and water. Remove contaminated clothing.[9]

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

  • Spills: Absorb spill with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ensure adequate ventilation.[10]

Part 5: Transitioning to Compliant Alternatives

The phase-out of HCFC-225 necessitates the adoption of alternative cleaning agents. The selection of a suitable replacement is a multi-faceted process requiring careful evaluation of performance, compatibility, safety, and environmental impact.

Evaluation Criteria for Alternatives

When moving away from a legacy solvent, the following factors must be considered:

  • Cleaning Performance: Can the alternative remove the specific soils from the substrate to the required level of cleanliness?

  • Material Compatibility: Is the solvent compatible with all materials in the component being cleaned, including metals, plastics, and elastomers?[18]

  • Process Integration: Can the alternative be used in existing equipment (e.g., as a "drop-in" replacement) or is new equipment required? Aqueous cleaners, for example, cannot be used in vapor degreasers.[11][15]

  • Environmental Profile: The replacement should ideally have zero ODP and a low GWP.

  • Safety and Toxicity: The alternative should have a favorable toxicity profile and high workplace exposure limits.

  • Cost and Availability: The total cost of ownership, including solvent price, energy usage, and waste disposal, must be considered.

Sources

Application Notes and Protocols for Reactions Involving Dichloropentafluoropropane (HCFC-225da and its Isomers)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

A Note on the Regulatory Status and Use of HCFC-225

Before detailing any experimental protocols, it is crucial for the scientific community to be aware that dichloropentafluoropropane, commercially known as HCFC-225 (a mixture of isomers including HCFC-225ca and HCFC-225cb), has been phased out of production and use in many countries.[1] This is due to its classification as an ozone-depleting substance under the Montreal Protocol.[1] Consequently, its availability is limited, and its use in new research, particularly in drug development, is not recommended.

These application notes serve as a technical guide for researchers who may encounter HCFC-225 in legacy systems or for informational purposes regarding its chemical properties and reactivity. The following protocols are based on established chemical principles and documented reactions but should be considered within the context of HCFC-225's environmental and regulatory status.

Introduction to HCFC-225da and its Isomers

HCFC-225da is the chemical isomer 1,2-dichloro-1,1,3,3,3-pentafluoropropane. However, it is most commonly found as part of a mixture with its isomer, 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca), in the commercial product AK-225. This mixture was historically used as a precision cleaning solvent and as a replacement for chlorofluorocarbons (CFCs) due to its nonflammable nature and specific solvency properties.

From a chemical standpoint, the presence of both chlorine and fluorine atoms on a short carbon chain, along with a hydrogen atom, imparts a unique combination of properties, including relative inertness and specific reactivity under certain conditions.

Physicochemical Properties and Data

Understanding the physical and chemical properties of HCFC-225 isomers is essential for their safe handling and for predicting their behavior in chemical reactions.

PropertyHCFC-225da (this compound)HCFC-225ca (3,3-dichloro-1,1,1,2,2-pentafluoropropane)
CAS Number 431-86-7422-56-0
Molecular Formula C₃HCl₂F₅C₃HCl₂F₅
Molecular Weight 202.94 g/mol 202.93 g/mol [2]
Boiling Point Not readily available51 °C
Density Not readily available1.6 g/cm³
Appearance Colorless liquidColorless, odorless liquid[2][3]
Solubility in Water Slightly solubleSlightly soluble[2]

Safety and Handling Protocols

HCFC-225 presents moderate health hazards and requires careful handling to minimize exposure.

Hazard Summary:

  • Inhalation: Harmful if inhaled. High vapor concentrations can act as an asphyxiant and may cause dizziness or drowsiness.

  • Eye Contact: May cause eye irritation.

  • Skin Contact: May cause slight skin irritation. Contact with rapidly expanding gas can cause frostbite.

  • Reactivity: Generally chemically inert, but can react violently with strong reducing agents (e.g., active metals), strong oxidizing agents, and strong bases.[3][4] High temperatures may lead to decomposition, releasing toxic gases.[4]

Personal Protective Equipment (PPE):

  • Ventilation: Always work in a well-ventilated area, preferably in a chemical fume hood.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

  • Respiratory Protection: If working outside of a fume hood or with large quantities, a respirator with an appropriate cartridge may be necessary.

Storage and Disposal:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Protect cylinders from physical damage.

  • Disposal must be in accordance with local, state, and federal regulations for hazardous waste.

Experimental Protocol: Dehydrofluorination of HCFC-225ca

This protocol is based on a patented process for the production of 1,1,1,2-tetrafluoropropene, a key intermediate in the synthesis of next-generation refrigerants. It serves as a concrete example of a chemical transformation involving an HCFC-225 isomer.

Objective: To perform the dehydrofluorination of 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) to produce 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFC-1214ya).

Reaction Scheme:

G cluster_products Products HCFC_225ca CHCl₂CF₂CF₃ CFC_1214ya CCl₂=CFCF₃ HCFC_225ca->CFC_1214ya Catalyst, 350°C fake HF HF workflow Workflow for Dehydrofluorination cluster_prep System Preparation cluster_reaction Reaction Execution cluster_collection Product Collection & Analysis A Pack reactor with catalyst B Install reactor in furnace A->B C Connect gas and liquid feeds B->C D Heat reactor to 350°C under N₂ flow C->D E Introduce HCFC-225ca and N₂ mixture D->E F Maintain contact time (e.g., 30 seconds) E->F G Condense reactor effluent F->G H Collect product in cold trap G->H I Analyze product mixture by GC H->I

Sources

Application Notes and Protocols for the Evaluation of 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225ca) as a Refrigerant

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 1,2-dichloro-1,1,3,3,3-pentafluoropropane, commonly known as HCFC-225ca, is an ozone-depleting substance and its production and use have been phased out under the Montreal Protocol.[1][2] It is not a recommended or standard refrigerant for modern applications. Historically, its primary use was as a precision cleaning solvent, not as a refrigerant.[1][2][3] These application notes are provided for research and informational purposes only, outlining the scientific protocols that would be necessary to evaluate a substance with its properties for refrigerant applications. This document is intended for an audience of researchers, scientists, and drug development professionals and should be used as a methodological guide for the evaluation of potential refrigerants in a laboratory setting.

Introduction and Substance Overview

This compound (HCFC-225ca) is a hydrochlorofluorocarbon with the chemical formula C₃HCl₂F₅.[4] As a member of the HCFC family, it was developed as an interim replacement for chlorofluorocarbons (CFCs) due to its lower, but still significant, ozone depletion potential.[1][5] The primary commercial application of HCFC-225ca was in a mixture with its isomer, HCFC-225cb, marketed as AK-225, which was valued for its non-flammability, fast evaporation rate, and solvency in precision cleaning applications.[2][3]

The evaluation of any compound for use as a refrigerant requires a thorough understanding of its thermodynamic and thermophysical properties, material compatibility, and performance within a refrigeration cycle. While detailed refrigerant performance data for HCFC-225ca is scarce due to its primary use as a solvent, this guide outlines the necessary protocols for such an evaluation.

Physicochemical and Safety Data

A comprehensive understanding of the physical, chemical, and safety properties of a potential refrigerant is paramount before any experimental evaluation.

Physicochemical Properties of HCFC-225ca

The known properties of HCFC-225ca are summarized in the table below. This data is crucial for designing experimental setups and for theoretical modeling of its behavior in a refrigeration cycle.

PropertyValue
Chemical Formula C₃HCl₂F₅[4]
Molecular Weight 202.94 g/mol [6]
Boiling Point 51.0 °C[6]
Melting Point -94.0 °C[6]
Density (liquid) 1.55 g/cm³[6]
Refractive Index 1.3248[6]
Ozone Depletion Potential (ODP) Approximately 0.02-0.03[2]
Global Warming Potential (GWP) Approximately 122-595[7]
Flammability Non-flammable[2][4]
Solubility in Water Slightly soluble[8]
Safety and Handling

HCFC-225ca presents several health and safety considerations that must be addressed in a laboratory setting.

Hazard Identification:

  • Inhalation: Harmful if inhaled. High concentrations can displace oxygen and lead to dizziness, unconsciousness, and cardiac arrhythmia.[9]

  • Skin Contact: Causes skin irritation. Prolonged contact can lead to defatting and dermatitis.[4][9]

  • Eye Contact: Causes serious eye irritation.[4][9]

  • Ingestion: Harmful if swallowed.[4]

  • Environmental: Harms public health and the environment by destroying ozone in the upper atmosphere.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

  • Skin Protection: Wear suitable protective gloves and clothing.[4]

  • Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, a suitable respirator must be worn.[4]

Handling and Storage:

  • Store in a cool, dry, well-ventilated area in a tightly closed container.[4]

  • Avoid contact with strong reducing agents, active metals, and strong oxidizing agents.[8]

  • Thermal decomposition can generate toxic gases such as hydrogen chloride and hydrogen fluoride.[4]

Theoretical Refrigeration Cycle Analysis

G Compressor Compressor Condenser Condenser (Heat Rejection) Compressor->Condenser ExpansionValve Expansion Valve Condenser->ExpansionValve Evaporator Evaporator (Heat Absorption) Evaporator->Compressor 1. Low-pressure, saturated vapor ExpansionValve->Evaporator

Caption: A standard vapor-compression refrigeration cycle.

A crucial tool for this analysis is the pressure-enthalpy (P-h) diagram. While a specific P-h diagram for HCFC-225ca is not available in the public domain, the following is a representative diagram illustrating the key processes.

G cluster_0 Pressure-Enthalpy Diagram 1 1 2 2 1->2 Compression 3 3 2->3 Condensation 4 4 3->4 Expansion 4->1 Evaporation dome_peak Critical Point dome_end dome_peak->dome_end dome_start dome_start dome_start->dome_peak subcooled_region Subcooled Liquid superheated_region Superheated Vapor mixture_region Liquid-Vapor Mixture pressure_axis_end Pressure pressure_axis_start pressure_axis_start pressure_axis_start->pressure_axis_end enthalpy_axis_start enthalpy_axis_end Enthalpy enthalpy_axis_start->enthalpy_axis_end

Caption: A generic pressure-enthalpy (P-h) diagram for a refrigerant.

To perform a theoretical analysis, one would need to obtain or experimentally determine the thermodynamic properties such as vapor pressure, enthalpy, and entropy as a function of temperature and pressure.

Experimental Protocols

The following protocols outline the necessary steps to evaluate the performance and compatibility of a potential refrigerant like HCFC-225ca.

Protocol for Performance Evaluation in a Vapor-Compression Test Rig

Objective: To determine the coefficient of performance (COP), refrigerating effect, and compressor work for HCFC-225ca under various operating conditions.

Materials:

  • A fully instrumented vapor-compression refrigeration test rig.

  • HCFC-225ca.

  • Compatible refrigeration lubricant (to be determined by compatibility testing).

  • Data acquisition system.

Procedure:

  • System Preparation:

    • Thoroughly evacuate the refrigeration system to remove any air and moisture.

    • Charge the system with the appropriate amount of HCFC-225ca and compatible lubricant.

  • Experimental Operation:

    • Set the evaporator and condenser conditions (e.g., temperature, flow rate of the secondary fluid).

    • Start the compressor and allow the system to reach a steady state.

  • Data Collection:

    • Record the following parameters at steady state:

      • Temperature and pressure at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.

      • Mass flow rate of the refrigerant.

      • Power consumption of the compressor.

  • Calculations:

    • Refrigerating Effect (Qe): Qe = m_ref * (h_evap_out - h_evap_in)

    • Compressor Work (Wc): Wc = m_ref * (h_comp_out - h_comp_in)

    • Coefficient of Performance (COP): COP = Qe / Wc

  • Data Analysis:

    • Repeat the experiment for a range of evaporator and condenser temperatures to map the performance of HCFC-225ca.

    • Compare the results with those of standard refrigerants.

Protocol for Material Compatibility Testing

Objective: To assess the compatibility of HCFC-225ca with common refrigeration system materials, including elastomers, plastics, and metals.

Materials:

  • Samples of materials to be tested (e.g., neoprene, nitrile, PTFE, copper, aluminum, steel).

  • HCFC-225ca.

  • Compatible refrigeration lubricant.

  • Sealed glass tubes or pressure vessels.

  • Oven for elevated temperature testing.

  • Analytical balance, calipers, and hardness tester.

Procedure:

  • Sample Preparation:

    • Clean and measure the initial weight, dimensions, and hardness of each material sample.

  • Exposure:

    • Place each sample in a separate pressure vessel with HCFC-225ca and the selected lubricant.

    • Seal the vessels and place them in an oven at a specified temperature for a set duration (e.g., 100°C for 14 days).

  • Post-Exposure Analysis:

    • After the exposure period, carefully remove the samples.

    • Clean the samples and allow them to return to room temperature.

    • Measure the final weight, dimensions, and hardness.

    • Visually inspect the samples for any signs of degradation (e.g., cracking, swelling, discoloration).

  • Data Analysis:

    • Calculate the percentage change in weight, volume, and hardness.

    • Evaluate the visual changes to determine the compatibility of each material.

Conclusion and Recommendations

Based on its known properties, this compound (HCFC-225ca) is not a suitable refrigerant for modern applications due to its significant environmental impact. Its high boiling point would also limit its application to high-temperature refrigeration or heat pump systems. The protocols outlined in this document provide a framework for the rigorous scientific evaluation of new or alternative refrigerants. Any such evaluation must prioritize environmental impact, safety, and performance. Given the phase-out of HCFCs, research and development efforts should focus on zero-ODP and low-GWP alternatives.

References

  • MicroCare. (n.d.). Companies Explore Alternatives to Ozone- Depleting HCFC-225 as Global Phase-Out Nears. Retrieved from [Link]

  • Techspray. (n.d.). Updated Facts On 2015 HCFC-225 Usage Ban. Retrieved from [Link]

  • Tsai, W. T. (2005). An overview of environmental hazards and exposure risk of hydrofluorocarbons (HFCs). Chemosphere, 61(11), 1539-1547.
  • Laube, J. C., et al. (2014). Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca.
  • NASA. (n.d.). HCFC-225ca. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Fexa. (n.d.). Impact of HCFC, CFC & HFC Refrigerants on the Environment. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Retrieved from [Link]

  • Climatiq. (n.d.). Emission Factor: HCFC-225ca (3.3-dichloro-1.1.1.2.2-pentafluoropropane). Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic properties of eight fluorinated olefins. Retrieved from [Link]

  • Farnell. (2012). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017). HCFC-124, -225ca, and -225cb Exemptions. Retrieved from [Link]

  • ECETOC. (n.d.). JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). Retrieved from [Link]

  • UNEP. (2022). Decision XXVIII/2 TEAP Working Group Report Information on Alternatives to HFCs. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Detection of 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225ca) by Headspace and Purge & Trap GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225ca), a hydrochlorofluorocarbon subject to regulatory monitoring due to its ozone-depleting potential.[1] We present two robust, validated protocols utilizing Gas Chromatography-Mass Spectrometry (GC-MS): Static Headspace (HS) for liquid and solid matrices, and Purge and Trap (P&T) for aqueous samples requiring ultra-trace detection. The methodologies are designed for researchers, environmental scientists, and quality control professionals, providing detailed, step-by-step instructions grounded in established principles of volatile organic compound (VOC) analysis.

Introduction: The Analytical Imperative for HCFC-225ca

This compound (HCFC-225ca) is a volatile organic compound historically used as a solvent and cleaning agent. Although an alternative to more potent chlorofluorocarbons (CFCs), HCFCs still contribute to stratospheric ozone depletion and are regulated under international agreements such as the Montreal Protocol.[1] Consequently, sensitive and specific analytical methods are crucial for monitoring its presence in environmental matrices (water, soil), industrial products, and waste streams to ensure regulatory compliance and assess environmental impact.

The physicochemical properties of HCFC-225ca, notably its high volatility and low water solubility, make Gas Chromatography (GC) an ideal separation technique.[2] Coupling GC with Mass Spectrometry (MS) provides unequivocal identification based on the analyte's unique mass spectrum, fulfilling the stringent requirements for environmental and industrial monitoring.[1][3] This note details the practical application of these principles.

Principle of the Method: Choosing the Right Introduction Technique

The core of the analytical method is the separation of HCFC-225ca by GC and its subsequent detection by MS. The primary variable is the sample introduction technique, which must be chosen based on the sample matrix and required sensitivity.

Static Headspace (HS) Sampling

Static headspace is a powerful technique for analyzing volatile compounds in solid or liquid samples.[4][5][6] The sample is placed in a sealed vial and heated, allowing volatile analytes like HCFC-225ca to partition into the gas phase (the "headspace") above the sample.[7] A portion of this gas is then injected into the GC.

  • Causality: This method is preferred for complex or "dirty" matrices (e.g., industrial solvents, polymer extracts, soils) because the non-volatile components of the matrix are not introduced into the GC system.[7] This minimizes instrument contamination, reduces maintenance, and prolongs the life of the GC inlet and column.[7] The addition of salt ("salting out") to aqueous samples can be used to increase the partitioning of HCFC-225ca into the headspace, thereby enhancing sensitivity.[7]

Purge and Trap (P&T) Concentration

Purge and Trap, also known as dynamic headspace analysis, is the benchmark for ultra-trace level detection of VOCs in aqueous samples, consistent with methodologies like U.S. EPA Method 8260C.[8][9][10] An inert gas (typically helium) is bubbled through the water sample, stripping the volatile HCFC-225ca from the liquid phase. The gas stream is then passed through a sorbent trap, which quantitatively retains the analyte while allowing the inert gas to pass through. The trap is then rapidly heated, desorbing the focused band of analyte into the GC system.

  • Causality: This technique provides superior sensitivity compared to static headspace because it is an exhaustive extraction method, concentrating the entire analyte content from a larger sample volume (typically 5-25 mL) onto the trap.[5][11] This process is essential for reaching the low parts-per-billion (ppb) or parts-per-trillion (ppt) detection limits often required for environmental water monitoring.[11]

Experimental Workflow & Protocols

The following sections provide detailed, self-validating protocols. It is imperative that all analyses include quality control samples, such as method blanks, laboratory control samples, and matrix spikes, as stipulated by standard regulatory methods like the U.S. EPA SW-846 series.[8]

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 7890B GC or equivalent, equipped with electronic pressure control.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Sample Introduction:

    • Protocol A: Automated Static Headspace Sampler (e.g., Agilent 8697).

    • Protocol B: Purge and Trap Concentrator and Autosampler (e.g., Teledyne Tekmar Atomx).

  • GC Column: Agilent J&W DB-624 UI, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Rationale: This column has a (6%-cyanopropylphenyl)-methylpolysiloxane stationary phase, which provides excellent selectivity and peak shape for a wide range of volatile organic compounds, including halogenated hydrocarbons.[12][13]

  • Consumables: 20 mL headspace vials with PTFE/silicone septa, analytical-grade solvents, certified calibration standards for HCFC-225ca, and an internal standard (e.g., Chlorobromomethane or 1,2-Dichlorobenzene-d4).

Diagram of the Analytical Workflow

Analytical_Workflow cluster_prep PART 1: Sample Preparation cluster_analysis PART 3: GC-MS Analysis cluster_data PART 4: Data Processing Sample Aqueous, Solid, or Liquid Sample Spike Spike with Internal Standard (IS) Sample->Spike Vial Transfer to Headspace Vial & Seal Spike->Vial HS Protocol A: Static Headspace (Equilibrate & Heat) Vial->HS PT Protocol B: Purge & Trap (Purge, Trap, Desorb) Vial->PT GC GC Separation (DB-624 Column) HS->GC PT->GC MS MS Detection (EI, Scan/SIM Mode) GC->MS Chrom Chromatogram (Peak Integration) MS->Chrom Quant Quantification (Calibration Curve) Chrom->Quant Report Final Report (Concentration of HCFC-225ca) Quant->Report

Caption: Overall workflow for the analysis of HCFC-225ca.

Protocol A: Static Headspace GC-MS

This protocol is ideal for analyzing HCFC-225ca in industrial solvents, oils, or soil samples.

1. Sample Preparation:

  • For liquid samples: Accurately weigh ~1 g of the sample directly into a 20 mL headspace vial.

  • For solid samples: Accurately weigh ~5 g of the sample into a 20 mL headspace vial and add 5 mL of reagent-grade water.

  • Add an aliquot of the internal standard stock solution to each vial.

  • Immediately seal the vial with a PTFE-lined septum and crimp cap.

2. Headspace Sampler Parameters:

  • Oven Temperature: 85°C

  • Vial Equilibration Time: 15 minutes

  • Loop Temperature: 100°C

  • Transfer Line Temperature: 110°C

  • Vial Pressurization: 10 psi

  • Injection Time: 1.0 minute

3. GC-MS Parameters: See Table 1.

Protocol B: Purge and Trap GC-MS

This protocol is designed for trace-level analysis of HCFC-225ca in aqueous samples, such as groundwater or wastewater, following the principles of EPA Method 524.2 or 8260C.[8][10]

1. Sample Preparation:

  • Fill a 5 mL autosampler syringe with the water sample.

  • Add an aliquot of the internal standard stock solution.

  • The autosampler will inject the 5 mL sample into the sparging vessel.

2. Purge and Trap Parameters:

  • Sample Size: 5 mL

  • Purge Gas: Helium at 40 mL/min

  • Purge Time: 11 minutes

  • Trap: Teledyne #9 (Tenax/Silica Gel/Carbon Molecular Sieve) or equivalent.

  • Desorb Temperature: 250°C

  • Desorb Time: 2 minutes

  • Bake Temperature: 270°C

3. GC-MS Parameters: See Table 1.

Instrumental Parameters and Data

GC-MS Conditions
Parameter Setting Rationale
GC System Agilent 7890B GCProvides reliable and precise control of gas flows and oven temperature ramps.
Inlet Split/SplitlessOperated in Splitless mode for P&T to maximize sensitivity; Split mode (e.g., 20:1) may be used for HS if concentrations are high.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the analyte as it is introduced from the headspace or P&T transfer line.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency. Constant flow mode maintains stable retention times during the oven temperature program.
Oven Program 40°C (hold 2 min), then 15°C/min to 220°C (hold 2 min)Initial low temperature helps focus volatile analytes at the head of the column. The ramp effectively separates compounds by boiling point.
MS System Agilent 5977B MSDA robust and sensitive detector for routine analysis.
Source Temperature 230°CStandard temperature for electron ionization.
Quadrupole Temp 150°CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, highly reproducible ionization technique that generates characteristic, library-searchable mass spectra.[14]
Acquisition Mode Full Scan (m/z 45-250) and/or Selected Ion Monitoring (SIM)Full Scan is used for identification and confirmation. SIM mode significantly increases sensitivity for target quantification.[4]

Table 1: Recommended GC-MS parameters for the analysis of HCFC-225ca.

Mass Spectral Data & Quantification

The identity of HCFC-225ca is confirmed by its retention time and its mass spectrum. While a spectrum for HCFC-225ca is not available in the public NIST WebBook, data for the closely related isomer 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb, CAS 507-55-1) can be used as a guide.[15] The fragmentation patterns will be very similar.

  • Expected Key Ions: The molecular ion [M]+• at m/z 202 (based on chlorine isotopes) may be weak or absent. Key fragment ions result from the loss of Cl (m/z 167) and subsequent fragmentation. The most abundant, characteristic ions should be selected for quantification in SIM mode.

  • Quantification: A primary, high-abundance, interference-free ion is used for quantification (Quant Ion), while one or two secondary ions (Qualifier Ions) are monitored to confirm identity by maintaining a consistent abundance ratio.

Compound Expected Retention Time Quant Ion (m/z) Qualifier Ions (m/z)
This compoundAnalyte-specific (approx. 8-12 min)167 (tentative)131, 69 (tentative)
Chlorobromomethane (Internal Standard)Analyte-specific12849, 130

Table 2: Tentative mass ions for SIM analysis. Actual retention time and optimal ions must be determined experimentally by injecting a pure standard.

Performance Characteristics

Method validation is critical for ensuring data quality. The following performance metrics should be established in the laboratory.

Parameter Typical Value (Protocol B) Definition & Determination
Method Detection Limit (MDL) 0.1 - 0.5 µg/L (ppb)The minimum concentration that can be reported with 99% confidence that it is greater than zero.[9][16] Determined by analyzing at least seven replicate samples spiked at a low concentration (2-5x the expected MDL) and calculating the standard deviation.[17]
Limit of Quantitation (LOQ) 0.5 - 2.0 µg/L (ppb)The lowest concentration that can be quantitatively determined with acceptable precision and accuracy. Often pragmatically set as the concentration of the lowest calibration standard.
Calibration Range 0.5 - 100 µg/L (ppb)The concentration range over which the instrument response is linear. A calibration curve should be generated with a minimum of five standards. The coefficient of determination (r²) should be >0.995.
Precision & Accuracy <15% RSD, 80-120% RecoveryAssessed by analyzing replicate laboratory control samples (LCS) and matrix spikes. Precision is measured by the relative standard deviation (RSD), and accuracy by the percent recovery of the spiked amount.

Table 3: Typical method performance characteristics for P&T GC-MS.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of every result, the analytical sequence must be designed as a self-validating system. This is achieved by bracketing all analytical samples with quality control checks.

QC_Workflow Start Start Sequence (Tune Check, Calibrate) Blank Method Blank (MB) Start->Blank LCS Laboratory Control Sample (LCS) Blank->LCS Samples Analytical Samples (1 to 10) LCS->Samples MS_MSD Matrix Spike/ Matrix Spike Dup. (MS/MSD) Samples->MS_MSD CCV Continuing Calibration Verification (CCV) MS_MSD->CCV CCV->Samples ...continue batch End End Sequence CCV->End

Caption: A self-validating analytical sequence incorporating QC checks.

  • System Suitability: Before analysis, the MS must be tuned (e.g., with 4-bromofluorobenzene, BFB) to meet criteria set by the governing method (e.g., EPA 8260C).[8]

  • Initial Calibration: A multi-point calibration curve establishes the instrument's response range.

  • Method Blank (MB): An analyte-free matrix processed exactly like a sample. The MB must be free of HCFC-225ca above the MDL to ensure no systemic contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of HCFC-225ca. The recovery must fall within established laboratory limits (e.g., 80-120%) to verify the accuracy of the overall process.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard analyzed periodically throughout the sequence. Its response must be within a specified percentage (e.g., ±20%) of the initial calibration to ensure instrument stability.

By embedding these checks, each batch of samples is framed by data that confirms the system was performing correctly, ensuring the high trustworthiness of the reported results.

Conclusion

The Static Headspace and Purge and Trap GC-MS methods detailed in this note provide sensitive, specific, and robust solutions for the analysis of this compound. The choice of method depends on the sample matrix and the required detection limits, with P&T offering superior sensitivity for aqueous samples. By implementing the appropriate protocol with rigorous quality control, laboratories can generate high-quality, defensible data for regulatory compliance, environmental monitoring, and research applications.

References

  • Pacific Northwest National Laboratory. (n.d.). Analytical Method for the Detection of Ozone Depleting Chemicals (ODC) in Commercial Products Using a Gas Chromatograph with an Electron Capture Detector (GC-ECD). Retrieved from [Link]

  • LCGC International. (n.d.). Exploring the US EPA 524 Purge and Trap Variables. Retrieved from [Link]

  • Water Environment Federation. (2020, July 16). Calculating & Using Method Detection Limits. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Volatile Organic Compound Analysis Using Purge and Trap Success with VOC analysis using the Agilent 5975C Mass Selective Detector. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016, December 1). Definition and Procedure for the Determination of the Method Detection Limit, Revision 2. Retrieved from [Link]

  • S4Science. (n.d.). VOCs in Water Using Static Headspace GC/MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Environmental Volatiles using a Headspace-GC/MSD Analyzer. Retrieved from [Link]

  • Chromtech. (n.d.). VOC analysis in water samples by headspace-GC-MS - optimization in several stages. Retrieved from [Link]

  • Agilent Technologies. (2015, July 8). Composition Analysis of Contaminated and Counterfeit Refrigerants Using the Agilent 490 Micro GC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method Detection Limit - Frequent Questions. Retrieved from [Link]

  • Regulations.gov. (n.d.). Determining Method Detection Limits VES 005385. Retrieved from [Link]

  • Agilent Technologies. (2008, December 9). Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. Retrieved from [Link]

  • Jones, C. E., et al. (2015). A fully automated purge and trap GC-MS system for quantification of volatile organic compound (VOC) flux. Ocean Science, 11(2), 283-294. Retrieved from [Link]

  • Agilent Technologies. (2023, May 8). VOC Analysis in Water with Agilent 8697 XL Headspace & GC/MS using HJ 810-2016 Method. Retrieved from [Link]

  • NIST. (n.d.). Propane, 1,3-dichloro-1,1,2,2,3-pentafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Agilent Technologies. (2014, November 4). Agilent J&W DB-624 UI Ultra Inert GC Capillary Column for Challenging Industrial Applications. Retrieved from [Link]

  • Postnova Analytics GmbH. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1,2-Dichloro-2-fluoro propane. In SpectraBase. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis. Retrieved from [Link]

  • Scribd. (n.d.). Chemists' Retention Time Guide. Retrieved from [Link]

  • Scribd. (n.d.). Data Sheet: Solvent Retention Data For DB-624, DB-1, and DB-WAX Columns. Retrieved from [Link]

  • NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • NIST. (n.d.). 1-Propene, 1,2-dichloro-1,3,3,3-tetrafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (2018, September 17). NIST Mass Spectrometry Data Center - PubChem Data Source. Retrieved from [Link]

  • Axial Scientific. (n.d.). Solvent Retention Data. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1,3,3-Pentafluoropropane. Retrieved from [Link]

  • Scientific Instrument Services, Inc. (n.d.). NIST 23 Mass Spectral Library. Retrieved from [Link]

  • Young In Chromass. (2020, December 9). Comprehensive Solutions for Gas Analysis by GC | Part.1. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). NIST / EPA / NIH Mass Spectral Library 2023. Retrieved from [Link]

  • Jordi Labs. (n.d.). NIST/EPA/NIH Mass Spectral Library Compound Scoring. Retrieved from [Link]

Sources

Application Notes & Protocols for Dichloropentafluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling and storage procedures for dichloropentafluoropropane, a compound with multiple isomers, most notably HCFC-225ca (CAS: 422-56-0) and HCFC-225cb (CAS: 507-55-1).[1][2] As a hydrochlorofluorocarbon (HCFC), it has seen use as a cleaning agent and solvent, particularly as a replacement for CFC-113 in the electronics and aerospace industries.[3] However, its contribution to ozone depletion and its status as a potent greenhouse gas necessitate stringent handling protocols to ensure personnel safety and environmental protection.[3][4] These application notes are intended for researchers, scientists, and professionals in drug development and other laboratory settings who work with this chemical.

Compound Profile and Physicochemical Properties

Dichloropentafluoropropane is a colorless, nonflammable liquid with a faint, ether-like odor.[2][5][6] It is slightly soluble in water.[2][5][7][8] While chemically inert in many situations, its properties demand careful consideration for safe handling.[1][2][6][7][8] The key physical and chemical properties of its two primary isomers are summarized below.

Property3,3-Dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca)1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb)Reference(s)
CAS Number 422-56-0507-55-1[1][2]
Molecular Formula C₃HCl₂F₅C₃HCl₂F₅[1][2]
Molecular Weight 202.94 g/mol 202.93 g/mol [1][3]
Appearance Colorless liquidColorless liquid[3][5][6]
Odor OdorlessOdorless[2][3][5][6]
Boiling Point 51.1 °C56.1 °C[5][6]
Melting Point -94 °C-97 °C[3][5][6]
Density 1.55 g/mL @ 25 °C1.56 g/mL @ 25 °C[3][5][6]
Vapor Pressure 240.0 mmHg @ 25 °C286.0 mmHg @ 25 °C[5][6]

Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before commencing any work with dichloropentafluoropropane. The primary hazards include inhalation toxicity, skin and eye irritation, and environmental damage.

Health Hazards:

  • Inhalation: Inhalation of vapors may be harmful and can cause respiratory irritation.[4][6][7] High concentrations of vapor can displace oxygen and lead to dizziness or suffocation.[7] The substance is also identified as a neurotoxin that can cause acute solvent syndrome.[5]

  • Skin Contact: Contact may cause skin irritation.[4] Prolonged or repeated contact can lead to burns.[6][7]

  • Eye Contact: Direct contact with the liquid or vapors can cause eye irritation or burns.[4][6][7]

  • Ingestion: While a less common route of exposure in a laboratory setting, ingestion is harmful. Do not induce vomiting if swallowed.[9][10]

Environmental Hazards:

  • Dichloropentafluoropropane is an ozone-depleting substance.[3][4]

  • It is a powerful greenhouse gas with a significant global warming potential.[3]

  • Discharge into the environment must be avoided.[1][7]

The following diagram outlines the logical workflow for a comprehensive risk assessment before handling dichloropentafluoropropane.

RiskAssessment cluster_assessment Risk Assessment Workflow A Identify Task: Handling Dichloropentafluoropropane B Review Safety Data Sheet (SDS) & Chemical Properties A->B Step 1 C Identify Hazards: - Inhalation - Skin/Eye Contact - Environmental Release B->C Step 2 D Assess Risks: Evaluate probability and severity of potential exposure C->D Step 3 E Implement Control Measures: - Engineering Controls - PPE - SOPs D->E Step 4 F Review & Document Risk Assessment E->F Step 5

Caption: Risk Assessment Workflow for Dichloropentafluoropropane.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a combination of engineering controls and appropriate PPE is required. The principle of causality here is to create a multi-layered barrier between the researcher and the chemical hazard.

Engineering Controls:

  • Ventilation: Always handle dichloropentafluoropropane in a well-ventilated area.[7][10] Use of a chemical fume hood or local exhaust ventilation is mandatory to keep airborne concentrations below recommended exposure limits.[9][10]

  • Safety Equipment: An emergency shower and eyewash facility must be in close proximity to the handling area.[9][10]

Personal Protective Equipment (PPE): The selection of PPE is critical and must be based on the specific tasks being performed.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face respirator.[7]

  • Skin Protection: Wear chemically impermeable gloves (e.g., Viton, Butyl) and impervious protective clothing to prevent skin contact.[1][7][10]

  • Respiratory Protection: If exposure limits are likely to be exceeded or if ventilation is inadequate, a full-face respirator with appropriate cartridges or a positive pressure self-contained breathing apparatus (SCBA) must be used.[5][6][7] A respiratory protection program that meets OSHA 1910.134 and ANSI Z88.2 requirements should be followed.[10]

The following diagram illustrates the protocol for selecting and using PPE.

PPE_Protocol cluster_ppe PPE Selection & Use Protocol start Task Involving Dichloropentafluoropropane check_vent Is work performed in a certified chemical fume hood? start->check_vent ppe_standard Standard PPE: - Safety Goggles - Impermeable Gloves - Lab Coat check_vent->ppe_standard Yes resp_protection Respiratory Protection Required: Full-face respirator or SCBA check_vent->resp_protection No inspect Inspect PPE for damage before use ppe_standard->inspect ppe_enhanced Enhanced PPE: - Full-face Shield - Chemical Resistant Apron - Double Gloves ppe_enhanced->inspect resp_protection->ppe_enhanced don Don PPE correctly inspect->don doff Doff PPE carefully to avoid contamination don->doff After Task Completion dispose Dispose of/Decontaminate PPE per institutional guidelines doff->dispose

Caption: Protocol for Personal Protective Equipment (PPE) Selection and Use.

Standard Operating Protocol for Handling

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and preventing accidents.

Protocol Steps:

  • Preparation: a. Confirm that the work area is clean and uncluttered. b. Ensure the chemical fume hood is operational and the sash is at the appropriate height. c. Verify that an emergency eyewash and shower are accessible. d. Assemble all necessary materials and equipment before introducing the chemical. e. Don the required PPE as determined by your risk assessment.[9]

  • Handling: a. Dispense the minimum quantity of dichloropentafluoropropane needed for the procedure. b. Perform all transfers and manipulations within the fume hood to contain vapors.[9] c. Keep containers tightly closed when not in use.[4][7][9] d. Avoid contact with skin and eyes and avoid breathing vapors.[7][9] e. Use non-sparking tools to prevent ignition from electrostatic discharge.[7]

  • Post-Handling: a. Decontaminate all equipment and work surfaces thoroughly. b. Seal any waste containers properly.[9] c. Remove PPE carefully, avoiding self-contamination. d. Wash hands and face thoroughly after handling.[9]

Storage Procedures

Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations.

  • Location: Store containers in a dry, cool, and well-ventilated place.[7][10] Storage in subsurface locations should be avoided.[10] Store away from direct sunlight.[9]

  • Containers: Keep containers tightly closed to prevent leaks and evaporation.[4][7][9]

  • Incompatibilities: Dichloropentafluoropropane can react violently with certain substances.[1][2][7][8] Store it separately from the materials listed in the table below. The rationale is to prevent accidental mixing which could lead to vigorous, exothermic reactions or the release of toxic gases.

Incompatible Material ClassSpecific ExamplesPotential HazardReference(s)
Strong Reducing Agents Active metals (e.g., sodium, potassium), metal hydridesViolent reaction[1][2][6][7][8]
Strong Oxidizing Agents Peroxides, nitrates, chloratesOxidation, potential for fire/explosion under extreme temperatures[1][2][6][7][8][11]
Strong Bases Sodium hydroxide, potassium hydroxideRelease of toxic gases[1][2][7][8]

Emergency Procedures

In the event of an emergency, a swift and correct response is critical. All personnel must be familiar with these protocols.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[1][12] Isolate the area for at least 50 meters (150 feet) for liquids.[5][8]

  • Ventilate: Ensure the area is well-ventilated.

  • Control: If safe to do so, stop the leak without risk.[5][6][8] Remove all sources of ignition.[1][7]

  • Contain & Absorb: For small spills, absorb with a non-combustible material like sand or earth.[5][6] Do not use combustible materials like sawdust.[9]

  • Collect: Use clean, non-sparking tools to place the absorbed material into a suitable, labeled container for disposal.[5][6][7]

  • Decontaminate: Clean the spill area thoroughly.[9]

SpillResponse cluster_spill Emergency Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Area Isolate 50m Spill->Evacuate Alert Alert Supervisor & Emergency Services Evacuate->Alert Assess Assess Spill Size & Risk (Don appropriate PPE) Alert->Assess StopLeak Stop Leak (If safe to do so) Assess->StopLeak Contain Contain Spill with Inert Absorbent StopLeak->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of Waste via EH&S Protocols Decon->Dispose

Caption: Workflow for Responding to a Dichloropentafluoropropane Spill.

Fire Response:

  • The substance is nonflammable, but containers may explode when heated.[5][6][7][8]

  • For small fires: Use dry chemical, CO₂, water spray, or regular foam.[5][6][7][8]

  • For large fires: Use water spray, fog, or regular foam.[5][6][7][8]

  • Cool fire-exposed containers with water.[10]

  • Firefighters must wear SCBA and full protective gear, as thermal decomposition can release irritating and toxic gases.[7][9][10]

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][10][12]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[10] Remove contaminated clothing.[7][10] Get medical advice if irritation occurs.[4]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[4][12] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[10][12] Never give anything by mouth to an unconscious person.[12] Call a poison control center or doctor immediately.[10][12]

Decontamination and Waste Disposal

  • Decontamination: All tools, equipment, and surfaces that have come into contact with dichloropentafluoropropane must be thoroughly decontaminated. Wash with soap and plenty of water.[12]

  • Waste Disposal: All waste, including contaminated absorbent material and empty containers, must be collected in suitable, sealed containers.[1][9] Disposal must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations. Do not let the chemical enter drains.[1][7][12]

References

  • PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Farnell. (2012). MATERIAL SAFETY DATA SHEET - Contact Cleaner II. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane in Modern Fluorination Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers an in-depth exploration of 1,2-dichloro-1,1,3,3,3-pentafluoropropane (CAS No. 431-86-7), a hydrochlorofluorocarbon (HCFC) that serves as a pivotal substrate and intermediate in the synthesis of advanced fluorinated molecules. While not a direct fluorinating agent, its strategic dehydrohalogenation and catalytic C-F bond activation are central to producing next-generation hydrofluoroolefins (HFOs) and other valuable fluorochemicals. This document provides researchers, chemists, and drug development professionals with a comprehensive overview of its chemical properties, core synthetic applications, detailed experimental protocols, and critical safety procedures. We delve into the causality behind experimental choices, focusing on catalytic systems that transform this stable precursor into reactive and synthetically useful products.

Introduction: Beyond the Inert Precursor

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry, often imparting enhanced metabolic stability, bioavailability, and unique physicochemical properties.[1][2] this compound, also known as HCFC-245cb, is a colorless, nonflammable liquid belonging to the hydrochlorofluorocarbon family.[3][4] While chemically stable under normal conditions, its true synthetic value is unlocked through catalytic activation.[3][5]

Historically, compounds of this class were developed for applications such as refrigeration and foam blowing.[6] However, with the global phase-out of ozone-depleting substances under the Montreal Protocol, the focus has shifted to leveraging these molecules as feedstocks for environmentally benign compounds.[7][8] HCFC-245cb is a key intermediate in pathways leading to hydrofluoroolefins (HFOs), which are prized for their low global warming potential (GWP).[8][9]

This guide elucidates the transformation of HCFC-245cb from a stable feedstock into a versatile precursor for fluorination reactions, focusing on the underlying mechanisms and practical laboratory-scale protocols.

Physicochemical Properties

A clear understanding of the physical properties of HCFC-245cb is essential for its safe handling and for designing effective reaction and purification protocols.

PropertyValueSource
CAS Number 431-86-7[10]
Molecular Formula C₃HCl₂F₅[11]
Molecular Weight 202.94 g/mol [11]
Appearance Colorless liquid[3]
Boiling Point ~45-46 °C[3] (Implied)
Solubility Slightly soluble in water[3]
Chemical Inertness Generally inert but can react violently with strong reducing agents and active metals.[3][12][3][12]

Core Applications in Fluorochemical Synthesis

The utility of HCFC-245cb is not in donating fluorine but in being selectively dehalogenated or rearranged to form unsaturated fluorinated building blocks. These transformations are typically catalyzed and represent a critical step in upcycling HCFCs into high-value products.

Catalytic Dehydrohalogenation to Fluoroalkenes

The most significant application of HCFC-245cb is its conversion into fluoroalkenes through the elimination of HCl or HF. This process is central to the production of HFOs, which are essential fourth-generation refrigerants and propellants. The reaction can be steered towards dehydrochlorination or dehydrofluorination depending on the catalyst and conditions.

C-F and C-Cl Bond Activation

Recent research has focused on the catalytic activation of the robust C-F and C-Cl bonds in fluorocarbons.[8] Studies using catalysts like aluminum chlorofluoride (ACF) have shown that pentafluoropropane isomers can undergo hydrodefluorination and dehydrofluorination under relatively mild conditions.[9][13] This activation is crucial, as it transforms the chemically placid HCFC-245cb into a substrate for further functionalization, such as Friedel-Crafts-type reactions or the synthesis of tetrafluoropropenes.[8][9]

The workflow for this activation process involves careful selection of the catalyst and, in some cases, a hydrogen source to facilitate hydrodefluorination.

G cluster_input Inputs cluster_process Process cluster_output Outputs / Pathways HCFC HCFC-245cb (Substrate) Reactor Heated Reactor (e.g., 70°C) HCFC->Reactor Cat ACF Catalyst (e.g., Aluminum Chlorofluoride) Cat->Reactor HSource Hydrogen Source (e.g., Et₃SiH, optional) HSource->Reactor for HDF DHF Dehydrofluorination Product (HFO) Reactor->DHF -HF DHC Dehydrochlorination Product Reactor->DHC -HCl HDF Hydrodefluorination Product Reactor->HDF C-F -> C-H

Caption: Catalytic activation workflow for HCFC-245cb.

Experimental Protocols

The following protocols are designed to be self-validating, providing detailed steps and rationale for laboratory-scale synthesis. CAUTION: These procedures must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Catalytic Dehydrofluorination using Aluminum Chlorofluoride (ACF)

This protocol describes the conversion of HCFC-245cb to a mixture of tetrafluoropropene isomers, based on principles of C-F bond activation demonstrated for related compounds.[8][9]

Objective: To demonstrate the catalytic dehydrofluorination of HCFC-245cb.

Materials:

  • This compound (HCFC-245cb)

  • Aluminum Chlorofluoride (ACF) catalyst

  • Anhydrous deuterated benzene (C₆D₆) for NMR monitoring

  • J. Young NMR tube or similar sealable high-pressure NMR tube

  • External standard for NMR (e.g., C₆F₆ in a sealed capillary)

  • Heating block or oil bath

Procedure:

  • Catalyst Preparation: In a glovebox, suspend 25 mg of ACF catalyst in 0.4 mL of anhydrous C₆D₆ inside a J. Young NMR tube. The use of an inert atmosphere is critical to prevent catalyst deactivation by moisture.

  • Substrate Addition: Add a precisely weighed amount of HCFC-245cb (e.g., 0.1 mmol) to the suspension.

  • Sealing and Reaction: Securely seal the J. Young tube. Insert a sealed capillary containing an external standard (C₆F₆) for quantitative analysis.

  • Heating and Monitoring: Place the tube in a preheated heating block at 70°C.[14] Monitor the reaction progress over several days by acquiring ¹⁹F NMR spectra at regular intervals (e.g., 24, 48, 72 hours).

  • Analysis: The conversion of HCFC-245cb and the formation of dehydrofluorination products (such as 2-chloro-3,3,3-trifluoropropene and its isomers) are quantified by integrating the signals in the ¹⁹F NMR spectrum relative to the external standard.[14] The appearance of new signals corresponding to vinylic fluorines will indicate successful elimination.

Causality and Insights:

  • Why ACF? ACF is a solid superacid catalyst with Lewis acidic sites that can effectively polarize and cleave C-F and C-Cl bonds, which are typically inert.[9]

  • Why a Sealed Tube? The substrate and products are volatile. A sealed system prevents their escape and allows the reaction to be conducted at temperatures above their atmospheric boiling points.

  • Why ¹⁹F NMR? This technique is exceptionally sensitive for fluorinated compounds, providing a clear and quantitative window into the reaction progress without the need for sample workup.[14]

G cluster_mech Proposed Mechanistic Steps node_start HCFC-245cb CF₃-CHCl-CF₂Cl node_intermediate Activated Complex [CF₃-CH(Cl)-CF₂Cl---ACF] node_start:f1->node_intermediate:f0 Coordination node_cat ACF Catalyst Lewis Acid Site node_cat:f1->node_intermediate:f0 node_elimination Elimination -HF or -HCl node_intermediate:f0->node_elimination:f0 Bond Cleavage node_product Fluoroalkene Product e.g., CF₃-CCl=CF₂ node_elimination:f0->node_product:f0

Caption: Proposed mechanism for ACF-catalyzed dehydrohalogenation.

Safety, Handling, and Disposal

Handling HCFC-245cb requires adherence to strict safety protocols due to its potential health effects and reactivity profile.

Hazard Identification and Personal Protective Equipment (PPE)

HCFC-245cb is harmful if swallowed, inhaled, or in contact with skin.[10] It can cause serious eye irritation and may cause respiratory irritation.[10]

Hazard TypePrecaution / PPEReference
Inhalation Use only in a well-ventilated area or outdoors. If exposure limits are exceeded, use a full-face respirator.[10][15]
Skin Contact Causes skin irritation. Wear impervious gloves (e.g., nitrile) and flame-resistant protective clothing.[10][15]
Eye Contact Causes serious eye irritation. Wear tightly fitting safety goggles with side-shields.[10][15]
Ingestion Do not eat, drink, or smoke when using this product. If ingested, seek immediate medical attention.[10]
Reactivity Chemically inert in many situations, but can react violently with strong reducing agents and active metals.[3][12] Avoid contact with strong oxidizing agents.[12][3][12]
First-Aid Measures
  • General: In case of an accident or if you feel unwell, seek immediate medical advice.[10]

  • Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration.[10]

  • Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing.[10]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes. Remove contact lenses if present and easy to do.[10]

Spill and Disposal Procedures
  • Spills: Stop the leak if it can be done safely. Isolate the spill area. For small spills, absorb with a non-combustible material like sand and place it in a container for disposal.[12] For large spills, dike the area for recovery.[10]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter sewers or public waters.[10] This compound harms public health and the environment by destroying ozone in the upper atmosphere.[10]

Conclusion

This compound (HCFC-245cb) represents a valuable, albeit challenging, feedstock for modern fluorination chemistry. Its true potential is realized not through direct application as a fluorinating agent, but through catalytic activation to produce high-value fluoroalkenes and other fluorinated intermediates. The protocols and principles outlined in this guide underscore the importance of catalyst-driven C-F and C-Cl bond activation as a strategic approach to upcycling existing fluorocarbons into the building blocks for next-generation pharmaceuticals, agrochemicals, and materials. A rigorous adherence to safety protocols is paramount for the successful and responsible use of this compound in a research setting.

References

  • This compound - Synquest Labs. Synquest Labs.

  • This compound | CAMEO Chemicals. NOAA.

  • 1,2-Dichloro-1,1,2,3,3-pentafluoropropane Safety Data Sheets - Echemi. Echemi.

  • 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - PubChem. National Center for Biotechnology Information.

  • MATERIAL SAFETY DATA SHEET - Farnell. Farnell.

  • This compound - PubChem. National Center for Biotechnology Information.

  • 1,2-Dichloro-1,1,2,3,3-pentafluoropropane - PubChem. National Center for Biotechnology Information.

  • This compound 431-86-7 wiki - Guidechem. Guidechem.

  • Enzymatic synthesis of fluorinated compounds - PubMed. National Center for Biotechnology Information.

  • Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination - Beilstein Journals. Beilstein Journals.

  • HFC-245cb and other isomers not listed in Annex F. United Nations Environment Programme.

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - ResearchGate. ResearchGate.

  • Enzymatic synthesis of fluorinated compounds - PMC. National Center for Biotechnology Information.

  • 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia. Wikipedia.

  • Novel method to synthesize valuable fluorinated drug compounds - ScienceDaily. ScienceDaily.

  • Supporting Information Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination ver - Beilstein Journals. Beilstein Journals.

  • This compound | CAS 431-86-7 | SCBT. Santa Cruz Biotechnology.

  • This compound - gsrs. Global Substance Registration System.

  • Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination - PMC. National Center for Biotechnology Information.

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. MDPI.

  • Catalysis for Fluorination and Trifluoromethylation - PMC. National Center for Biotechnology Information.

  • Application Notes and Protocols for the Laboratory-Scale Synthesis and Use of 1,1,3,3-Tetrachloro-1-fluoropropane - Benchchem. BenchChem.

  • Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination - PubMed. National Center for Biotechnology Information.

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC. National Center for Biotechnology Information.

  • Fluorination - Sigma-Aldrich. Sigma-Aldrich.

  • Visible Light-Promoted Metal-Free C–H Activation: Diarylketone-Catalyzed Selective Benzylic Mono- and Difluorination - NIH. National Institutes of Health.

  • Fluorination Reactions | Professor Steven V. Ley Research Group. University of Cambridge.

  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - DSpace@MIT. MIT DSpace.

  • Apparatus and methods of dehydrochlorination of 1,3-dichloropropane-2-ol, reaction times in the pre-reactor and reactor - Biblioteka Nauki. Biblioteka Nauki.

  • 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | CAMEO Chemicals. NOAA.

  • An Overview Of The Properties And Applications of HFC-245fa | Semantic Scholar. Semantic Scholar.

  • Master Protocols: Efficient Clinical Trial Design Strategies to Expedite Development of Oncology Drugs and Biologics Guidance for Industry | FDA. U.S. Food and Drug Administration.

  • decision xxviii/2 teap working group report information on alternatives to hfcs - Ozone Secretariat - UNEP. United Nations Environment Programme.

  • Three-dimensional modeling of HCFC-123 in the atmosphere: assessing its potential environmental impacts and rationale for continued use - PubMed. National Center for Biotechnology Information.

  • US20140275646A1 - Method for mitigating hfc-245cb formation during hcfo-1233xf hydrofluorination to hcfc-244bb - Google Patents. Google Patents.

  • An In-depth Technical Guide to the Synthesis and Production of 1,2-Dichloropropane - Benchchem. BenchChem.

  • Application Notes and Protocols: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) in the Synthesis of Fluorinated Pharmaceuticals - Benchchem. BenchChem.

Sources

Application Notes and Protocols for Dissolving Reagents in 1,2-dichloro-1,1,3,3,3-pentafluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2-dichloro-1,1,3,3,3-pentafluoropropane, a hydrochlorofluorocarbon (HCFC) also known as HCFC-225ca, is a colorless and odorless liquid.[1][2] Historically, it has been utilized as a precision cleaning solvent, particularly in the aerospace and electronics industries, often in a mixture with its isomer, 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb), under trade names such as AK-225.[3][4] Its utility stemmed from its non-flammability, thermal stability, and ability to dissolve hydrocarbon-based contaminants like oils and greases.[3][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound as a solvent for dissolving various reagents. It will cover the solvent's properties, principles of solubility, protocols for dissolution, safety considerations, and methods for verifying solution characteristics.

Regulatory Note: The production and use of HCFC-225 have been phased out in many countries due to its ozone-depleting potential under the Montreal Protocol.[3][4] Users should be aware of and comply with local regulations regarding the use of this substance and consider environmentally benign alternatives where possible.

Solvent Properties and Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its effective and safe use as a solvent.

PropertyValueSource
Molecular Formula C₃HCl₂F₅[2]
Molecular Weight 202.94 g/mol [2]
Appearance Colorless, odorless liquid[1]
Boiling Point 51.1 °C[6]
Density 1.55 g/mL at 25 °C[6]
Flammability Non-flammable[1]
Water Solubility Slightly soluble[6][7]

Chemical Stability and Reactivity: this compound is chemically inert in many situations. However, it can react violently with strong reducing agents, such as active metals. It can also be oxidized by strong oxidizing agents, especially at elevated temperatures. Contact with strong bases may lead to the release of toxic gases.[8][9]

Principles of Solubility in this compound

The fundamental principle governing solubility is "like dissolves like."[10][11] This means that a solvent will most effectively dissolve a solute with similar polarity. This compound is a fluorinated solvent with a relatively low dielectric constant, making it a non-polar to weakly polar solvent.

Expected Solubility:

  • High Solubility: Non-polar organic compounds, such as hydrocarbons (oils, greases), and other fluorinated compounds are expected to exhibit high solubility.[12] The presence of fluorine in both the solvent and solute can lead to favorable fluorophilic interactions.

  • Moderate to Low Solubility: Compounds with some polar functional groups may show moderate to low solubility. The overall polarity of the molecule will be the determining factor.[11]

  • Insoluble: Highly polar and ionic compounds, such as salts and sugars, are expected to be insoluble in this solvent.

The decision-making process for selecting potential solutes can be visualized as follows:

Figure 1: Reagent Solubility Decision Workflow

Protocol for Dissolving Reagents

Given the lack of a comprehensive public database for the solubility of various compounds in this compound, an empirical approach is necessary. The following protocol outlines a systematic method for determining the solubility of a reagent on a small scale before proceeding to larger preparations.

Materials:

  • This compound (analytical grade)

  • Reagent to be dissolved

  • Small, clean, and dry glass vials with caps

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Temperature-controlled water bath or heating block (optional)

Procedure:

  • Initial Assessment (Small Scale):

    • Weigh approximately 1-5 mg of the reagent into a clean, dry vial.

    • Add 1 mL of this compound to the vial.

    • Cap the vial securely.

    • Vortex the mixture for 30-60 seconds.

    • Visually inspect the solution for any undissolved solids. If the solid has dissolved, the reagent is soluble at this concentration.

  • Enhancing Dissolution: If the reagent does not fully dissolve at room temperature, the following steps can be taken:

    • Agitation: Place a small magnetic stir bar in the vial and stir the mixture for an extended period (e.g., 15-30 minutes).

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes.

    • Gentle Heating: Gently warm the vial in a water bath or on a heating block. Do not exceed the boiling point of the solvent (51.1 °C). Caution: Perform this step in a well-ventilated fume hood. After heating, allow the solution to cool to room temperature to check for precipitation.

  • Determining Approximate Solubility Limit (Optional):

    • If the reagent dissolved in the initial test, add small, pre-weighed increments of the reagent to the solution.

    • After each addition, repeat the dissolution enhancement steps until a saturated solution is achieved (i.e., solid material remains undissolved).

    • Calculate the approximate solubility in mg/mL.

  • Scaling Up: Once the desired concentration is confirmed to be achievable on a small scale, the procedure can be scaled up proportionally.

The overall experimental workflow can be summarized as follows:

G cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis & Troubleshooting A Weigh Reagent C Combine Reagent and Solvent A->C B Measure Solvent B->C D Vortex/Stir C->D E Observe D->E F Fully Dissolved? E->F G Yes F->G H No F->H K Proceed with Application G->K I Apply Gentle Heat/Sonication H->I J Re-observe I->J L Consider Lower Concentration or Alternative Solvent I->L J->F

Figure 2: Experimental Workflow for Dissolution

Analytical Verification of Dissolution

Visual inspection is often sufficient to confirm dissolution. However, for quantitative applications, analytical techniques may be required to determine the exact concentration and ensure the stability of the solution.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for volatile and semi-volatile solutes. A calibration curve can be generated using standards of known concentrations to accurately quantify the dissolved reagent.[13][14]

  • High-Performance Liquid Chromatography (HPLC): For non-volatile solutes, HPLC can be used. The choice of column and mobile phase will depend on the properties of the analyte.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the identity and purity of the dissolved reagent and to quantify its concentration using an internal standard.

Safety Precautions and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should always be worn.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin Protection: A lab coat or other protective clothing is recommended.

  • Respiratory Protection: Use this solvent in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge may be necessary.

Handling and Storage:

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry, well-ventilated area away from incompatible materials.

  • Keep containers tightly closed when not in use.

Incompatible Materials:

  • Strong Reducing Agents: (e.g., active metals like sodium, potassium) - can cause violent reactions.[8][9]

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates) - can lead to oxidation, especially at high temperatures.[8][9]

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) - may cause decomposition and release of toxic gases.[8][9]

References

  • PubChem. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. National Center for Biotechnology Information. [Link]

  • PubChem. 1,1-Dichloro-1,2,3,3,3-pentafluoropropane. National Center for Biotechnology Information. [Link]

  • Shehan, L. Updated Facts On 2015 HCFC-225 Usage Ban. Techspray. [Link]

  • Best Technology. AK225 HCFC-225 Phase Out and Replacement with BestSolv® HFE Solvents. [Link]

  • Wikipedia. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. [Link]

  • Reddit. Dissolving Fluorinated Polymers in Perfluorohexane. [Link]

  • MicroCare. Companies Explore Alternatives to Ozone- Depleting HCFC-225 as Global Phase-Out Nears. [Link]

  • Barata-Vallejo, S., & Postigo, A. Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Sustainable Chemistry & Engineering. [Link]

  • PubChem. 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. National Center for Biotechnology Information. [Link]

  • NASA Technical Reports Server. Solvent Replacement for HCFC-225 for Cleaning Oxygen Propulsion System and Test Components. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • Centers for Disease Control and Prevention. 1,2-DICHLOROTETRAFLUOROETHANE. [Link]

  • Google Patents.
  • University of Calgary. SOLUBILITY. [Link]

  • Australian Government Department of Health. ANALYTICAL METHOD SUMMARIES. [Link]

  • Chemistry LibreTexts. 2.5: Physical properties of organic compounds. [Link]

  • Publisso. Method for the determination of 1,2-dichloroethane in workplace air using gas chromatography (GC-MS). [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

Sources

"NMR spectroscopy of 1,2-dichloro-1,1,3,3,3-pentafluoropropane"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Multinuclear NMR Spectroscopy of 1,2-dichloro-1,1,3,3,3-pentafluoropropane

Introduction

This compound (HCFC-225da) is a fluorinated hydrocarbon with applications in precision cleaning and as a specialty solvent. Its chemical structure, C₃HCl₂F₅, presents a unique challenge and opportunity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] The presence of a chiral center and multiple fluorine environments leads to complex spectra, necessitating a multi-faceted approach utilizing ¹H, ¹³C, and particularly ¹⁹F NMR. This guide provides a detailed framework for the acquisition, interpretation, and validation of NMR data for this specific molecule, grounded in established principles and advanced techniques. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific instrumentation and research goals.

Structural Considerations and NMR-Active Nuclei

The key to deciphering the NMR spectra of this compound lies in understanding its molecular structure. The molecule possesses a single stereocenter at the C2 position, which has significant stereochemical implications for the NMR analysis.

  • ¹H Nucleus: A single proton is attached to the chiral carbon (C2). Its chemical environment is heavily influenced by adjacent electronegative chlorine and fluorine atoms.[4][5]

  • ¹³C Nuclei: There are three distinct carbon environments: the CF₃ group (C3), the chiral CHCl group (C2), and the CF₂Cl group (C1).

  • ¹⁹F Nuclei: The molecule contains three different fluorine environments. The CF₃ group contains three chemically equivalent fluorine atoms. The CF₂Cl group contains two fluorine atoms that are diastereotopic due to the adjacent chiral center. This non-equivalence is a critical feature that will be reflected in the ¹⁹F NMR spectrum.

Molecular Structure Diagram

Caption: Structure of this compound with labeled atoms.

The Power of ¹⁹F NMR in Fluorinated Compound Analysis

While ¹H and ¹³C NMR are indispensable, ¹⁹F NMR spectroscopy is arguably the most powerful tool for analyzing fluorinated molecules.[6][7] The ¹⁹F nucleus offers several distinct advantages:

  • High Natural Abundance and Sensitivity: The ¹⁹F isotope has 100% natural abundance and a high gyromagnetic ratio, making it the third most sensitive NMR nucleus after tritium and protons.[8] This allows for rapid data acquisition with excellent signal-to-noise.

  • Wide Chemical Shift Dispersion: ¹⁹F chemical shifts span a range of over 800 ppm, which is significantly larger than for protons.[8][9] This vast range minimizes spectral overlap, even in complex molecules, allowing for clear resolution of different fluorine environments.

  • Large Coupling Constants: Spin-spin coupling constants between fluorine nuclei (JFF) and between fluorine and other nuclei (JHF, JCF) are typically large and can be observed over multiple bonds.[8][10][11] This provides a wealth of information about molecular connectivity and conformation.

Experimental Protocols: A Self-Validating Workflow

The protocols described below are designed to be a self-validating system. The coupling constants and correlations observed in one experiment should be verifiable in another, ensuring the trustworthiness of the final structural assignment.

Experimental Workflow Diagram

cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_adv Part C: Advanced Analysis (for unambiguous assignment) cluster_analysis Part D: Spectral Analysis prep Dissolve ~20-50 mg in 0.6 mL CDCl3 filter Filter through glass wool into NMR tube prep->filter standard Add internal standard (optional) filter->standard acq_1h 1D ¹H Spectrum standard->acq_1h acq_19f 1D ¹⁹F Spectrum (¹H decoupled & coupled) acq_1h->acq_19f acq_13c 1D ¹³C{¹H} Spectrum acq_19f->acq_13c acq_2d 2D HETCOR (¹H-¹⁹F, ¹H-¹³C) acq_13c->acq_2d Optional assign Assign signals & coupling constants acq_13c->assign acq_2d->assign validate Cross-validate J-couplings between spectra assign->validate structure Confirm Structure validate->structure

Caption: A comprehensive workflow for the NMR analysis of fluorinated compounds.

Part A: Sample Preparation Protocol

An ideal NMR sample is concentrated, free of particulate matter, and dissolved in a suitable deuterated solvent.[12]

  • Weighing the Sample: Accurately weigh approximately 20-50 mg of this compound into a clean, dry vial. While ¹H and ¹⁹F spectra can be obtained on more dilute samples, this concentration is optimal for a timely ¹³C spectrum acquisition.[13]

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Deuterated chloroform is a common choice due to its excellent solubilizing properties and well-defined residual solvent peak. The deuterated solvent provides the field-frequency lock signal essential for modern spectrometers.[12]

  • Filtration: To ensure the best possible resolution and shimming, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[12] This removes any dust or particulate matter.

  • Referencing:

    • ¹H and ¹³C: Tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, it is often more convenient to reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • ¹⁹F: The primary reference standard is neat CFCl₃ (0 ppm).[8] Due to its environmental impact, stable secondary references are preferred. A small amount of an inert, fluorinated compound like hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) can be added. Alternatively, an external reference can be used in a coaxial insert.[14]

Part B: Data Acquisition Parameters

The following tables provide recommended starting parameters for a 400 or 500 MHz spectrometer. These may need to be optimized based on sample concentration and instrument performance.

Table 1: ¹H NMR Acquisition Parameters

Parameter Recommended Value Rationale
Pulse Program zg30 Standard 30° pulse for quantitative measurements.
Spectral Width 20 ppm Sufficient to cover the expected chemical shift range.
Acquisition Time ~2-3 s Ensures good digital resolution.
Relaxation Delay 2 s Allows for T1 relaxation of the proton.

| Number of Scans | 8-16 | Adequate for good signal-to-noise. |

Table 2: ¹⁹F NMR Acquisition Parameters

Parameter Recommended Value Rationale
Pulse Program zgpg30 (¹H decoupled) Provides a simplified spectrum showing only F-F couplings.
Spectral Width 250 ppm Covers the wide chemical shift range of organofluorines.[8]
Acquisition Time ~1-2 s Balances resolution and experiment time.
Relaxation Delay 2 s Sufficient for most fluorine nuclei.
Number of Scans 16-64 ¹⁹F is highly sensitive, requiring fewer scans.

| Decoupling | GARP | Broadband proton decoupling to remove JHF splittings. |

Note: It is highly recommended to also acquire a ¹H-coupled ¹⁹F spectrum to measure and confirm JHF values.

Table 3: ¹³C NMR Acquisition Parameters

Parameter Recommended Value Rationale
Pulse Program zgpg30 Standard proton-decoupled pulse sequence.
Spectral Width 250 ppm Covers the full range of carbon chemical shifts.
Acquisition Time ~1 s Standard for ¹³C acquisition.
Relaxation Delay 2 s Allows for the generally longer T1 of carbon nuclei.
Number of Scans 256-1024 More scans are needed due to the low natural abundance of ¹³C.[15]

| Decoupling | GARP | Broadband proton decoupling to simplify the spectrum.[13] |

Spectral Analysis and Interpretation

The unique structure of HCFC-225da gives rise to predictable yet complex NMR spectra. The key is to analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) systematically.

¹H NMR Spectrum
  • Expected Signal: A single, complex multiplet corresponding to the proton at C2.

  • Chemical Shift (δ): This proton is attached to a carbon bearing a chlorine atom and is adjacent to carbons bearing multiple fluorine atoms. This strong deshielding environment will shift the resonance significantly downfield, likely in the range of 4.5 - 6.0 ppm.

  • Splitting Pattern: The proton will be coupled to the two diastereotopic fluorines on C1 (two different ²JHF values) and the three equivalent fluorines on C3 (one ³JHF value). The resulting pattern will be a complex multiplet, theoretically a doublet of doublets of quartets (ddq).

¹⁹F NMR Spectrum (Proton-Decoupled)
  • Expected Signals: Three distinct signals are expected.

    • CF₃ group (C3): This will appear as a triplet due to coupling with the two fluorines on C1 (⁴JFF). The chemical shift is expected in the range of -70 to -80 ppm.[8][9]

    • CF₂Cl group (C1): The two diastereotopic fluorines (Fa and Fb) are coupled to each other (a large ²JFF, geminal coupling) and to the CF₃ group. This will result in an "AB quartet," where each line of the quartet is further split into a quartet by the CF₃ fluorines. The chemical shifts for fluoroalkanes can be highly variable but may appear in the -50 to -120 ppm range.[9]

¹³C{¹H} NMR Spectrum (Proton-Decoupled)
  • Expected Signals: Three signals, each split by coupling to fluorine atoms.

    • C3 (CF₃): A quartet due to the large one-bond coupling (¹JCF) to the three attached fluorine atoms.

    • C2 (CHCl): A complex multiplet due to two-bond couplings to the CF₂ group (²JCF) and the CF₃ group (²JCF). It will likely appear as a quartet of triplets.

    • C1 (CF₂Cl): A triplet due to the large one-bond coupling (¹JCF) to the two attached fluorine atoms.

Summary of Predicted NMR Data
NucleusPositionPredicted δ (ppm)Predicted Multiplicity (Proton Decoupled for ¹⁹F/¹³C)Coupling Constant (J in Hz)
¹H C2-H4.5 - 6.0ddt²JHFa, ²JHFb, ³JHF
¹⁹F C3-F₃-70 to -80t⁴JFF
C1-Fa, Fb-50 to -120ABq of q²JFF(gem), ⁴JFF
¹³C C3~120 (q)q¹JCF (~280-300)
C2~70-90qt²JCF (to C1-F₂), ²JCF (to C3-F₃)
C1~110 (t)t¹JCF (~300-320)

Note: Chemical shifts and coupling constants are estimates based on typical values for halogenated and fluorinated alkanes and require experimental verification.[10][16][17]

Conclusion: Ensuring Authoritative Structural Confirmation

The structural elucidation of this compound is a prime example of the power of multinuclear NMR. By systematically acquiring and interpreting ¹H, ¹³C, and ¹⁹F spectra, a complete and self-consistent picture of the molecule's connectivity and stereochemistry can be established. The key to a trustworthy assignment lies in the cross-validation of coupling constants across different spectra. For instance, the ³JHF coupling constant measured from the splitting of the CF₃ group in the ¹⁹F spectrum must match the ³JHF value obtained from the splitting of the C2-H proton in the ¹H spectrum. For absolute certainty, 2D correlation experiments like ¹H-¹⁹F HETCOR can be employed to definitively link coupled nuclei.[6] This rigorous, multi-pronged approach ensures the highest level of scientific integrity and provides an authoritative structural confirmation.

References

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3772–3780. [Link]

  • Western University. (2013). NMR Sample Preparation. [Link]

  • Perdih, A., & Harej, A. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. [Link]

  • Tekavec, T. J., et al. (2020). Using 1H NMR Spectroscopy to Study the Free Radical Chlorination of Alkanes. Journal of Chemical Education, 97(8), 2269–2274. [Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. [Link]

  • Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Lasee, S., et al. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry, 94(7), 3246–3254. [Link]

  • Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. Journal of the American Chemical Society, 125(25), 7640-7650. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Henry, G. E., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12795–12803. [Link]

  • Reddit. (2022). Preparation of Li,19-F, 31-P NMR samples. [Link]

  • Dalvit, C., et al. (2002). Fluorine-NMR Competition Binding Experiments for High- Throughput Screening of Large Compound Mixtures. Combinatorial Chemistry & High Throughput Screening, 5(8), 605-611. [Link]

  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(5), 436-444. [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]

  • The Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. [Link]

  • CAS Common Chemistry. (n.d.). This compound. [Link]

  • Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. [Link]

  • ResearchGate. (2020). Halogen bonding in solution: NMR spectroscopic approaches. [Link]

  • University of Rochester. (2001). Fluorine NMR. [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

  • Patsnap Eureka. (2026). How to Distinguish Alkanes Using NMR Spectroscopy. [Link]

  • Chegg. (n.d.). Draw the expected NMR spectra for 1,2-dichloropropane and assign the peak in the spectra. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubChem. (n.d.). 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1,1-Dichloro-1,2,3,3,3-pentafluoropropane. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. [Link]

  • SpectraBase. (n.d.). 1,2-Dichloro-2-methyl-propane - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Application Note: The Use of Dichloropentafluoropropane (HCFC-225da) as a Solvent in Chromatography: A Historical and Regulatory Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical overview of dichloropentafluoropropane (specifically the HCFC-225da isomer), in the context of its potential application as a solvent for liquid chromatography. Due to its status as a Class II ozone-depleting substance and subsequent regulatory phase-out under the Montreal Protocol and national legislation, this guide is intended for informational and historical purposes. It outlines the solvent's physicochemical properties, historical applications, and safety protocols, while strongly advising against its current use. The primary focus is to redirect researchers and drug development professionals toward modern, environmentally sustainable, and compliant alternatives for chromatographic separations.

Important Regulatory Advisory

Dichloropentafluoropropane, commercially available as a mixture of isomers (HCFC-225ca/cb, marketed as AK-225), is a hydrochlorofluorocarbon (HCFC) and a Class II ozone-depleting substance. Under the U.S. Clean Air Act and international agreements like the Montreal Protocol, the production and importation of HCFC-225 for use as a solvent were phased out. As of January 1, 2015 , the use of virgin HCFC-225ca/cb as a solvent was prohibited in the United States, with narrow exemptions for existing inventory owned before this date.

This application note does not endorse or recommend the use of HCFC-225da. Instead, it serves as a technical resource explaining its properties and historical context, while guiding users toward safer, legally compliant, and environmentally sustainable alternatives.

Introduction: A Phased-Out Solvent

Historically, solvents like chlorofluorocarbons (CFCs) were valued in industrial and laboratory settings for their non-flammability, low toxicity, and effective solvency. CFC-113, for example, was a common solvent for cleaning and in some chromatographic applications. With the discovery of their detrimental effect on the stratospheric ozone layer, the search for replacements led to the adoption of interim solutions like HCFCs.

HCFC-225 was selected as a transitional replacement for CFC-113, particularly for precision cleaning in the aerospace and electronics industries.[1] Its properties suggested potential utility in specialized chromatographic applications, such as Size Exclusion Chromatography (SEC) for fluorinated polymers, where its unique solvency was advantageous.[2] However, its own ozone-depleting potential, though lower than that of CFCs, necessitated its eventual phase-out.[1]

This guide will detail the scientific properties of HCFC-225da and provide a hypothetical protocol to illustrate the chromatographic principles involved, framed within the context of its obsolescence.

Physicochemical Properties of HCFC-225 Isomers

Understanding the physical and chemical properties of a solvent is critical for developing any chromatographic method. The most common commercial mixture, AK-225, consists of HCFC-225ca (3,3-dichloro-1,1,1,2,2-pentafluoropropane) and HCFC-225cb (1,3-dichloro-1,1,2,2,3-pentafluoropropane). The data for these isomers are similar and provide insight into their behavior as a mobile phase.

PropertyValue (for HCFC-225ca / HCFC-225cb)Significance in Chromatography
Chemical Formula C₃HCl₂F₅Defines the molecule's composition and structure.
Molar Mass 202.93 g/mol Influences density and viscosity.
Boiling Point ~51°C / 56°CLow boiling point allows for easy sample recovery but requires a well-maintained system to prevent evaporation and compositional changes.
Density (25°C) ~1.55 g/mL / 1.56 g/mL[3]High density affects pump performance and solvent consumption by weight.
Viscosity (25°C) ~0.55 cPLow viscosity is highly desirable as it leads to lower system backpressure, allowing for higher flow rates or the use of smaller particle columns.
UV Cutoff ~230 nm (estimated based on similar chlorinated/fluorinated alkanes like CFC-113 at 231 nm)[4]Determines the lowest usable wavelength for UV detection without significant mobile phase interference. A cutoff of ~230 nm limits its use for detecting analytes that absorb at lower wavelengths.
Polarity Index (P') Low (estimated < 2.0, similar to other haloalkanes)As a non-polar solvent, it is suitable for Normal-Phase Chromatography (NP-HPLC) to separate non-polar to moderately polar analytes.
Solubility in Water Very low / Slightly soluble[3][5]Immiscible with water, making it unsuitable for Reversed-Phase HPLC (RP-HPLC) but a candidate for NP-HPLC.
Ozone Depletion Potential (ODP) 0.025 / 0.033Although low, this non-zero value is the primary reason for its regulatory phase-out.
Global Warming Potential (GWP) 122 / 595 (100-year)Contributes to the greenhouse effect, further justifying its discontinuation.

Safety and Handling Protocols

Even as an obsolete solvent, it is critical to understand the safety measures required for handling any remaining inventory of HCFCs.

4.1 Personal Protective Equipment (PPE)

  • Eye Protection: Always wear chemical safety goggles.

  • Hand Protection: Use insulated gloves when handling containers, as the liquefied gas can cause frostbite upon rapid evaporation. For general liquid handling, use chemically resistant gloves (e.g., nitrile, neoprene).

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to prevent vapor buildup. In case of high concentrations or leaks, a self-contained breathing apparatus (SCBA) is necessary.

  • Protective Clothing: A lab coat should be worn. If there is a risk of splashing, additional protective clothing is required.

4.2 Storage and Handling

  • Store cylinders and containers in a cool, dry, well-ventilated area away from heat sources and direct sunlight.

  • Do not expose containers to temperatures above 45°C (113°F).

  • Secure cylinders in an upright position to prevent tipping.

  • HCFCs are heavier than air, and vapors can accumulate in low-lying areas, displacing oxygen and creating a suffocation hazard.

4.3 First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms like dizziness or headache persist.

  • Skin Contact: Contact with the evaporating liquid can cause frostbite. Immerse the affected area in warm water (38-42°C). Do not rub. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

Application in Normal-Phase HPLC (Hypothetical Protocol)

Based on its non-polar nature, HCFC-225da would be used in Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), where a polar stationary phase (like silica or alumina) is used with a non-polar mobile phase.

Objective: To provide a theoretical framework for separating a mixture of non-polar compounds (e.g., lipid-soluble vitamins) using HCFC-225da as the primary mobile phase solvent.

5.1 Materials and Equipment

  • HPLC System: An isocratic or gradient HPLC system with a pump, injector, column oven, and UV-Vis detector.

  • Column: Normal-phase silica column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents:

    • Solvent A: HCFC-225da (hypothetical, HPLC grade)

    • Solvent B (Polar Modifier): Isopropanol (IPA) or Ethanol (HPLC grade)

  • Sample: A standard mixture of non-polar analytes dissolved in the mobile phase.

5.2 Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_post Phase 3: Post-Analysis p1 Mobile Phase Prep: 99:1 (v/v) HCFC-225da:IPA p2 System Equilibration: Flush column with mobile phase until baseline is stable. p1->p2 p3 Sample Prep: Dissolve analyte mixture in mobile phase. p2->p3 a1 Injection: Inject 10 µL of sample. p3->a1 a2 Isocratic Elution: Flow Rate: 1.0 mL/min Column Temp: 30°C a1->a2 a3 Detection: UV Detector at 254 nm a2->a3 d1 Data Acquisition: Record chromatogram. a3->d1 d2 Column Storage: Flush with a non-polar, non-halogenated solvent (e.g., Hexane/IPA). d1->d2

Caption: NP-HPLC workflow using a hypothetical HCFC-225da mobile phase.

5.3 Detailed Protocol Steps

  • Mobile Phase Preparation:

    • Under a fume hood, carefully prepare the mobile phase. For separating very non-polar compounds, start with 100% HCFC-225da.

    • To elute more retained (more polar) compounds, a polar modifier is needed. Prepare a mixture such as 99:1 (v/v) HCFC-225da:Isopropanol.

    • Causality: The polar modifier (IPA) competes with the analytes for adsorption sites on the polar silica stationary phase, reducing analyte retention and elution time.

    • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the pump.

  • System Equilibration:

    • Install the normal-phase silica column.

    • Purge the HPLC pump with the prepared mobile phase.

    • Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the entire system until a stable baseline is achieved on the detector.

    • Self-Validation: A stable baseline indicates that the column is fully equilibrated with the mobile phase and the system is ready for injection.

  • Sample Injection and Analysis:

    • Inject a small volume (e.g., 5-20 µL) of the sample.

    • Run the analysis under isocratic conditions (constant mobile phase composition).

    • Monitor the separation at a suitable wavelength (e.g., 254 nm), ensuring it is above the UV cutoff of all mobile phase components.

  • Method Optimization (If Necessary):

    • If peaks are broad or poorly resolved, adjust the concentration of the polar modifier. Increasing the percentage of IPA will decrease retention times for all polar analytes.

    • If resolution is still poor, consider a different modifier (e.g., ethanol) to alter the selectivity of the separation.

The Imperative for Modern Alternatives

Given that HCFC-225da is not a viable solvent for modern laboratories, it is essential to select appropriate, sustainable, and effective alternatives. The choice of alternative depends on the specific requirements of the separation.

6.1 Greener Alternatives for Normal-Phase Separations

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical carbon dioxide (CO₂) as the primary mobile phase.[6]

    • Advantages: CO₂ is inexpensive, non-toxic, non-flammable, and environmentally benign. Supercritical fluids have low viscosity and high diffusivity, leading to faster and more efficient separations than traditional NP-HPLC.[6] It is an excellent "green chemistry" alternative.

  • Safer Non-Polar Solvents:

    • Heptane/Hexane: These alkanes are standard solvents for NP-HPLC. Heptane is often preferred over hexane due to lower neurotoxicity.

    • Ethanol/Isopropanol: These alcohols are commonly used as polar modifiers and are much safer and more environmentally friendly than halogenated solvents.

6.2 Decision Pathway for Solvent Selection The following diagram illustrates the modern decision-making process for selecting a solvent for a normal-phase separation, highlighting why HCFC-225da is no longer a valid option.

G cluster_hcfc Historical Pathway (Obsolete) cluster_modern Modern Sustainable Pathway start Need to perform a normal-phase separation q1 Is the analyte soluble in non-polar solvents? start->q1 hcfc Consider HCFC-225da q1->hcfc Yes sfc Option 1: Supercritical Fluid Chromatography (SFC) with CO₂ (Preferred Green Method) q1->sfc Yes nphplc Option 2: Traditional NP-HPLC with safer solvents q1->nphplc Yes end End Selection q1->end No (Re-evaluate method, consider RP-HPLC) reg_check Regulatory & Environmental Check hcfc->reg_check reject REJECTED: Ozone Depleting, Phased Out, Illegal for New Use reg_check->reject Fails solvents Use Heptane/Ethanol or Hexane/IPA mobile phase nphplc->solvents

Caption: Decision workflow for modern NP-HPLC solvent selection.

Conclusion

HCFC-225da possesses physicochemical properties, such as low viscosity and non-polar character, that made it a candidate for specialized chromatographic applications in a bygone era. However, its role as an ozone-depleting substance has led to its complete phase-out for solvent applications under global and national regulations. Its use in a modern laboratory is neither compliant nor environmentally responsible.

Researchers and professionals in drug development must prioritize the adoption of green and sustainable analytical methodologies. Techniques like Supercritical Fluid Chromatography (SFC) and the use of safer alkane/alcohol mobile phases in NP-HPLC offer highly effective, efficient, and environmentally sound alternatives. This guide serves as a final reference to a phased-out technology and a strong endorsement for the transition to superior, modern chromatographic practices.

References

  • Wikipedia. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Retrieved from [Link]

  • Isemura, T., et al. (2004). Dichloropentafluoropropanes as solvents for size exclusion chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Scent.vn. (n.d.). 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. Retrieved from [Link]

  • Papanastasiou, D. K., et al. (2018). HCFC-225da. NASA JPL. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Honeywell. (n.d.). UV Cutoff. Retrieved from [Link]

  • Waters. (2025). Wavelength cutoffs for common solvents. Retrieved from [Link]

  • Honeywell. (n.d.). Polarity Index. Retrieved from [Link]

  • Honeywell. (n.d.). UV Cutoff PDF. Retrieved from [Link]

  • Purdue University. (n.d.). Characteristics of HFC Refrigerants. Purdue e-Pubs. Retrieved from [Link]

  • Regis Technologies. (2023). Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative in Normal Phase Chromatography. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225da)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1,2-dichloro-1,1,3,3,3-pentafluoropropane (CAS 431-86-7), also known as HCFC-225da. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity HCFC-225da.

Troubleshooting Guide

This section addresses specific issues that may arise during your purification experiments.

Q1: My final product purity is lower than expected after fractional distillation. What are the likely causes and how can I improve it?

A1: Achieving high purity of this compound can be challenging due to the presence of closely boiling isomers. The most common impurities are other dichloropentafluoropropane isomers, such as 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) and 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca).[1][2]

Potential Causes and Solutions:

  • Insufficient Distillation Column Efficiency: The boiling points of the dichloropentafluoropropane isomers are very close. A standard laboratory distillation setup may not have enough theoretical plates to achieve a clean separation.

    • Solution: Employ a high-efficiency fractional distillation column, such as a Vigreux column or a packed column (e.g., with Raschig rings or metal sponges). The longer the column and the more efficient the packing, the better the separation will be.

  • Incorrect Distillation Rate: Distilling too quickly will not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation. A good rule of thumb is to collect distillate at a rate of 1-2 drops per second.

  • Fluctuating Heat Input: Unstable heating can disrupt the temperature gradient in the distillation column.

    • Solution: Use a stable heating source, such as a heating mantle with a temperature controller or an oil bath, to maintain a constant temperature.

  • Heat Loss from the Column: Significant heat loss can prevent the formation of a proper temperature gradient.

    • Solution: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss to the surroundings.

Q2: I'm observing unexpected peaks in my GC-MS analysis of the purified product. What could they be?

A2: Unexpected peaks in a GC-MS chromatogram can originate from several sources. Gas chromatography coupled with mass spectrometry (GC-MS) is an effective method for identifying these unknown impurities.[3]

Potential Sources of Impurities:

  • Isomeric Impurities: As mentioned, the most likely impurities are other isomers of dichloropentafluoropropane that were not fully separated during distillation.[1]

  • Synthesis Byproducts: Depending on the synthetic route used to produce the this compound, other halogenated hydrocarbons may be present as byproducts.

  • Thermal Decomposition Products: Although dichloropentafluoropropanes are relatively stable, prolonged heating at high temperatures during distillation can cause some decomposition.[4][5] Decomposition products can include carbon monoxide, carbon dioxide, and various halides.[4]

  • Contamination: Impurities could be introduced from contaminated glassware, solvents, or handling equipment.

Troubleshooting Steps:

  • Mass Spectral Analysis: Carefully analyze the mass spectrum of the unknown peak to determine its molecular weight and fragmentation pattern. This can provide clues to its structure.

  • Review Synthesis Pathway: Consider the starting materials and reagents used in the synthesis of the this compound to predict potential byproducts.

  • Optimize Distillation: If the impurity is a closely boiling compound, further optimization of the fractional distillation as described in Q1 may be necessary.

  • Consider Alternative Purification: For very challenging separations, preparative gas chromatography (prep-GC) can be a high-resolution alternative.

Q3: The distillation seems to stall, or the boiling point is not stable. What is happening?

A3: An unstable or stalling distillation can be indicative of a few issues, including the presence of an azeotrope. An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[6][7]

Potential Causes and Solutions:

  • Azeotrope Formation: this compound may form an azeotrope with one or more of the impurities present in the crude mixture. This will result in the mixture boiling at a constant temperature, preventing further separation by conventional distillation.

    • Solution: If an azeotrope is suspected, you may need to employ azeotropic distillation. This involves adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components of the original mixture, allowing for its removal.[6][7] Alternatively, other purification techniques like preparative chromatography may be necessary.

  • Insufficient Heating: The heating mantle or oil bath may not be providing enough energy to maintain a constant boil, especially as the composition of the liquid in the distillation flask changes.

    • Solution: Gradually increase the temperature of the heating source to maintain a steady distillation rate.

  • Pressure Fluctuations: If performing a vacuum distillation, ensure the vacuum pump is providing a stable and consistent vacuum. Fluctuations in pressure will cause the boiling point to change.

Frequently Asked Questions (FAQs)

Q1: What are the boiling points of this compound and its common isomers?

A1: The boiling points of the dichloropentafluoropropane isomers are quite close, which is the primary challenge in their separation.

CompoundCAS NumberBoiling Point (°C)
This compound (HCFC-225da)431-86-751
1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb)507-55-156.1
3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca)422-56-053.3

(Note: Boiling points can vary slightly with atmospheric pressure.)

Q2: What is the recommended analytical method to check the purity of this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) is the preferred method for analyzing the purity of volatile halogenated hydrocarbons like this compound.[3] It allows for the separation of different components in a mixture and their identification based on their mass spectra. A capillary column with a non-polar stationary phase is typically suitable for this analysis.

Q3: Are there any specific safety precautions I should take when handling and purifying this compound?

A3: Yes, it is important to handle all chemicals with appropriate safety measures.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]

  • Thermal Decomposition: Avoid excessive temperatures during distillation to minimize the risk of thermal decomposition, which can produce toxic and corrosive gases.[4][8]

  • Material Compatibility: Ensure that all equipment is compatible with halogenated hydrocarbons.

Always consult the Safety Data Sheet (SDS) for this compound before starting any experimental work.[4]

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

This protocol outlines a general procedure for the purification of this compound by fractional distillation.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractional distillation column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed.

    • Place a stir bar in the round-bottom flask.

  • Procedure:

    • Charge the crude this compound into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Begin stirring and gently heat the flask using a heating mantle or oil bath.

    • Observe the vapor rising through the column. Adjust the heating rate to maintain a slow and steady distillation.

    • Monitor the temperature at the distillation head. The temperature should hold steady at the boiling point of the first fraction.

    • Collect the initial fraction (forerun), which may contain lower-boiling impurities.

    • As the temperature begins to rise and stabilizes at the boiling point of this compound (approximately 51°C), change the receiving flask to collect the main product fraction.

    • Continue distillation until the temperature either begins to drop or rise sharply, indicating that the main product has been distilled.

    • Stop the distillation and allow the apparatus to cool.

  • Analysis:

    • Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: GC-MS Analysis of Purified this compound

This protocol provides a starting point for the GC-MS analysis of this compound.

  • Sample Preparation:

    • Prepare a dilute solution of the purified sample in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10 µg/mL.[9]

  • GC-MS Parameters (Example):

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

    • Acquire the chromatogram and mass spectra.

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peaks to determine the relative purity of the sample.

Diagrams

Purification_Troubleshooting_Workflow cluster_start Initial State cluster_process Purification & Analysis cluster_evaluation Purity Evaluation cluster_outcome Final Product cluster_troubleshooting Troubleshooting Start Crude this compound Distillation Fractional Distillation Start->Distillation GCMS_Analysis GC-MS Analysis Distillation->GCMS_Analysis Check_Purity Purity > 99%? GCMS_Analysis->Check_Purity Pure_Product High-Purity Product Check_Purity->Pure_Product Yes Identify_Impurity Identify Impurity by MS Check_Purity->Identify_Impurity No Optimize_Distillation Optimize Distillation (Efficiency, Rate, Insulation) Identify_Impurity->Optimize_Distillation Isomer or Close-Boiling Impurity Consider_Azeotrope Consider Azeotropic Distillation Identify_Impurity->Consider_Azeotrope Constant Boiling Mixture Optimize_Distillation->Distillation Re-run Alternative_Method Alternative Method (e.g., Prep-GC) Consider_Azeotrope->Alternative_Method Alternative_Method->GCMS_Analysis Re-run

Caption: Troubleshooting workflow for the purification of this compound.

References

  • PubChem. (n.d.). 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Stout, S. A., & Wang, Z. (2017). Standard Handbook of Oil Spill Environmental Forensics. Academic Press.
  • Asahi Glass Co., Ltd. (2013). Process for producing 1,1-dichloro-2,2,3,3,3-pentafluoropropane. U.S.
  • Banks, R. E., & Tatlow, J. C. (1970). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 271-274.
  • Wikipedia. (2023). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Le, M. D., et al. (2023). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release.
  • U.S. Environmental Protection Agency. (1997). Direct Interface GC/MS Method.
  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • South Coast Air Quality Management District. (1991).
  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • Mair, B. J., & Forziati, A. F. (1944). Separation of hydrocarbons by azeotropic distillation. Journal of Research of the National Bureau of Standards, 32(4), 165-183.
  • Taber, R. L., & Grushow, A. (2002). Fractional Distillation and GC Analysis of Hydrocarbon Mixtures.
  • Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. Retrieved from [Link]

  • de Oliveira, A. P., et al. (2012). Effect of Two Liquid Phases on the Separation Efficiency of Distillation Columns. Chemical Engineering Transactions, 29, 1159-1164.
  • Salih, H. H. (2019). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS)

Sources

Technical Support Center: Optimizing Reaction Conditions in Dichloropentafluoropropanes (HCFC-225)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichloropentafluoropropane isomers, commercially known as HCFC-225. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental challenges. As an ozone-depleting substance, the use of HCFC-225 is regulated and being phased out under the Montreal Protocol; however, it remains a crucial intermediate in the synthesis of next-generation, low global warming potential (GWP) hydrofluoroolefins (HFOs).[1][2] This guide focuses on its application as a chemical reactant, not as a solvent.

The information herein is synthesized from established literature and patents to provide a trustworthy and authoritative resource. We will delve into the causality behind experimental choices, offering not just protocols but a deeper understanding of the underlying chemical principles.

Core Reactions and Optimization Strategies

HCFC-225, primarily a mixture of 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) and 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb), can undergo several key transformations. This guide will focus on four primary reaction classes:

  • Isomerization

  • Hydrodechlorination (HDC)

  • Catalytic Coupling

  • Dehydrofluorination

Isomerization of Dichloropentafluoropropane Isomers

Isomerization is a critical step for enriching a specific isomer, often HCFC-225ca, which can be a more desirable starting material for subsequent reactions.

Experimental Workflow: Gas-Phase Isomerization

cluster_prep Catalyst Preparation & Activation cluster_reaction Isomerization Reaction cluster_analysis Analysis & Separation prep1 Pack reactor with metal oxide catalyst (e.g., Al₂O₃) prep2 Fluorinate catalyst with a fluorinating agent (e.g., Freon gas) at high temperature prep1->prep2 Creates active sites feed Introduce HCFC-225aa rich feedstock into the reactor prep2->feed Activated Catalyst reaction Heat reactor to 150-290°C feed->reaction product Isomerized product stream (enriched in HCFC-225ca) reaction->product gc Online GC analysis product->gc To analysis separation Distillation to separate isomers and unreacted material gc->separation Determine composition cluster_prep Catalyst Preparation cluster_reaction Hydrodechlorination Reaction cluster_analysis Product Workup & Analysis prep1 Load reactor with Pd/C catalyst prep2 Dry and activate catalyst under N₂ and then H₂ flow at elevated temperature prep1->prep2 reactor Heated reactor (e.g., 135-145°C) packed with catalyst prep2->reactor Activated Catalyst feed_hcfc Vaporized HCFC-225ca/cb feed feed_hcfc->reactor feed_h2 Hydrogen gas (reducing agent) feed_h2->reactor product Product stream containing HFCs, HFOs, HCl, and unreacted materials reactor->product scrubber Scrub product stream to remove HCl product->scrubber gcms GC-MS analysis of the scrubbed gas scrubber->gcms separation Cryogenic distillation to separate products gcms->separation Identify & quantify

Caption: Workflow for the vapor-phase hydrodechlorination of HCFC-225ca/cb.

FAQ and Troubleshooting: Hydrodechlorination

Q1: What are the most common catalysts and reducing agents for the HDC of HCFC-225?

A1: Palladium on carbon (Pd/C) is a widely used and effective catalyst for this reaction. [3]The primary reducing agent is hydrogen gas (H₂). In some cases, ammonium formate can also be used as a hydrogen source.

Q2: How does temperature affect the selectivity of the reaction?

A2: Temperature is a critical parameter for controlling both the conversion rate and the selectivity of the reaction. For the hydrodechlorination of a HCFC-225ca/cb blend, temperatures in the range of 135-145°C have been shown to selectively reduce the HCFC-225ca isomer while leaving the -225cb isomer largely unreacted. [4]Higher temperatures (up to 700°C) can increase the overall conversion but may also lead to the formation of unwanted byproducts through over-reduction or decomposition. [3][4] Q3: What are the common side reactions in the HDC of HCFCs?

A3: Common side reactions include the formation of methane and trifluoromethane (HFC-23) at high temperatures. [3]Catalyst deactivation due to the polymerization of adsorbed radicals or the formation of carbon deposits on the catalyst surface can also occur. [3]

Parameter Recommended Range Rationale
Temperature 130 - 400 °C Lower temperatures favor selective dechlorination; higher temperatures increase conversion but may reduce selectivity.
Catalyst Palladium on Carbon (Pd/C) Highly active and selective for C-Cl bond cleavage.
Reducing Agent Hydrogen Gas (H₂) Effective and clean reducing agent.
Pressure Atmospheric to 10 atm Higher pressure can increase reaction rate but may also increase side reactions.

| Phase | Vapor or Liquid | Vapor phase is common for continuous processes. |

Troubleshooting Guide: Hydrodechlorination
IssuePossible CauseRecommended Action
Low Conversion 1. Catalyst deactivation (coking or poisoning). 2. Insufficient temperature. 3. Low H₂ partial pressure.1. Regenerate the catalyst by calcination in a controlled oxygen environment followed by reduction. [5] 2. Gradually increase the reaction temperature. 3. Increase the H₂ to HCFC molar ratio.
Poor Selectivity (Formation of Methane, etc.) 1. Reaction temperature is too high. 2. Inappropriate catalyst.1. Reduce the reaction temperature. 2. Screen different catalyst supports or bimetallic catalysts (e.g., Pd-Au) which can suppress methane formation. [6]
Catalyst Deactivation 1. Carbon deposition (coking). 2. Sintering of Pd nanoparticles at high temperatures.1. Introduce a small amount of oxygen or perform periodic regeneration. 2. Operate at lower temperatures or use a more thermally stable catalyst support.

Catalytic Coupling of HCFC-225ca

The catalytic coupling of HCFC-225ca is an innovative route to produce larger HFO molecules, such as 1,1,1,2,2,5,5,6,6,6-decafluoro-3-hexene (HFO-153-10mczz), which are being investigated as next-generation dielectric fluids and heat transfer agents.

Logical Relationship: Catalytic Coupling

HCFC225ca 2x HCFC-225ca (CF₃CF₂CHCl₂) HFO15310mczz HFO-153-10mczz (CF₃CF₂CH=CHCF₂CF₃) HCFC225ca->HFO15310mczz Liquid Phase Coupling Catalyst Catalyst (e.g., Transition Metal Complex) Catalyst->HFO15310mczz Byproducts Byproducts (e.g., HCl) HFO15310mczz->Byproducts Co-produced

Caption: Logical diagram of the catalytic coupling of HCFC-225ca to form HFO-153-10mczz.

FAQ and Troubleshooting: Catalytic Coupling

Q1: What is the general principle behind the catalytic coupling of HCFC-225ca?

A1: This reaction involves the use of a catalyst to join two molecules of HCFC-225ca, typically with the elimination of chlorine atoms, to form a new carbon-carbon double bond. This process is a type of reductive coupling.

Q2: What type of reaction conditions are required?

A2: The reaction is typically carried out in the liquid phase in the presence of a catalyst. [7][8]While specific catalysts are often proprietary, they are generally based on transition metal complexes capable of activating C-Cl bonds. The reaction conditions (temperature, pressure, solvent) must be carefully optimized to promote the coupling reaction over simple hydrodechlorination or other side reactions.

Q3: What are the main challenges in this reaction?

A3: The primary challenges are achieving high selectivity for the desired coupled product and preventing catalyst deactivation. Side reactions, such as the formation of oligomers or hydrodechlorination products, can reduce the yield. The catalyst must be robust enough to withstand the reaction conditions and the presence of HCl, which is often a byproduct.

Troubleshooting Guide: Catalytic Coupling
IssuePossible CauseRecommended Action
Low Yield of Coupled Product 1. Inactive or poisoned catalyst. 2. Suboptimal temperature or pressure. 3. Incorrect stoichiometry of reactants.1. Ensure the catalyst is properly activated and protected from poisons. 2. Systematically vary the temperature and pressure to find the optimal conditions. 3. Optimize the ratio of HCFC-225ca to any co-reagents or reducing agents.
Formation of Side Products 1. Reaction temperature is too high or too low. 2. Catalyst is not selective enough.1. Adjust the temperature to favor the desired reaction pathway. 2. Experiment with different ligands on the metal catalyst to improve selectivity.
Difficulty in Product Isolation Complex product mixture.Employ advanced separation techniques such as fractional distillation under reduced pressure or preparative chromatography.

Dehydrofluorination of HCFC-225

Dehydrofluorination involves the elimination of hydrogen and fluorine from adjacent carbon atoms to form an alkene. This is another important route for the synthesis of fluorinated olefins.

FAQ and Troubleshooting: Dehydrofluorination

Q1: What kind of catalysts are used for dehydrofluorination?

A1: Strong Lewis acids are effective catalysts for dehydrofluorination as they can abstract a fluoride ion, initiating the elimination process. [9]Amorphous aluminum chlorofluoride (ACF) has been shown to be an effective catalyst for C-F bond activation and dehydrofluorination reactions under mild conditions. [9][10] Q2: Are there any non-catalytic methods for dehydrofluorination?

A2: Yes, dehydrofluorination can also be achieved by reaction with a strong base, although this can sometimes lead to a mixture of products and may not be as selective as catalytic methods.

Q3: What factors influence the efficiency of dehydrofluorination?

A3: The key factors are the strength of the catalyst (or base), the reaction temperature, and the structure of the HCFC. The presence of a hydrogen source, such as a silane, may be necessary for the activation of certain C-F bonds. [9]

Troubleshooting Guide: Dehydrofluorination
IssuePossible CauseRecommended Action
No Reaction or Low Conversion 1. Catalyst is not active enough. 2. Reaction temperature is too low.1. Use a stronger Lewis acid catalyst or ensure the catalyst is properly activated. 2. Increase the reaction temperature.
Formation of Isomeric Alkenes Thermodynamic vs. kinetic control of the elimination reaction.Modify the reaction conditions (catalyst, temperature, reaction time) to favor the formation of the desired isomer.
Catalyst Deactivation Fouling of the catalyst surface.Regenerate the catalyst according to the manufacturer's instructions, which may involve high-temperature treatment.

References

  • High-temperature Hydrodechlorination of Ozone-Depleting Chlorodifluoromethane (HCFC-22) on Supported Pd and Ni Catalysts. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • SYNTHESIS OF HFO-153-10MCZZ INCLUDING CATALYTIC COUPLING OF HCFC-225CA OR CFC-215CB. (2023). WIPO Patentscope. Retrieved January 14, 2026, from [Link]

  • Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. (2020). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Hydrodechlorination over Zeolite Supported Catalysts-Clarification of Reaction Mechanism-. (1998). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis of hfo-153-10mczz including catalytic coupling of hcfc-225ca or cfc-215cb. (2023). Google Patents.
  • Synthesis of hfo-153-10mczz including catalytic coupling of hcfc-225ca or cfc-215cb. (2025). Google Patents.
  • Hydrodechlorination of CHClF2 (HCFC-22) over Pd-Pt catalysts supported on thermally modified activated carbon. Beneficial effect of catalyst oxidation. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]

  • Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. (2020). PubMed. Retrieved January 14, 2026, from [Link]

  • Catalytic hydrodechlorination on palladium-containing catalysts. (2000). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis of hfo-153-10mczz including catalytic coupling of hcfc-225ca or cfc-215cb. (n.d.). Google Patents.
  • Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. (2020). Beilstein Journals. Retrieved January 14, 2026, from [Link]

  • Chlorodifluoromethane Hydrodechlorination on Carbon-Supported Pd-Pt Catalysts. Beneficial Effect of Catalyst Oxidation. (2021). MDPI. Retrieved January 14, 2026, from [Link]

  • Hydrodechlorination of CCl 2F 2 (CFC12) over silica-supported palladium–gold catalysts. (2001). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Direct conversion of HCFC 225ca/cb mixture to HFC 245cb and HFC 1234yf. (2007). Google Patents.
  • 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • The Troubleshooting and Maintenance Guide for Gas Chromatographers. (2007). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Catalytic Dechlorination of Three Organochlorides by Recyclable Nano-Palladium-Engineered Natural Sponge with Formic Acid. (2024). MDPI. Retrieved January 14, 2026, from [Link]

  • Hydrochlorofluorocarbons (HCFCs). (n.d.). Swedish Pollutant Release and Transfer Register. Retrieved January 14, 2026, from [Link]

  • Catalytic dehydrofluorination of 1,1,1,3,3-pentafluoropropane to 1,3,3,3-tetrafluoropropene over fluorinated NiO/Cr 2 O 3 catalysts. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Degradation of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225ca)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225ca). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the degradation of this compound. As a hydrochlorofluorocarbon (HCFC), understanding its stability and degradation pathways is critical for experimental accuracy, environmental compliance, and safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and degradation of HCFC-225ca.

Q1: What is this compound (HCFC-225ca) and what are its primary applications?

This compound, also known as HCFC-225ca, is a hydrochlorofluorocarbon with the chemical formula C₃HCl₂F₅.[1][2] Historically, it has been used as a solvent and cleaning agent, particularly as a replacement for chlorofluorocarbons (CFCs) like CFC-113 in the aerospace and electronics industries.[1][3] It has also seen limited use in adhesives, coatings, and inks.[4] However, due to its ozone-depleting potential, its production and use have been phased out under the Montreal Protocol.[3][5]

Q2: What are the main environmental concerns associated with HCFC-225ca?

The primary environmental concerns with HCFC-225ca are its contribution to stratospheric ozone depletion and its global warming potential (GWP).[5][6]

  • Ozone Depletion Potential (ODP): HCFC-225ca has an ODP of 0.025.[7] While significantly lower than CFCs, it still contributes to the breakdown of the ozone layer.[4][8] HCFCs are less stable than CFCs and can be partially broken down in the troposphere.[8] However, a portion of HCFC-225ca molecules can reach the stratosphere, where they are broken down by intense ultraviolet (UV) light, releasing chlorine atoms that catalytically destroy ozone.[8]

  • Global Warming Potential (GWP): HCFC-225ca is a greenhouse gas with a GWP of 127 over a 100-year period (GWP₁₀₀).[5][7]

The atmospheric lifetime of HCFC-225ca is estimated to be approximately 1.9 years.[7][9]

Q3: What is the primary degradation pathway for HCFC-225ca in the atmosphere?

The dominant degradation pathway for HCFC-225ca in the troposphere is its reaction with photochemically produced hydroxyl radicals (•OH).[1][8][10] This reaction initiates a series of oxidation steps. The C-H bond in the HCFC-225ca molecule is the most susceptible to attack by the hydroxyl radical.[8]

The rate constant for the reaction of HCFC-225ca with •OH has been measured, and this value is crucial for determining its atmospheric lifetime.[1][10] Once the initial reaction with •OH occurs, the resulting alkyl radical reacts with oxygen to form a peroxy radical, which then undergoes further reactions, ultimately leading to the formation of more stable, water-soluble compounds that are removed from the atmosphere through precipitation.[8]

Q4: What are the expected degradation products of HCFC-225ca under atmospheric conditions?

While specific, detailed studies on the complete atmospheric degradation mechanism of HCFC-225ca are not abundant in the provided search results, we can infer the likely products based on the degradation of similar halogenated compounds. The atmospheric oxidation is expected to lead to the formation of:

  • Phosgene (COCl₂) and Carbonyl Fluoride (COF₂): These are common breakdown products of many CFCs and HCFCs. Carbonyl fluoride rapidly hydrolyzes in the atmosphere to form carbon dioxide (CO₂) and hydrogen fluoride (HF).[11]

  • Formyl Chloride (HCOCl) and Formyl Fluoride (HCOF): These can also be formed and subsequently degrade.

  • Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF): These are stable end products that are removed from the atmosphere by wet and dry deposition.

  • Carbon Dioxide (CO₂): The ultimate oxidation product of the carbon backbone.

It is important to note that under certain conditions, the atmospheric oxidation of some hydrochlorofluoroolefins (structurally related compounds) can produce highly persistent greenhouse gases like HFC-23, PFC-14, and CFC-13, though this has not been specifically documented for HCFC-225ca in the provided results.[12]

Q5: Can HCFC-225ca degrade through other pathways, such as hydrolysis or thermal decomposition?
  • Hydrolysis: HCFC-225ca is not expected to undergo significant hydrolysis in the environment due to the absence of readily hydrolyzable functional groups.[1] It is slightly soluble in water.[2][13] However, under specific conditions, such as in the presence of strong bases or catalysts at elevated temperatures, hydrolysis can occur. For instance, studies on the alkaline hydrolysis of HCFC-22 have shown it can be a method for its destruction, yielding fluoride, chloride, and formate ions.[14]

  • Thermal Decomposition: HCFC-225ca is chemically inert under many normal conditions.[2] However, at extreme temperatures, it can decompose.[2][15] Thermal decomposition of similar fluorinated compounds can produce toxic and corrosive gases, including hydrogen fluoride (HF) and hydrogen chloride (HCl).[11] It may also react with metals at very high temperatures.[3]

Section 2: Troubleshooting Guide

This section provides practical advice for troubleshooting common issues encountered during the analysis of HCFC-225ca and its degradation products.

Issue 1: Unexpected Peaks in Gas Chromatography (GC) Analysis

Question: "I am analyzing a sample containing HCFC-225ca using GC-MS and I'm observing unexpected peaks. What could be the cause?"

Answer: Unexpected peaks in your chromatogram can arise from several sources. Here's a systematic approach to identify the issue:

  • Contamination:

    • Solvent Impurities: Ensure the solvent used to dissolve your sample is of high purity. Run a solvent blank to check for contaminants.

    • System Contamination: The GC system itself (injector, column, detector) can be a source of contamination. Bake out the column according to the manufacturer's instructions. Clean the injector liner and septum.

    • Sample Handling: Contamination can be introduced during sample preparation. Ensure all glassware is scrupulously clean and that you are using clean syringes and vials.

  • Degradation of HCFC-225ca:

    • Thermal Degradation in the Injector: HCFC-225ca can degrade at high injector temperatures. Try lowering the injector temperature in increments to see if the unexpected peaks decrease.

    • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade, leading to a rising baseline and ghost peaks. Check the maximum operating temperature of your column and ensure you are operating below it.

  • Co-elution:

    • The unexpected peak may be another compound in your sample matrix that has a similar retention time to HCFC-225ca or its degradation products.

    • Solution: Modify your GC temperature program (e.g., use a slower ramp rate) to improve separation. If available, use a different GC column with a different stationary phase to change the elution order of compounds.[16]

  • Mass Spectral Misidentification:

    • If you are using a mass spectrometer (MS) detector, ensure your mass spectral library is up-to-date. Manually inspect the mass spectrum of the unknown peak and compare it to known spectra of potential degradation products or contaminants.

Issue 2: Poor Peak Shape or Tailing in GC Analysis

Question: "My HCFC-225ca peak is tailing. How can I improve the peak shape?"

Answer: Peak tailing is often indicative of active sites in the GC system or issues with the column.

  • Active Sites:

    • Injector Liner: The glass injector liner can have active sites that interact with your analyte. Use a deactivated liner.

    • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites. Trim a small portion (e.g., 10-20 cm) from the front of the column.

    • Column Degradation: An old or damaged column can lead to poor peak shape. Replace the column if necessary.

  • Improper Flow Rate:

    • The carrier gas flow rate can affect peak shape. Optimize the flow rate for your column dimensions and carrier gas type.

  • Sample Overload:

    • Injecting too much sample can overload the column, leading to peak fronting or tailing. Try diluting your sample.

Issue 3: Inconsistent or Non-Reproducible Results

Question: "My quantitative results for HCFC-225ca are not reproducible between injections. What should I check?"

Answer: Non-reproducible results can be frustrating. A systematic check of your experimental setup is necessary.

  • Injection Technique:

    • Autosampler vs. Manual Injection: Autosamplers generally provide better reproducibility than manual injections. If using manual injection, ensure your technique is consistent.

    • Syringe Issues: Check the syringe for leaks or blockages.

  • Leaks in the GC System:

    • A leak in the system can lead to variations in flow and pressure, affecting retention times and peak areas. Use an electronic leak detector to check all fittings and connections.

  • Sample Stability:

    • Ensure your samples and standards are stable over the course of the analysis. Store them properly (e.g., capped and refrigerated if necessary). HCFC-225ca is volatile, so ensure your sample vials are well-sealed.[1]

  • Detector Issues:

    • Ensure the detector is operating within its linear range. If the concentration of your analyte is too high, it can saturate the detector. Dilute your samples if necessary.

Experimental Protocol: Analysis of HCFC-225ca by Purge and Trap GC-MS

This protocol is a general guideline for the analysis of volatile compounds like HCFC-225ca in a solid or liquid matrix.[16][17]

Objective: To identify and quantify HCFC-225ca in a sample.

Materials:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Purge and Trap Concentrator

  • Capillary GC column suitable for volatile organic compounds (e.g., DB-624 or equivalent)

  • Helium (carrier gas), high purity

  • HCFC-225ca standard

  • Methanol (purge and trap grade)

  • Sample vials with PTFE-lined septa

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of HCFC-225ca in methanol.

    • From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation:

    • For liquid samples, accurately measure a known volume or weight into a purge and trap vial.

    • For solid samples, accurately weigh a known amount into a purge and trap vial and add a known amount of reagent water.

  • Purge and Trap:

    • Place the vial in the purge and trap autosampler.

    • The sample is purged with an inert gas (helium) for a set amount of time.

    • The purged volatiles are trapped on an adsorbent trap.

    • The trap is then rapidly heated to desorb the analytes onto the GC column.

  • GC-MS Analysis:

    • Injector Temperature: 200 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 220 °C

      • Hold at 220 °C for 5 minutes

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: 40-300 amu

  • Data Analysis:

    • Identify HCFC-225ca based on its retention time and mass spectrum.

    • Quantify the amount of HCFC-225ca by comparing the peak area to the calibration curve generated from the standards.

Data Presentation

Table 1: Key Properties of HCFC-225ca

PropertyValueReference
Chemical FormulaC₃HCl₂F₅[1][2]
Molecular Weight202.94 g/mol [9]
Atmospheric Lifetime1.9 years[7][9]
Ozone Depletion Potential (ODP)0.025[7]
Global Warming Potential (GWP₁₀₀)127[5][7]
Visualization

Diagram 1: Atmospheric Degradation Pathway of HCFC-225ca

HCFC225ca HCFC-225ca (CF3CF2CHCl2) Alkyl_Radical Alkyl Radical (CF3CF2C•Cl2) HCFC225ca->Alkyl_Radical + •OH OH •OH Radical Peroxy_Radical Peroxy Radical (CF3CF2C(OO•)Cl2) Alkyl_Radical->Peroxy_Radical + O2 O2 O2 Further_Reactions Further Reactions Peroxy_Radical->Further_Reactions Degradation_Products Degradation Products (HCl, HF, CO2, etc.) Further_Reactions->Degradation_Products

Caption: Initiating step of HCFC-225ca atmospheric degradation.

Diagram 2: Troubleshooting Workflow for Unexpected GC Peaks

Start Unexpected Peak in GC Check_Contamination Check for Contamination Start->Check_Contamination Check_Degradation Check for Degradation Start->Check_Degradation Check_Coelution Check for Co-elution Start->Check_Coelution Solvent_Blank Run Solvent Blank Check_Contamination->Solvent_Blank Clean_System Clean GC System Check_Contamination->Clean_System Lower_Injector_Temp Lower Injector Temp Check_Degradation->Lower_Injector_Temp Modify_GC_Program Modify GC Program Check_Coelution->Modify_GC_Program Problem_Solved Problem Solved Solvent_Blank->Problem_Solved Clean_System->Problem_Solved Lower_Injector_Temp->Problem_Solved Modify_GC_Program->Problem_Solved

Caption: Systematic approach to identifying unknown GC peaks.

References

  • Rate constants for the gas phase reactions of the OH radical with CF3CF2CHCl2 (HCFC-225ca) and CF2ClCF2CHClF (HCFC-225cb). (2025).
  • Ozone-Depleting Substances. (2025). US EPA.
  • hydrochlorofluorocarbons (HCFCs).
  • Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca. (2014). MDPI.
  • HCFC-225ca.
  • Phaseout of Class II Ozone-Depleting Substances. (2025). US EPA.
  • 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Wikipedia.
  • 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. PubChem.
  • Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca. (2014).
  • Analytical Method for the Detection of Ozone Depleting Chemicals (ODC) in Commercial Products Using a Gas Chromatograph with an Electron Capture Detector (GC-ECD).
  • Evaluation of the alkaline hydrolysis of HCFC-22 (CHClF2)
  • Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca. OUCI.
  • Impact of HCFC, CFC & HFC Refrigerants on the Environment. Fexa.
  • This compound. PubChem.
  • Analytical Methods. Ministry of the Environment, Government of Japan.
  • The Analysis of 1,1,2-Trifluoro-1,2-Dichloroethane Thermal Decomposition Process. Fluorine Notes.
  • JACC Report No. 44: 1,1,1,3,3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). ECETOC.
  • The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)
  • Atmospheric Oxidation of Hydrofluoroolefins and Hydrochlorofluoroolefins by Ozone Produces HFC-23, PFC-14, and CFC-13. (2025). PubMed.
  • 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE. CAMEO Chemicals.
  • 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE. CAMEO Chemicals.

Sources

Technical Support Center: Moisture Management for 1,2-Dichloro-1,1,3,3,3-pentafluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing moisture content in 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225da). This guide is designed for researchers, scientists, and drug development professionals who utilize this fluorinated solvent in moisture-sensitive applications. Below, you will find a series of frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

The Critical Role of Moisture Control

This compound is a colorless, nonflammable liquid valued for its unique solvent properties.[1][2] While it is only slightly soluble in water, its performance in sensitive applications, such as in certain syntheses or as a medium for analytical measurements, can be significantly compromised by the presence of trace amounts of moisture.[3][4][5] Water can act as an unwanted nucleophile, a catalyst for decomposition, or interfere with analytical readings. Therefore, rigorous control of moisture content is paramount to achieving reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is my "anhydrous" this compound showing signs of moisture contamination?

A1: Even when purchased as an anhydrous grade, fluorinated solvents can become contaminated with moisture through several pathways:

  • Atmospheric Exposure: this compound, like most solvents, is hygroscopic to some degree. Opening the container, even briefly, can introduce atmospheric moisture.

  • Improper Storage: Storing the solvent in a humid environment or in a container with a poor seal will inevitably lead to water absorption.

  • Contaminated Equipment: Using glassware, syringes, or transfer lines that have not been properly dried is a common source of moisture contamination.

It is best practice to always verify the moisture content of the solvent before use in a critical application, regardless of its grade.

Q2: What is the most effective method for drying this compound?

A2: For halogenated solvents, the recommended method for moisture removal is the use of 3Å molecular sieves.[6]

  • Causality: The 3Å pore size of these sieves is crucial. It is large enough to allow water molecules (with a kinetic diameter of approximately 2.8Å) to be adsorbed into the crystalline structure, but it excludes the larger this compound molecules.[6] This selectivity prevents loss of the solvent while efficiently trapping water. Other common drying agents like calcium chloride are less suitable as they can be less efficient and may not be compatible with all halogenated compounds.[7] Reactive drying agents like sodium metal or calcium hydride are incompatible and dangerous to use with halogenated solvents.[8]

Q3: How can I accurately measure the moisture content of my solvent?

A3: The industry-standard method for the precise determination of water content in solvents is Karl Fischer (KF) titration .[9][10]

  • Principle: This technique is based on a stoichiometric reaction between iodine and water.[9] It is highly specific to water and can detect moisture down to the parts-per-million (ppm) level.

  • Method Selection:

    • Volumetric KF Titration: Suitable for water content above 0.1% (1000 ppm).[11]

    • Coulometric KF Titration: The preferred method for trace moisture analysis (1 ppm to 5%).[12] Given the need for very dry solvent in sensitive applications, coulometric titration is generally the more appropriate choice for verifying the dryness of this compound.

Troubleshooting Guides

Issue 1: Inconsistent or Inefficient Drying with Molecular Sieves
Possible Cause Troubleshooting Step Scientific Rationale
Saturated or Inactive Sieves Regenerate the molecular sieves by heating them in a laboratory oven.Molecular sieves have a finite capacity for water adsorption. Once saturated, they are no longer effective. Heating removes the adsorbed water, reactivating the sieves for reuse.[13]
Insufficient Contact Time Allow the solvent to stand over the sieves for at least 24-48 hours with occasional gentle swirling.Adsorption is a diffusion-limited process. Sufficient time is required for the water molecules to migrate from the bulk solvent to the pores of the sieves. Studies on other chlorinated solvents show significant improvement in dryness after 48 hours.[1]
Incorrect Sieve Type Ensure you are using 3Å molecular sieves.Sieves with larger pore sizes (e.g., 4Å or 5Å) may co-adsorb the solvent, leading to product loss and less efficient water removal.[6]
Issue 2: Inaccurate or Unreliable Karl Fischer Titration Results
Possible Cause Troubleshooting Step Scientific Rationale
Atmospheric Moisture Contamination Ensure the KF titrator has a tight seal and that all septa are in good condition. Handle the solvent sample quickly using dry syringes.The KF titration is highly sensitive to ambient moisture. Any leaks in the system will lead to a high and unstable drift, resulting in erroneously high water content readings.[13]
Sample Handling Errors (Volatility) Cool the solvent sample before injection and use a gas-tight syringe. Ensure the syringe needle is submerged in the KF solvent during injection.This compound is volatile (boiling point ~51°C).[14] Evaporation during sample transfer can lead to inaccurate sample volume/mass and incorrect results.
Side Reactions Use Karl Fischer reagents specifically designed for your application. If side reactions are suspected, a KF oven may be necessary.Although halogenated hydrocarbons are generally inert, impurities or additives could potentially react with the components of the KF reagent.[15][16] A KF oven heats the sample and transfers only the evaporated water to the titration cell, leaving potentially reactive components behind.
Poor Sample Solubility While this compound is a liquid, ensure any dissolved solutes are also soluble in the KF solvent (typically methanol-based). If not, consider using a co-solvent like chloroform or a specialized KF solvent.[17]For the KF reaction to proceed to completion, the water must be freely available in the solution. Poor solubility of the sample matrix can trap water, leading to underestimation of the moisture content.

Data & Protocols

Table 1: Efficiency of 3Å Molecular Sieves for Drying Halogenated Solvents
Drying Method Initial Water Content (ppm) Final Water Content (ppm) Reference
Storage over activated 3Å molecular sieves (20% m/v) for 48h~200< 10[1]
Passage through a column of activated 3Å molecular sieves~200< 10[1]
Protocol 1: Drying this compound with 3Å Molecular Sieves
  • Activation of Sieves: Place the required amount of 3Å molecular sieve beads in a porcelain or glass dish and heat in a laboratory oven at 200-315°C for at least 3 hours.[17]

  • Cooling: After heating, immediately transfer the hot sieves to a desiccator containing a drying agent (e.g., phosphorus pentoxide) and allow them to cool to room temperature under a dry atmosphere.

  • Drying Process:

    • Add the activated sieves to a suitable flask, aiming for approximately 10-20% of the solvent's volume (e.g., 100-200g of sieves per liter of solvent).

    • Add the this compound to the flask.

    • Seal the flask tightly and allow it to stand for at least 48 hours. Swirl gently on occasion to aid the drying process.

  • Solvent Retrieval: Carefully decant or cannula the dry solvent into a clean, dry storage container, ensuring that no sieve dust is transferred.

Protocol 2: Moisture Determination by Coulometric Karl Fischer Titration
  • System Preparation:

    • Ensure the coulometric KF titrator is clean and filled with fresh, appropriate KF reagents.

    • Allow the instrument to condition until a low, stable drift value is achieved, as per the manufacturer's instructions.

  • Sample Preparation:

    • Use a clean, dry, gas-tight syringe (e.g., 1 mL or 5 mL).

    • Rinse the syringe multiple times with the this compound to be analyzed.

    • Draw a precise volume of the solvent into the syringe, ensuring there are no air bubbles.

  • Sample Injection:

    • Weigh the filled syringe to the nearest 0.1 mg.

    • Quickly inject the solvent into the KF titration cell, ensuring the needle tip is below the surface of the anolyte.

    • Immediately withdraw the syringe and reweigh it. The difference in weight is the exact mass of the sample.

  • Titration & Calculation:

    • Start the titration. The instrument will automatically titrate the water present in the sample and display the result, typically in micrograms (µg) of water.

    • Calculate the water content in ppm using the following formula: Water Content (ppm) = (µg of water detected / sample mass in grams)

Visualized Workflows

Drying_Workflow Diagram 1: Solvent Drying Workflow cluster_activation Sieve Activation cluster_drying Drying Process sieve 3Å Molecular Sieves oven Heat in Oven (200-315°C, >3h) sieve->oven desiccator Cool in Desiccator oven->desiccator add_sieve Add Activated Sieves to Dry Flask desiccator->add_sieve Transfer Activated Sieves add_solvent Add Solvent add_sieve->add_solvent stand Seal and Stand (>48 hours) add_solvent->stand decant Decant Dry Solvent stand->decant storage Anhydrous Solvent decant->storage Store in Dry Container

Diagram 1: Workflow for drying the solvent with molecular sieves.

KF_Titration_Workflow Diagram 2: Karl Fischer Titration Workflow cluster_prep System & Sample Prep cluster_analysis Analysis cluster_calc Calculation condition Condition KF Titrator (Low, Stable Drift) rinse_syringe Rinse Syringe with Sample draw_sample Draw Sample into Gas-Tight Syringe rinse_syringe->draw_sample weigh1 Weigh Syringe (Initial) draw_sample->weigh1 Transfer to Balance inject Inject Sample into Cell weigh1->inject weigh2 Weigh Syringe (Final) inject->weigh2 titrate Start Titration inject->titrate get_mass Calculate Sample Mass (Initial - Final Weight) weigh2->get_mass get_water Record Water Detected (µg) titrate->get_water calc_ppm Calculate ppm get_mass->calc_ppm get_water->calc_ppm result Water Content (ppm) calc_ppm->result Final Result

Diagram 2: Workflow for moisture analysis via Karl Fischer titration.

References

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]

  • Interra Global. (2022, June 16). 3A Molecular Sieves for Solvent Drying in Pharmaceutical. Retrieved from [Link]

  • Chai, C. L. L., & Armarego, W. L. F. (2003). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry, 68(25), 9593–9595.
  • PubChem. (n.d.). 1,1-Dichloro-1,2,3,3,3-pentafluoropropane. Retrieved from [Link]

  • Sorbead India. (2025, March 7). Understanding Molecular Sieve Beads and Their Regeneration Process. Retrieved from [Link]

  • Luoyang Jalon Micro-Nano New Materials Co., Ltd. (2017, May 4). How to regenerate Molecular Sieve? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Tips from Sample to Result for Volumetric Karl Fischer Titration. Retrieved from [Link]

  • The Hive. (n.d.). Drying agents and their compatibilities. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. Retrieved from [Link]

  • Scent.vn. (n.d.). 2,2-Dichloro-1,1,1,3,3-pentafluoropropane. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Karl Fischer Titration Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Main and side reactions in the Karl Fischer solution. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Using drying agents. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Thermal Stability of HCFC-225da

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225da). This guide provides in-depth technical information and practical troubleshooting advice to prevent its thermal decomposition during experimental procedures. Our goal is to ensure the integrity of your research and maintain a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is HCFC-225da and why is its thermal stability a concern?

HCFC-225da is a hydrochlorofluorocarbon, a class of compounds known for their utility as solvents and refrigerants. In a research context, it might be used as a reaction medium, a cleaning agent for precision components, or in specific analytical applications.

Thermal stability is a critical concern because elevated temperatures can cause the HCFC-225da molecule to break down. This decomposition can:

  • Alter Experimental Conditions: The degradation of the solvent can change the chemical environment of your experiment, leading to unexpected side reactions, altered reaction kinetics, or the formation of impurities that can complicate downstream processing and analysis.

  • Generate Hazardous Byproducts: Thermal decomposition of halogenated compounds like HCFC-225da can produce corrosive and toxic substances, such as hydrogen chloride (HCl) and hydrogen fluoride (HF).[1] These byproducts pose a significant risk to both laboratory personnel and equipment.

  • Compromise Product Purity: If used in a synthesis or purification process, decomposition products can contaminate your final product, affecting its efficacy and safety profile.

Q2: At what temperature does HCFC-225da start to decompose?

Decomposition is not a simple threshold event but is influenced by several factors:

  • Temperature: Higher temperatures provide the activation energy needed to break the chemical bonds within the molecule.

  • Presence of Catalysts: Certain materials, particularly metals, can significantly lower the temperature at which decomposition begins.

  • Oxygen and Moisture: The presence of air and water can influence the decomposition pathways and the nature of the byproducts formed.

As a general precaution, it is advisable to minimize heating of HCFC-225da and to conduct preliminary stability tests under your specific experimental conditions if elevated temperatures are unavoidable.

Q3: What are the likely decomposition products of HCFC-225da?

Based on the molecular structure of HCFC-225da (CClF₂CHClCF₃), thermal decomposition is expected to proceed through the cleavage of the weakest bonds, which are typically the C-Cl and C-H bonds. The subsequent reactions can be complex, but the primary hazardous products of concern are:

  • Hydrogen Chloride (HCl): Formed from the abstraction of the chlorine and hydrogen atoms.

  • Hydrogen Fluoride (HF): Formed from the abstraction of the fluorine and hydrogen atoms. HF is highly corrosive and toxic.[1]

  • Phosgene (COCl₂): In the presence of oxygen, the formation of this highly toxic gas is a possibility, although less likely than HCl and HF.

  • Other Halogenated Compounds: A mixture of smaller, potentially reactive, halogenated hydrocarbons may also be formed.

The exact composition of the decomposition products will depend on the temperature, pressure, and the presence of catalysts or other reactive species in the system.

Troubleshooting Guide: Preventing Decomposition

This section provides actionable steps to mitigate the risk of HCFC-225da decomposition in your experiments.

Issue 1: Unexplained Variability in Experimental Results
  • Possible Cause: Your HCFC-225da may be undergoing partial decomposition, introducing reactive species into your experiment.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Before use, and especially before heating, verify the purity of your HCFC-225da using a suitable analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS). Look for the presence of unexpected peaks that could indicate degradation products.

    • Lower the Operating Temperature: If your protocol allows, reduce the heating temperature. Even a small reduction can significantly decrease the rate of decomposition.

    • Inert Atmosphere: Conduct your experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition pathways.

Issue 2: Corrosion or Etching of Experimental Apparatus
  • Possible Cause: The formation of acidic byproducts like HCl and HF is a likely cause of corrosion, especially with metallic components.

  • Troubleshooting Steps:

    • Material Compatibility Assessment: Review the materials of your reaction vessel and any other components that come into contact with heated HCFC-225da. While stainless steel, aluminum, and copper are generally considered compatible with many refrigerants at ambient temperatures, their catalytic activity can increase at higher temperatures.[2][3]

    • Use of Inert Materials: Where possible, use apparatus made of borosilicate glass or other inert materials.

    • Consider Stabilizers: The addition of an appropriate stabilizer can neutralize acidic byproducts as they form.

Q4: What types of stabilizers can be used with HCFC-225da?

While specific stabilizers for HCFC-225da are not widely documented, principles from other halogenated solvents can be applied. Stabilizers are typically added in small quantities (ppm to low percentage levels) and fall into two main categories:

  • Acid Scavengers: These compounds neutralize the acidic byproducts (HCl, HF) that can both cause corrosion and catalyze further decomposition.

    • Examples: Epoxides (e.g., butylene oxide), amines, and certain alcohols.

  • Free-Radical Scavengers: These compounds interrupt the chain reactions that can lead to decomposition.

    • Examples: Phenolic compounds like butylated hydroxytoluene (BHT) are commonly used in solvents like ethers and tetrahydrofuran (THF).

Important Considerations:

  • Compatibility: The chosen stabilizer must not interfere with your experimental chemistry.

  • Boiling Point: The stabilizer should have a similar boiling point to HCFC-225da if distillation is part of your process to avoid changes in concentration.

  • Analytical Interference: Be aware that the stabilizer may be detectable in your analytical procedures.

Azeotropic mixtures of HCFC-225 isomers have been used with alcohols, which can serve as stabilizers.[4]

Experimental Protocols

Protocol 1: Material Compatibility and Thermal Stability Screening

This protocol provides a framework for assessing the stability of HCFC-225da in the presence of materials from your experimental setup.

Apparatus:

  • Heavy-walled borosilicate glass tubes (e.g., Carius tubes)

  • Heating bath or oven with precise temperature control

  • Vacuum line and source of inert gas (Nitrogen or Argon)

  • GC-MS for analysis

Procedure:

  • Place a small coupon of the material to be tested (e.g., stainless steel, aluminum, an O-ring) into a glass tube.

  • Add a measured volume of pure HCFC-225da to the tube.

  • For comparison, prepare a control tube with only HCFC-225da.

  • If testing a stabilizer, prepare an additional tube with the material, HCFC-225da, and the stabilizer at the desired concentration.

  • Attach the tubes to a vacuum line, perform several freeze-pump-thaw cycles to remove dissolved air, and backfill with an inert gas.

  • Seal the tubes.

  • Place the tubes in the heating bath at your intended experimental temperature for a set duration (e.g., 24-48 hours).

  • After heating, allow the tubes to cool to room temperature.

  • Carefully open the tubes and analyze the contents of the liquid phase by GC-MS to identify any decomposition products.

  • Analyze the headspace for volatile decomposition products.

  • Visually inspect the material coupon for any signs of corrosion or degradation.

Protocol 2: Analysis of Decomposition Products by GC-MS

Instrumentation:

  • Gas Chromatograph with a mass-selective detector (GC-MS).

  • Column: A mid-polarity column (e.g., 5% diphenyl / 95% dimethyl polysiloxane) is a good starting point.

GC-MS Parameters (Example):

  • Injection Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Program: Initial temperature of 40 °C for 2 minutes, then ramp at 10 °C/minute to 300 °C and hold for 10 minutes.

  • MS Scan Range: 35-500 amu

These parameters should be optimized for your specific instrumentation and to achieve the best separation of potential decomposition products.

Data Summary

Table 1: Material Compatibility Considerations for HCFC-225da at Elevated Temperatures

Material ClassExamplesPotential for Catalytic DecompositionRecommendations
Metals Stainless Steel, Aluminum, Copper, BrassCan be significant, especially with reactive metals or at higher temperatures.[2]Use with caution. Conduct compatibility testing. Consider passivation of surfaces.
Plastics PTFE, PEEKGenerally low, but check for leaching of plasticizers or other additives.Verify compatibility at your operating temperature.
Elastomers Viton®, Kalrez®High potential for swelling and degradation.[3]Avoid use in direct contact with hot HCFC-225da unless compatibility has been verified.
Glass BorosilicateVery low.Preferred material for reaction vessels.

Diagrams

Logical Flow for Troubleshooting HCFC-225da Decomposition

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Mitigation Strategies cluster_3 Validation A Inconsistent Experimental Results or Corrosion B Is the HCFC-225da being heated? A->B C Analyze fresh and used solvent (GC-MS) B->C Yes D Inspect apparatus for corrosion B->D Yes F Use Inert Atmosphere (N2 or Ar) B->F H Introduce Stabilizer (Acid/Free-Radical Scavenger) B->H E Reduce Operating Temperature C->E G Change Apparatus Material (e.g., to Glass) D->G J Re-run Experiment and Verify Results E->J F->J G->J I Run Compatibility Test (Protocol 1) H->I I->J

Caption: Troubleshooting workflow for HCFC-225da decomposition.

Factors Influencing HCFC-225da Decomposition

G HCFC HCFC-225da Decomposition Temp High Temperature Temp->HCFC Catalyst Catalytic Surfaces (e.g., Metals) Catalyst->HCFC Oxygen Presence of Oxygen Oxygen->HCFC Moisture Presence of Moisture Moisture->HCFC

Caption: Key factors promoting the thermal decomposition of HCFC-225da.

References

  • High-temperature Hydrodechlorination of Ozone-Depleting Chlorodifluoromethane (HCFC-22) on Supported Pd and Ni Catalysts. PubMed. Available from: [Link]

  • Alternative Solvent with Low Global Warming Potential. Available from: [Link]

  • The Effect of Catalyst Calcination Temperature on Catalytic Decomposition of HFC-134a over γ-Al2O3. MDPI. Available from: [Link]

  • Stabilized hydrochlorofluoroolefins and hydrofluoroolefins. Google Patents.
  • HCFC Gases. Fluorchem Corporation. Available from: [Link]

  • Thermal Decomposition of Lower-GWP Refrigerants. Purdue University. Available from: [Link]

  • Characteristics of HFC Refrigerants. Purdue University. Available from: [Link]

  • Chapter 5. Compatibility with Metals. ResearchGate. Available from: [Link]

  • Chemical Compatibility Guide. Available from: [Link]

  • Material Compatibility Evaluations OFHFC-245CA HFC-245FA HFE-125 HFC-236EA and HFC-236FA. US EPA. Available from: [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. National Institutes of Health. Available from: [Link]

  • Thermal Decomposition of Lower-GWP Refrigerants. Purdue University. Available from: [Link]

  • Catalytic Performance of Waste-Based Metal Oxides Towards Waste-Based Combustion Process. MDPI. Available from: [Link]

  • Characteristics of perfluoroethane thermal decomposition. ResearchGate. Available from: [Link]

  • Compatibility of Different Commercial Alloys in High-Temperature, Supercritical Carbon Dioxide. National Institutes of Health. Available from: [Link]

  • Synergistic Effects of Photocatalysis, Ozone Treatment, and Metal Catalysts on the Decomposition of Acetaldehyde. MDPI. Available from: [Link]

  • Thermal plasma decomposition of fluorinated greenhouse gases. ResearchGate. Available from: [Link]

  • OZONE DECOMPOSITION ON THE SURFACE OF METAL OXIDE CATALYST. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Reactions with 1,2-dichloro-1,1,3,3,3-pentafluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225da). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly fluorinated building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome challenges and optimize your reaction yields.

Introduction to this compound

This compound is a colorless, nonflammable liquid with the chemical formula C₃HCl₂F₅[1]. Due to the presence of both chlorine and fluorine atoms, it presents unique reactivity challenges and opportunities in synthetic chemistry. Understanding its properties is the first step toward successful experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 431-86-7[2]
Molecular Formula C₃HCl₂F₅[2]
Molecular Weight 202.94 g/mol [2]
Boiling Point 51 °C[3]
Density 1.5564 g/cm³ at 24 °C[3]
Appearance Colorless odorless liquid[1][4]

While generally considered chemically inert in many situations, it can react violently with strong reducing agents and strong oxidizing agents, especially under extreme temperatures[1][5].

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling this compound?

A1: Inhalation of the material may be harmful, and contact can cause burns to the skin and eyes[5]. Thermal decomposition can generate hazardous substances like carbon oxides, hydrogen chloride, and hydrogen fluoride[6]. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q2: Which of the two chlorine atoms is more reactive in a nucleophilic substitution?

A2: The chlorine atom at the C2 position (the CHCl group) is generally more susceptible to nucleophilic attack than the chlorine on the CF₂Cl group. The electron-withdrawing fluorine atoms on the adjacent C1 and C3 carbons increase the electrophilicity of the C2 carbon. However, the exact reactivity will depend on the specific nucleophile and reaction conditions.

Q3: Can I use this compound to prepare Grignard reagents?

A3: Preparing Grignard reagents from this compound is challenging. Grignard reagents are strong bases and can be incompatible with the acidic proton on the C2 carbon[7]. Additionally, the presence of multiple halogens can lead to complex side reactions. Specialized conditions or alternative organometallic reagents might be necessary.

Q4: What are the likely side reactions that could lower my yield?

A4: The most common side reactions are dehydrohalogenation (elimination) to form an alkene, especially in the presence of a strong base[8]. Over-reaction, where both chlorine atoms are substituted, can also occur. In reactions with strong reducing agents, reductive dechlorination or defluorination is possible.

Troubleshooting Low Yield: A Workflow

When faced with a low yield, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve the root cause of the problem.

G start Low Yield Observed reagent_check Reagent Integrity Check start->reagent_check conditions_check Reaction Conditions Review reagent_check->conditions_check Reagents OK sub_reagent Purity of starting material? Activity of nucleophile/base? Solvent anhydrous? reagent_check->sub_reagent mechanism_check Mechanistic Pathway Analysis conditions_check->mechanism_check Conditions OK sub_conditions Temperature too high/low? Reaction time sufficient? Inert atmosphere maintained? conditions_check->sub_conditions workup_check Workup & Purification Issues mechanism_check->workup_check Mechanism Understood sub_mechanism Is SN2 competing with E2? Is a side reaction favored? Is the catalyst active? mechanism_check->sub_mechanism solution Optimized Reaction workup_check->solution Workup Optimized sub_workup Product lost during extraction? Decomposition on silica gel? Boiling point of product close to solvent? workup_check->sub_workup

Caption: A general troubleshooting workflow for low-yield reactions.

In-Depth Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Q: I am attempting a nucleophilic substitution on this compound, but I am getting low conversion of my starting material and the formation of an alkene byproduct. What is going wrong?

A: This is a classic case of competing elimination (E2) and substitution (Sₙ2) pathways. The key is to favor the Sₙ2 mechanism.

Causality:

  • Nucleophile Basicity: Strong, sterically hindered bases favor elimination. For substitution, a nucleophile with low basicity is preferred.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal for Sₙ2 reactions. They solvate the cation of the nucleophile salt, leaving the anion more "naked" and nucleophilic[9]. Polar protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, reducing its reactivity and can favor elimination.

  • Temperature: Higher temperatures generally favor elimination over substitution because elimination has a higher activation energy and is entropically favored.

Troubleshooting Steps:

  • Evaluate Your Nucleophile: If possible, switch to a less basic nucleophile. For example, if using sodium ethoxide (a strong base), consider using sodium acetate (a weaker base, better nucleophile).

  • Change Your Solvent: Switch from a protic solvent to a polar aprotic solvent like DMF or DMSO. Ensure the solvent is anhydrous, as water can react with many nucleophiles.

  • Lower the Reaction Temperature: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period. This will kinetically favor the Sₙ2 pathway.

Protocol: General Sₙ2 Reaction

  • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add your nucleophile (1.1 equivalents) and anhydrous polar aprotic solvent (e.g., DMF).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent via a syringe.

  • Allow the reaction to stir at the set temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated ammonium chloride solution).

  • Perform an aqueous workup and extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate it, and purify the product by distillation or column chromatography.

G SN2 SN2 Inversion of Stereochemistry Inversion of Stereochemistry SN2->Inversion of Stereochemistry E2 E2 Concerted Elimination Concerted Elimination E2->Concerted Elimination Nucleophile Nucleophile Nucleophile->SN2 Backside Attack Substitution Product Substitution Product Inversion of Stereochemistry->Substitution Product Base Base Base->E2 Proton Abstraction Alkene Product Alkene Product Concerted Elimination->Alkene Product Low Temp\nPolar Aprotic Solvent\nGood Nucleophile Low Temp Polar Aprotic Solvent Good Nucleophile Low Temp\nPolar Aprotic Solvent\nGood Nucleophile->SN2 High Temp\nStrong, Hindered Base High Temp Strong, Hindered Base High Temp\nStrong, Hindered Base->E2

Caption: Competing Sₙ2 and E2 pathways.

Issue 2: Poor Reactivity in Palladium-Catalyzed Cross-Coupling

Q: I am trying to perform a Suzuki-Miyaura coupling with the C-Cl bond of this compound, but the reaction is not proceeding. How can I improve this?

A: C-Cl bonds, especially on fluorinated carbons, can be challenging to activate. The success of a palladium-catalyzed cross-coupling reaction hinges on the choice of catalyst, ligand, and additives.

Causality:

  • Oxidative Addition: The rate-determining step in many cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. C-Cl bonds are less reactive than C-Br or C-I bonds. The electron-withdrawing effect of the fluorine atoms can further deactivate the C-Cl bond towards oxidative addition.

  • Ligand Choice: Electron-rich and bulky phosphine ligands can promote the oxidative addition step by stabilizing the resulting palladium(II) complex.

  • Additives: In some cases, additives like lithium iodide can facilitate the C-F bond cleavage, and by extension may have an effect on C-Cl bond activation[10][11].

Troubleshooting Steps:

  • Screen Catalysts and Ligands: Use a palladium(0) precursor like Pd₂(dba)₃ or a pre-catalyst like Pd(OAc)₂. Pair it with electron-rich, bulky phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or tri-tert-butylphosphine.

  • Increase Temperature: These reactions often require higher temperatures (e.g., 80-120 °C) to facilitate the oxidative addition.

  • Consider Alternative Coupling Reactions: If Suzuki-Miyaura coupling fails, consider other cross-coupling reactions that use more reactive organometallic reagents, such as Negishi (organozinc) or Stille (organotin) couplings.

Table 2: Recommended Conditions for Pd-Catalyzed Cross-Coupling

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium sources.
Ligand SPhos, XPhos, P(t-Bu)₃Electron-rich and bulky, promoting oxidative addition.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Choice of base is crucial for the transmetalation step.
Solvent Toluene, Dioxane, THFAnhydrous, non-coordinating solvents are typically used.
Temperature 80 - 120 °CTo overcome the activation energy of the C-Cl bond cleavage.
Issue 3: Product Purification Challenges

Q: My reaction seems to work, but I am having difficulty purifying my product. It seems to co-elute with the starting material or decompose on silica gel.

A: Fluorinated compounds often have unique physical properties that can make purification challenging.

Causality:

  • Polarity: Highly fluorinated compounds can have similar polarities, making chromatographic separation difficult.

  • Volatility: Low-boiling-point products can be lost during solvent removal under reduced pressure.

  • Stability: Some fluorinated compounds can be sensitive to the acidic nature of silica gel, leading to decomposition.

Troubleshooting Steps:

  • Distillation: If your product has a sufficiently different boiling point from the starting material and solvent, fractional distillation can be a very effective purification method.

  • Alternative Chromatography: If column chromatography is necessary, try using a less acidic stationary phase like alumina or deactivated silica gel (treated with a base like triethylamine). You can also explore reverse-phase chromatography.

  • Solvent Extraction: A carefully planned series of liquid-liquid extractions can sometimes be used to remove impurities.

  • Freeze Purification: For some compounds, cooling the mixture to a temperature where the desired product freezes while impurities remain liquid can be an effective purification technique[12].

References

  • PubChem. (n.d.). 1,1-Dichloro-1,2,3,3,3-pentafluoropropane. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • YouTube. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Retrieved from [Link]

  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of 1,1,1,3,3,3-hexafluoroisopropanol.

Sources

"compatibility of 1,2-dichloro-1,1,3,3,3-pentafluoropropane with lab equipment"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225ca)

This compound, a component of the HCFC-225ca/cb mixture (also known by trade names such as AK-225), is a hydrochlorofluorocarbon solvent. Historically, it was adopted as a transitional replacement for ozone-depleting substances like CFC-113 and methyl chloroform, particularly in precision cleaning of electronics and metal parts, and as a carrier solvent.[1][2][3] Its utility in the lab stems from properties like a moderate boiling point, non-flammability, and specific solvency characteristics.[1] However, its interaction with common laboratory equipment is a critical consideration for experimental integrity and safety. This guide provides in-depth technical support on material compatibility to ensure safe and effective use.

Core Compatibility Principles: The "Why" Behind Material Failure

Understanding the mechanism of solvent-material interaction is key to preventing equipment failure. HCFC-225ca, like many fluorinated solvents, can compromise materials through several physical and chemical processes:

  • For Plastics: The primary failure mechanism is physical, not chemical. The solvent can penetrate the polymer matrix, causing swelling , softening , and loss of mechanical strength . It can also extract plasticizers , essential additives that impart flexibility, leading to embrittlement , crazing (the formation of microcracks), and eventual catastrophic failure.[4]

  • For Elastomers (Seals & Gaskets): Elastomers are particularly susceptible to swelling. The absorption of HCFC-225ca causes a significant increase in volume, which can lead to the extrusion of O-rings from their grooves and a loss of sealing pressure. Upon drying, the elastomer may shrink, crack, and permanently lose its elasticity.

  • For Metals: While generally compatible with most metals, HCFC-225ca can be aggressive towards highly reactive metals like aluminum and zinc, especially at elevated temperatures or in the presence of impurities. Thermal decomposition at high temperatures (e.g., contact with extremely hot surfaces) can generate acidic byproducts like hydrochloric acid (HCl) and hydrofluoric acid (HF), which are highly corrosive to most metals.[5][6]

Frequently Asked Questions (FAQs)

Q1: Can I use flexible PVC tubing for transferring HCFC-225ca? A: It is not recommended. Flexible PVC contains high levels of plasticizers that can be leached out by HCFC-225ca. This will cause the tubing to become rigid and brittle, posing a risk of leaks and failure. For flexible connections, use materials like PTFE or FEP.

Q2: What is the best material for O-rings and gaskets in a system using HCFC-225ca? A: Highly fluorinated elastomers are the preferred choice. Perfluoroelastomers (FFKM) offer the highest level of resistance. Fluoroelastomers (FKM, often known by the trade name Viton®) are also a reliable option for many room-temperature applications. Always consult the specific grade's chemical resistance, as performance can vary. EPDM and Nitrile (Buna-N) are generally unsuitable and will swell significantly.

Q3: My polycarbonate safety shield became cloudy after being splashed with HCFC-225ca. What happened? A: Polycarbonate is highly susceptible to attack by HCFC-225ca. The cloudiness, or crazing, is a network of fine cracks caused by environmental stress cracking.[4] The component is structurally compromised and must be replaced. Avoid using polycarbonate for any components in direct contact with this solvent.

Q4: Is HCFC-225ca corrosive to stainless steel? A: Under normal operating conditions (ambient temperature, dry), HCFC-225ca is not corrosive to stainless steel (304, 316). However, corrosion can occur if the solvent is heated to its decomposition temperature or if significant amounts of water are present, which can lead to the formation of corrosive acids.

Q5: Can I use HCFC-225ca in an ultrasonic cleaning bath? A: Yes, HCFC-225ca is often used in vapor degreasing and ultrasonic cleaning.[1][2] However, ensure the bath's tank and components are constructed from compatible materials, typically stainless steel. Any plastic baskets or fixtures must be made from highly resistant polymers like PTFE or PFA.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving HCFC-225ca.

Observed Problem Probable Root Cause Recommended Action & Prevention
Plastic component becomes brittle, cracked, or cloudy.Chemical Attack/Plasticizer Leaching: The solvent is incompatible with the plastic (e.g., Polycarbonate, PVC, ABS).1. Immediately cease use and safely drain the system.2. Replace the compromised component with a highly resistant plastic such as PTFE, PFA, or PVDF.3. Prevention: Always verify material compatibility using the tables below or perform a validation test before introducing a new material.
Elastomer seal (O-ring) is swollen, leaking, or has extruded from its groove.Solvent Absorption: The elastomer (e.g., EPDM, Nitrile, Silicone) has absorbed the solvent, causing it to swell and lose its mechanical properties.1. De-pressurize the system and replace the seal.2. Use a seal made from a chemically resistant grade of FKM or, for critical applications, FFKM.3. Prevention: Never use general-purpose elastomers. Specify seals rated for aggressive fluorinated solvents.
Discoloration or pitting observed on metal parts after cleaning or exposure.Corrosion: This may be due to (a) use with a reactive metal (e.g., zinc, aluminum) at elevated temperatures, or (b) breakdown of the solvent due to excessive heat or contamination, forming acids.1. Discontinue use with the affected metal.2. If using stainless steel, ensure it is properly passivated.3. Prevention: Control operating temperatures to stay well below the solvent's decomposition point. Ensure the solvent and system are free of water and other contaminants.
Loss of pressure in a fluidic system without a visible leak.Permeation: The tubing material may be slightly permeable to the solvent, allowing it to escape through the tubing walls. This is common with some softer, less-dense plastics.1. Check all fittings for tightness.2. If no leaks are found, replace the tubing with a material with lower permeability, such as PFA or stainless steel.3. Prevention: For high-pressure or sensitive applications, select materials with known low permeability to organic solvents.
Troubleshooting Workflow for Material Failure

The following diagram outlines a logical process for diagnosing and resolving a material compatibility issue.

start Material Failure Observed (Leak, Crack, Swelling) q1 Is the system under pressure or hot? start->q1 a1_yes IMMEDIATE SHUTDOWN & Depressurize/Cool System q1->a1_yes Yes a1_no Safely drain solvent from affected area q1->a1_no No identify Identify failed material (e.g., PVC tube, EPDM seal) a1_yes->identify a1_no->identify consult Consult Compatibility Table Is the material rated 'Poor'? identify->consult a2_yes Root Cause: Incompatibility Replace with 'Excellent' rated material (e.g., PTFE, FKM, Stainless Steel) consult->a2_yes Yes a2_no Material rated 'Good' or 'Fair'. Consider operating conditions. consult->a2_no No end_node Document Failure & Corrective Action a2_yes->end_node q3 Were temperature or pressure limits exceeded? a2_no->q3 a3_yes Root Cause: Out-of-spec use. Revise protocol to operate within material limits. q3->a3_yes Yes a3_no Root Cause: Potential contamination or solvent degradation. Test solvent purity. q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: Troubleshooting workflow for material failure.

Material Compatibility Data Tables

The following tables provide a general guide for the compatibility of common laboratory materials with HCFC-225ca at ambient temperature (~20°C). Compatibility can be affected by temperature, pressure, and duration of exposure. For critical applications, independent testing is strongly recommended.

Table 1: Compatibility with Common Laboratory Plastics

MaterialCompatibility RatingNotes
Fluoropolymers
Polytetrafluoroethylene (PTFE)Excellent Preferred choice for tubing, seals, and liners.
Perfluoroalkoxy (PFA)Excellent Similar to PTFE with better clarity and flexibility.
Polyvinylidene Fluoride (PVDF)Excellent High mechanical strength and excellent resistance.
Ethylene tetrafluoroethylene (ETFE)Excellent Good resistance, often used as a liner.
General Plastics
Polypropylene (PP)Good Minor swelling may occur with prolonged exposure.
High-Density Polyethylene (HDPE)Good Suitable for short-term contact.
Polyamide (PA, Nylon)Fair Becomes brittle over time. Not for long-term use.
Polyether Ether Ketone (PEEK)Excellent High-performance polymer, suitable for fittings.
Poorly-Suited Plastics
Polyvinyl Chloride (PVC)Poor - Not Recommended Leaching of plasticizers causes embrittlement.
Polycarbonate (PC)Poor - Not Recommended High risk of stress cracking and crazing.
Acrylonitrile Butadiene Styrene (ABS)Poor - Not Recommended Swells and softens significantly.
Polystyrene (PS)Poor - Not Recommended Dissolves on contact.
Acrylic (PMMA)Poor - Not Recommended Prone to cracking and crazing.

Table 2: Compatibility with Common Laboratory Elastomers

MaterialCompatibility RatingNotes
Perfluoroelastomer (FFKM)Excellent Best choice for critical seals and O-rings.
Fluoroelastomer (FKM, Viton®)Excellent Widely used and reliable for most applications.
Ethylene Propylene Diene (EPDM)Poor - Not Recommended Severe swelling upon exposure.
Nitrile (Buna-N, NBR)Poor - Not Recommended Significant swelling and degradation.
Silicone (VMQ)Poor - Not Recommended Swells considerably and loses physical properties.
ButylPoor - Not Recommended Not suitable for use with fluorinated solvents.

Table 3: Compatibility with Common Metals

MaterialCompatibility RatingNotes
Stainless Steel (304, 316)Excellent Standard material for tanks, tubing, and fittings.
Brass, Bronze, CopperGood Generally compatible, but can be attacked by acidic decomposition products.
Carbon SteelGood Prone to rusting if moisture is present.
Aluminum, Zinc, MagnesiumFair May react, especially at elevated temperatures. Use with caution.
TitaniumExcellent Highly resistant to attack.

Experimental Protocol: Material Compatibility Immersion Test

When compatibility data is unavailable for a specific material, this protocol, based on the principles of ASTM D543, can be used to validate its suitability.[7]

Objective:

To determine the resistance of a material to HCFC-225ca by measuring changes in weight, dimensions, and appearance after a defined immersion period.

Materials & Equipment:
  • Material test coupons (at least 3 per material)

  • Control coupons (not to be immersed)

  • Glass containers with PTFE-lined caps

  • HCFC-225ca solvent

  • Analytical balance (readable to 0.1 mg)

  • Digital calipers

  • Ventilated fume hood

  • Personal Protective Equipment (PPE): safety glasses, solvent-resistant gloves (e.g., nitrile is not suitable for prolonged contact; use laminate or Viton® gloves).[8][9]

Procedure:
  • Pre-Test Preparation:

    • Label each test coupon clearly.

    • Clean all coupons with isopropyl alcohol and a lint-free cloth, then allow them to dry completely for at least 2 hours.

    • Measure and record the initial weight (W₁) and dimensions (length, width, thickness) of each coupon.

    • Visually inspect and note the initial appearance (color, clarity, surface texture).

  • Immersion:

    • Place the test coupons for one material into a glass container. Ensure they do not touch each other.

    • Completely submerge the coupons in HCFC-225ca.

    • Securely cap the container to prevent evaporation.

    • Place the container in a stable location within a fume hood at ambient temperature.

    • Duration: A standard test duration is 7 days. For an accelerated test, 24 hours can provide initial data.[4]

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons from the solvent.

    • Allow the coupons to air-dry in the fume hood until all solvent has evaporated.

    • Measure and record the final weight (W₂) and dimensions.

    • Visually inspect and note any changes in appearance (swelling, discoloration, cracking, cloudiness).

  • Data Calculation:

    • Percent Weight Change: [(W₂ - W₁) / W₁] * 100

    • Percent Dimensional Change: Calculate for each dimension (e.g., [(L₂ - L₁) / L₁] * 100)

Interpretation of Results:
  • Excellent (<1% change): No significant visual change. Material is suitable.

  • Good (1-5% change): Minor swelling or visual change. Use with caution.

  • Fair (5-10% change): Moderate changes. Not recommended for critical parts.

  • Poor (>10% change): Significant changes. Material is incompatible.

Material Selection Workflow

This diagram provides a systematic approach to selecting materials for new apparatus.

start Start: New Experiment with HCFC-225ca q1 Identify all wetted parts (tubing, seals, vessel, etc.) start->q1 q2 Consult Compatibility Tables for each material q1->q2 decision Is 'Excellent' rated material available? q2->decision a1_yes Specify 'Excellent' material (e.g., PTFE, FKM, SS 316) decision->a1_yes Yes a1_no Is 'Good' rated material acceptable? decision->a1_no No end_node Finalize Bill of Materials & Assemble Apparatus a1_yes->end_node a2_yes Specify 'Good' material. Note potential limitations. a1_no->a2_yes Yes a2_no Material data unavailable or rated 'Fair'/'Poor' a1_no->a2_no No a2_yes->end_node test Perform Material Compatibility Immersion Test Protocol a2_no->test decision2 Did material pass the test? test->decision2 a3_yes Qualify material for use. Update internal database. decision2->a3_yes Yes a3_no Reject material. Source alternative. decision2->a3_no No a3_yes->end_node a3_no->q1 Re-evaluate

Caption: Systematic workflow for material selection.

References

  • Eastman. (2021).
  • SynQuest Laboratories, Inc. Safety Data Sheet: this compound.
  • Intertek.
  • Nigrey, P. J., et al. (1995). Chemical Compatibility Testing Final Report Including Test Plans and Procedures.
  • SciSpace. Chemical Compatibility Testing Final Report Including Test Plans and Procedures.
  • Nigrey, P. J. (1996). Chemical Compatibility Screening Results of Plastic Packaging to Mixed Waste Simulants. OSTI.GOV.
  • Fisher Scientific.
  • U.S. Environmental Protection Agency. The US Solvent Cleaning Industry and the Transition to Non Ozone Depleting Substances.
  • Farnell. (2012).
  • MicroCare. Companies Explore Alternatives to Ozone-Depleting HCFC-225 as Global Phase-Out Nears.
  • MicroCare. Metal Parts Cleaning: The Environmentally Progressive Way.
  • U.S. Environmental Protection Agency. Substitutes in Metals Cleaning.
  • SynQuest Laboratories, Inc. Safety Data Sheet: Dichloropentafluoropropanes (HCFC-225ca/cb).
  • United Nations Environment Programme. (1998). 1998 UNEP STOC Assessment Report.
  • Chemline Plastics. Chemical Resistance Guide.
  • U.S. Plastic Corp. Chemical Resistance Chart.

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Navigating the Transition from HCFC-225 to Modern Fluorinated Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the chemical compound 1,2-dichloro-1,1,3,3,3-pentafluoropropane, known commercially as HCFC-225ca/cb or AK-225, was a stalwart in the fields of precision cleaning, drug development, and scientific research. Its unique combination of non-flammability, low surface tension, and excellent solvency made it an ideal choice for critical applications, from cleaning delicate electronics and aerospace components to serving as a stable reaction medium.[1] However, its designation as a Class II ozone-depleting substance (ODS) under the Montreal Protocol has led to its phased-out production and use, compelling industries to seek safer, more sustainable alternatives.[1][2][3]

This guide provides an in-depth comparison between HCFC-225ca/cb and the current generation of fluorinated solvents, including hydrofluorocarbons (HFCs), hydrofluoroethers (HFEs), and hydrofluoroolefins (HFOs). We will delve into their physicochemical properties, cleaning performance, material compatibility, and crucial environmental and safety profiles, supported by experimental data and protocols. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently select the optimal solvent for their specific, high-stakes applications.

The Legacy Solvent: A Profile of HCFC-225ca/cb

HCFC-225 is a hydrochlorofluorocarbon that exists as a mixture of two primary isomers: 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) and 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb).[1][4] Its historical utility stemmed from properties that made it an effective replacement for the more potent ozone-depleting CFC-113.[2]

Key characteristics include:

  • Excellent Solvency : Effective at dissolving a wide range of contaminants, including oils, greases, and fluxes.[1]

  • Thermal Stability : Suitable for use in vapor degreasing equipment.[1]

  • Low Surface Tension & High Density : Allows for penetration into complex geometries and displacement of soils.[1]

  • Non-flammability : A critical safety feature for many industrial applications.[1][5]

Despite its performance advantages, the chlorine atoms in its structure contribute to the depletion of the stratospheric ozone layer, the primary reason for its regulatory phase-out.[6][7]

The Modern Landscape of Fluorinated Solvents

The phasing out of HCFCs spurred the development of new classes of fluorinated solvents designed to minimize environmental impact without sacrificing performance.[8] These alternatives are chlorine-free, thus possessing a zero Ozone Depletion Potential (ODP).[6][9]

  • Hydrofluorocarbons (HFCs) : One of the first-generation replacements for HCFCs. While they have zero ODP, many HFCs possess high Global Warming Potentials (GWPs), making them potent greenhouse gases.[9][10] Their use is now also being curtailed under international agreements like the Kigali Amendment to the Montreal Protocol.[11]

  • Hydrofluoroethers (HFEs) : These compounds offer a more environmentally sound profile, with zero ODP and low GWPs.[12] They are valued for their favorable toxicity profiles, non-flammability, and good material compatibility.[13]

  • Hydrofluoroolefins (HFOs) : The newest class of fluorinated solvents, HFOs are characterized by a carbon-carbon double bond, which makes them highly reactive in the troposphere. This leads to very short atmospheric lifetimes and, consequently, ultra-low GWPs.[12]

Head-to-Head Comparison: Performance and Properties

The selection of a solvent is a multi-faceted decision, balancing performance with environmental and safety considerations. The following sections provide a comparative analysis of HCFC-225ca/cb against modern alternatives.

Physicochemical Properties

The physical properties of a solvent dictate its behavior in an application. A lower boiling point can reduce energy consumption during vapor degreasing and speed up drying times, while low surface tension is critical for cleaning intricate parts.[14][15]

PropertyHCFC-225caHCFC-225cbHFC-43-10meeHFE-7100HFO-1233zd(E)
Chemical Formula C₃HCl₂F₅C₃HCl₂F₅C₅H₂F₁₀C₄F₉OCH₃C₃H₂Cl₂F₂
Boiling Point (°C) 51.1[16]56.1[17]556119
Density (g/cm³ @ 25°C) 1.55[18]1.56[18]1.61.521.29
Surface Tension (mN/m) ~16~1713.613.618.3
Viscosity (cP @ 25°C) 0.530.610.480.450.33
Vapor Pressure (kPa @ 25°C) ~3038.13[2]3129.3123

Note: Data for HFC, HFE, and HFO are representative examples from manufacturer technical datasheets and may vary slightly between specific products.

Environmental Impact: The Deciding Factor

The primary driver for transitioning away from HCFC-225 is its environmental footprint. The ODP and GWP are critical metrics for evaluating the sustainability of a solvent. An ODP of zero is now a baseline requirement, and a low GWP is increasingly mandated by regulations.[19][20]

PropertyHCFC-225caHCFC-225cbHFCs (Typical)HFEs (Typical)HFOs (Typical)
Ozone Depletion Potential (ODP) 0.025[6]0.033[6]0[6]00
Global Warming Potential (GWP, 100-yr) 122[6][21]595[6][21]>150 to >12,000[10]<1 to ~600<1 to ~7
Atmospheric Lifetime 1.9 years[6]5.9 years[6]Varies (Years)Varies (Years)Varies (Days)

The data clearly illustrates the environmental advantages of HFE and HFO solvents, which have negligible impact on both the ozone layer and global warming compared to their predecessors.

Diagram: The Evolution of Fluorinated Solvents

This diagram illustrates the regulatory-driven progression of fluorinated solvents, moving from high-impact substances towards more environmentally benign alternatives.

G cluster_0 Montreal Protocol (1987) cluster_1 Montreal Protocol Amendments cluster_2 Kigali Amendment / F-Gas Regs CFCs CFCs (e.g., CFC-113) High ODP, High GWP HCFCs HCFCs (e.g., HCFC-225) Low ODP, Mod. GWP CFCs->HCFCs Phase-out HFCs HFCs Zero ODP, High GWP HCFCs->HFCs Phase-out HFE_HFO HFEs / HFOs Zero ODP, Low GWP HFCs->HFE_HFO Phase-down

Safety & Occupational Health

For researchers and lab professionals, daily exposure is a key concern. Modern fluorinated solvents generally exhibit low toxicity, but it is imperative to adhere to the specific exposure limits for each compound.

PropertyHCFC-225caHCFC-225cbHFC-43-10meeHFE-7100HFO-1233zd(E)
Flammability Non-flammable[1]Non-flammable[2]Non-flammableNon-flammableNon-flammable
Occupational Exposure Limit (OEL, 8-hr TWA ppm) 50[22]400[22]200750800
Acute Toxicity (LC₅₀, 4h, rat, ppm) High31,660[17]>100,000>100,000>100,000

Note: OEL and toxicity data are representative and should be confirmed with the specific Safety Data Sheet (SDS) for the solvent in use.

HCFC-225cb is notably less toxic than its -ca isomer, which is why it was often preferred in later formulations.[4][18] However, the newer HFE and HFO solvents typically offer significantly higher occupational exposure limits, indicating a wider margin of safety for personnel.

Experimental Protocol: Evaluating Cleaning Efficacy

To provide a practical framework, this section outlines a standardized procedure for comparing the cleaning performance of different solvents. The objective is to quantify the removal of a common, difficult-to-clean contaminant (e.g., a high-temperature lubricating grease) from a standardized substrate (e.g., a stainless steel coupon).

Causality: The choice of a gravimetric method (measuring weight change) provides a direct and quantitative measure of cleaning efficacy. The use of vapor degreasing simulates a common and highly effective industrial cleaning process, chosen for its ability to deliver pure, distilled solvent to the part surface.

Step-by-Step Methodology
  • Substrate Preparation:

    • Procure 316 stainless steel coupons (5cm x 5cm).

    • Pre-clean all coupons in a bath of isopropyl alcohol using ultrasonics for 10 minutes.

    • Dry the coupons in an oven at 105°C for 30 minutes.

    • Allow coupons to cool to ambient temperature in a desiccator.

    • Measure and record the initial clean weight (W₁) of each coupon to five decimal places using an analytical balance.

  • Contaminant Application:

    • Apply a consistent amount (approx. 50 mg) of a standard contaminant (e.g., perfluoropolyether grease) to the center of each coupon.

    • Measure and record the contaminated weight (W₂) of each coupon. The weight of the soil is (W₂ - W₁).

  • Cleaning Process (Vapor Degreasing):

    • Charge a laboratory-scale vapor degreaser with the solvent to be tested.

    • Bring the solvent to its boiling point to establish a stable vapor zone.

    • Suspend a contaminated coupon in the vapor zone for a fixed duration (e.g., 5 minutes).

    • Slowly remove the coupon from the vapor zone, allowing it to dry completely before it exits the machine.

  • Efficacy Calculation:

    • Measure and record the final, post-cleaning weight (W₃) of the coupon.

    • Calculate the Cleaning Efficacy (%) using the formula: Efficacy = [(W₂ - W₃) / (W₂ - W₁)] * 100

  • Validation & Control:

    • Run each solvent test in triplicate to ensure reproducibility.

    • Include a negative control (no cleaning) to confirm soil stability.

    • Include a positive control (a solvent with known high efficacy) for benchmark comparison.

Diagram: Cleaning Efficacy Evaluation Workflow

This diagram outlines the self-validating experimental protocol for assessing solvent performance.

G cluster_prep 1. Preparation cluster_soil 2. Contamination cluster_clean 3. Cleaning cluster_eval 4. Evaluation A Pre-clean Substrate (IPA, Ultrasonics) B Dry and Cool (Oven, Desiccator) A->B C Record Initial Weight (W₁) B->C D Apply Standard Soil C->D E Record Contaminated Weight (W₂) D->E F Vapor Degrease (Test Solvent, Fixed Time) E->F G Record Final Weight (W₃) F->G H Calculate Efficacy (%) G->H I Analyze Triplicate Data H->I

While many modern fluorinated solvents may not match the raw solvency of older chlorinated compounds for certain heavy oils, their performance in precision cleaning is often equivalent or superior due to their very low surface tension and high density.[14] For many applications, especially in electronics and medical devices, the ability to penetrate tight crevices and leave no residue is more critical than aggressive solvency.

Conclusion and Recommendations for Solvent Selection

The era of this compound (HCFC-225ca/cb) as a frontline solvent has passed, driven by the global imperative to protect the ozone layer. While it was an effective tool, its environmental liabilities are undeniable.

For today's researchers, scientists, and engineers, the transition to modern fluorinated solvents—specifically hydrofluoroethers (HFEs) and hydrofluoroolefins (HFOs) —is not a compromise but an advancement. These next-generation solvents offer:

  • Environmental Responsibility: Zero ODP and ultra-low GWP, aligning with current and future environmental regulations.[8][14]

  • Enhanced Worker Safety: Generally higher occupational exposure limits and low toxicity profiles.

  • High Performance: Excellent cleaning efficacy for precision applications, coupled with properties like low surface tension and rapid evaporation that are critical for sensitive components.[15][23]

  • Material Compatibility: Broad compatibility with a range of metals, plastics, and elastomers.[14]

When selecting a replacement, it is crucial to move beyond a simple "drop-in" mentality. The optimal choice will depend on a holistic evaluation of the specific contaminant to be removed, the substrate material, the process equipment (e.g., vapor degreaser, ultrasonic bath), and stringent EHS (Environment, Health, and Safety) standards. It is strongly recommended to perform validation testing, such as the protocol outlined above, to ensure the chosen solvent meets the specific performance criteria for your critical application.

The evolution of fluorinated solvents is a testament to the chemical industry's ability to innovate in response to environmental challenges. By embracing these modern alternatives, we can achieve superior performance while safeguarding both our personnel and our planet.

References

  • 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia. (n.d.). Wikipedia. [Link]

  • The advantages of using fluorinated solvents for your vapour degreasing process. (2023, July 21). ProSolv. [Link]

  • Ozone-Depleting Substances. (2025, March 25). U.S. Environmental Protection Agency. [Link]

  • New Fluorinated Solvent Alternatives. (n.d.). P2 InfoHouse. [Link]

  • Updated Facts On 2015 HCFC-225 Usage Ban. (n.d.). Techspray. [Link]

  • What Are Fluorinated Solvents? (2022, April 15). LSS Chemicals. [Link]

  • Advantages of Fluorinated Solvents Over Aqueous Cleaning. (2024, June 17). AGC Chemicals Americas. [Link]

  • Ozone-Depleting Substances Class II ODS. (2017, January 19). ChemReg.net. [Link]

  • Fluorinated Hydrocarbon Solvents and Other Sustainable Surface Finishing Chemistries. (2025, April 16). Hubbard-Hall. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • FLUORINATED SOLVENTS. (n.d.). SAFECHEM. [Link]

  • What Are The Advantages Of Using Fluorinated Solvents. (n.d.). ORAPI Asia. [Link]

  • 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. (n.d.). PubChem. [Link]

  • Overview of Greenhouse Gases: Fluorinated Gas Emissions. (2025, March 31). U.S. Environmental Protection Agency. [Link]

  • About F-gases. (n.d.). European Commission. [Link]

  • Ozone depletion: substances. (2013, July 05). Government of Canada. [Link]

  • Fluorinated gases regulation and climate warming. (2022, August 31). European Public Health Alliance. [Link]

  • Substitutes in Solvents. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Phaseout of Class II Ozone-Depleting Substances. (2025, August 07). U.S. Environmental Protection Agency. [Link]

  • Fluorinated gases - Wikipedia. (n.d.). Wikipedia. [Link]

  • Ozone depletion potential - Wikipedia. (n.d.). Wikipedia. [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. (n.d.). National Center for Biotechnology Information. [Link]

  • Global Warming Potential. (n.d.). Fluorocarbons. [Link]

  • Chemical Compatibility Chart. (n.d.). Omega Engineering. [Link]

  • MATERIAL SAFETY DATA SHEET - Contact Cleaner II. (2002, December 23). Farnell. [Link]

  • Alternative Refrigerants to Replace Hydrofluorocarbons in Commercial and Household Freezers. (n.d.). Environmental Resource Center. [Link]

  • Replacement of Hydrochlorofluorocarbon (HCFC)-225 Solvent for Cleaning. (n.d.). NASA Technical Reports Server. [Link]

  • Specific Solvent Issues with Fluorination. (n.d.). American Chemical Society. [Link]

  • Climate-friendly alternatives to HFCs. (n.d.). German Environment Agency. [Link]

  • Fluoropolymer Chemical Compatibility Chart. (n.d.). Fluoroplastics. [Link]

  • HCFC-225ca. (n.d.). Papanastasiou, D. K. et al. [Link]

  • Material Compatibility Chart. (n.d.). M Barnwell Services. [Link]

  • 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. (n.d.). PubChem. [Link]

  • Alternatives to High GWP Hydrofluorocarbons. (n.d.). Institute for Governance & Sustainable Development. [Link]

  • Chlorodifluoromethane. (n.d.). PubChem. [Link]

  • Chemical Compatibility Database. (n.d.). Cole-Parmer. [Link]

  • The boiling point of refrigerant HCFC-22 is -40.6 degrees Celsius at atmospheric pressure. What is the... (2024, August 03). Brainly.com. [Link]

Sources

"comparing HCFC-225da with HCFC-225ca and HCFC-225cb"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of HCFC-225 Isomers: HCFC-225da, HCFC-225ca, and HCFC-225cb

Introduction

Hydrochlorofluorocarbons (HCFCs) are a class of compounds that were developed as transitional replacements for chlorofluorocarbons (CFCs), which were found to be significantly detrimental to the Earth's ozone layer. Within this family, the dichloropentafluoropropane isomers, designated as HCFC-225, gained prominence as effective cleaning solvents. Their physicochemical properties made them suitable for applications requiring high precision and material compatibility, such as in the aerospace and electronics industries, often serving as a "drop-in" alternative for CFC-113.[1][2][3]

HCFC-225 exists as a mixture of two primary isomers: 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) and 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb).[4][5] A third isomer, 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225da), is also recognized. These isomers share the same chemical formula (C₃HCl₂F₅) but differ in the arrangement of their chlorine and fluorine atoms.[1][6][7] This structural variance leads to distinct physical, toxicological, and environmental profiles.

This guide provides a detailed, objective comparison of HCFC-225da, HCFC-225ca, and HCFC-225cb for researchers, scientists, and professionals in drug development. While these substances have been largely phased out of production in accordance with the Montreal Protocol due to their ozone-depleting potential, understanding their properties is crucial for managing existing stockpiles, evaluating historical data, and informing the selection of modern, sustainable alternatives.[1][5][8]

Molecular Structures and Isomerism

The arrangement of chlorine atoms on the three-carbon propane backbone defines the core differences between these isomers. These structural distinctions are not merely academic; they directly influence intermolecular forces, which in turn dictate boiling points, solvency power, and biological interactions.

G cluster_da HCFC-225da (CClF₂CHClCF₃) cluster_ca HCFC-225ca (CCl₂FCF₂CF₃) cluster_cb HCFC-225cb (CClF₂CF₂CHClF) da_c1 C da_c2 C da_c1->da_c2 da_cl1 Cl da_c1->da_cl1 da_f1 F da_c1->da_f1 da_f2 F da_c1->da_f2 da_c3 C da_c2->da_c3 da_cl2 Cl da_c2->da_cl2 da_h H da_c2->da_h da_f3 F da_c3->da_f3 da_f4 F da_c3->da_f4 da_f5 F da_c3->da_f5 ca_c1 C ca_c2 C ca_c1->ca_c2 ca_h H ca_c1->ca_h ca_c3 C ca_c2->ca_c3 ca_f1 F ca_c2->ca_f1 ca_f2 F ca_c2->ca_f2 ca_cl1 Cl ca_c3->ca_cl1 ca_cl2 Cl ca_c3->ca_cl2 ca_f3 F ca_c3->ca_f3 ca_f4 F ca_f5 F ca_c1_new C ca_c2_new C ca_c1_new->ca_c2_new ca_f1_new F ca_c1_new->ca_f1_new ca_f2_new F ca_c1_new->ca_f2_new ca_f3_new F ca_c1_new->ca_f3_new ca_c3_new C ca_c2_new->ca_c3_new ca_f4_new F ca_c2_new->ca_f4_new ca_f5_new F ca_c2_new->ca_f5_new ca_cl1_new Cl ca_c3_new->ca_cl1_new ca_cl2_new Cl ca_c3_new->ca_cl2_new ca_h_new H ca_c3_new->ca_h_new cb_c1 C cb_c2 C cb_c1->cb_c2 cb_cl1 Cl cb_c1->cb_cl1 cb_f1 F cb_c1->cb_f1 cb_f2 F cb_c1->cb_f2 cb_c3 C cb_c2->cb_c3 cb_f3 F cb_c2->cb_f3 cb_f4 F cb_c2->cb_f4 cb_cl2 Cl cb_c3->cb_cl2 cb_h H cb_c3->cb_h cb_f5 F cb_c3->cb_f5

Caption: Molecular structures of HCFC-225da, HCFC-225ca, and HCFC-225cb isomers.

Physicochemical Properties: A Comparative Overview

The utility of a solvent is fundamentally governed by its physical and chemical properties. The table below summarizes the key metrics for the three HCFC-225 isomers, providing a basis for comparing their behavior in practical applications. The commercially available solvent, often known by the trade name Asahiklin AK-225, is typically a blend of the HCFC-225ca and HCFC-225cb isomers.[2][5][9]

PropertyHCFC-225daHCFC-225caHCFC-225cb
IUPAC Name This compound3,3-Dichloro-1,1,1,2,2-pentafluoropropane1,3-Dichloro-1,1,2,2,3-pentafluoropropane
CAS Number 431-86-7[10]422-56-0[11]507-55-1[6]
Molecular Formula C₃HCl₂F₅C₃HCl₂F₅[12]C₃HCl₂F₅[6]
Molecular Weight ( g/mol ) 202.94[10]202.93[12]202.94[6]
Boiling Point (°C) N/A51.1[12]56[6]
Melting Point (°C) N/A-94[12]-96.9[6]
Density (g/cm³ at 25°C) N/A1.55[12]1.56[6]
Vapor Pressure (mmHg at 25°C) N/A240[12]286[13]
Refractive Index (at 20°C) N/A1.326[12]1.326[6]

N/A: Data not available in the searched resources.

Performance Characteristics

Solvency and Cleaning Efficacy

HCFC-225ca and HCFC-225cb, particularly in their blended form (AK-225), were engineered to mimic the performance of CFC-113.[2] Their low surface tension, low viscosity, and high density allow them to penetrate complex geometries and effectively displace and remove contaminants like oils, greases, and particulates.[14] These properties made them highly valuable for precision cleaning of sensitive components in the aerospace, medical, and electronics fields.[4][5] The solvency power, often indicated by the Kauri-Butanol (KB) value, is a critical parameter where HCFC-225 demonstrated performance comparable to the substances it was designed to replace.[2]

Material Compatibility

A crucial requirement for precision cleaning solvents is compatibility with a wide range of materials to prevent damage to sensitive substrates. HCFC-225 has demonstrated good compatibility with many materials used in aerospace applications.[4] However, like many halogenated solvents, it can be incompatible with certain non-metallic materials and elastomers, often necessitating their removal before cleaning processes.[15]

Toxicological Profile and Occupational Safety

Understanding the toxicology of these isomers is paramount for ensuring the safety of researchers and technicians. Data indicates that while the HCFC-225 isomers have low acute toxicity, there are notable differences in their subchronic effects and other health considerations.

Toxicological EndpointHCFC-225caHCFC-225cbGeneral Mixture/Notes
Acute Oral Toxicity (LD₅₀, rat) > 5,000 mg/kg[16]> 5,000 mg/kg[16]Very low acute toxicity.[11][16]
Acute Dermal Toxicity (LD₅₀, rabbit) > 2,000 mg/kg[16]> 2,000 mg/kg[16]Not a dermal toxin in standardized tests.[11][16]
Acute Inhalation Toxicity (LC₅₀, 4h, rat) 37,300 ppm[17]36,800 ppm[17]High concentrations can displace oxygen, causing dizziness, unconsciousness, and CNS depression.[11][16]
Eye Irritation Not an irritant.Not an irritant.Liquid splashes may cause redness and conjunctivitis.[11]
Skin Irritation Prolonged contact can cause defatting and dermatitis.[11]Prolonged contact can cause defatting and dermatitis.[11]Mildly to moderately irritating.[11]
Subchronic Effects (Liver) More potent in causing liver enlargement and peroxisome induction in rats.[11][16] Caused slight fat deposition in the liver of marmosets at 1,000 ppm.[11]Less potent than HCFC-225ca.[11][16] Caused somnolence and an increase of cytochrome P-450 at 5,000 ppm in marmosets, but no liver enlargement.[11]A mixture (45/55 ca/cb) caused liver enlargement and peroxisome induction in a 90-day rat study.[11][16]
Cardiac Sensitization (Dog) N/AResponse observed at 20,000 ppm.[17]A mixture (45/55 ca/cb) produced a response at 15,000 ppm.[17]
Genotoxicity Clastogenic in human lymphocytes without S-9 activation.[17]Clastogenic in human lymphocytes without S-9 activation.[17]Neither isomer was mutagenic in the Ames reverse mutation assay.[17]

Key Insight: While both primary isomers exhibit low acute toxicity, HCFC-225ca demonstrates a higher potential for inducing liver effects in subchronic exposure studies compared to HCFC-225cb.[11][16][18] This toxicological difference was a factor in NASA's decision to move from a ca/cb blend to a single isomer HCFC-225cb product for cleaning propulsion oxygen systems.[9][15]

Environmental Impact

The primary driver for the regulation and phase-out of HCFCs is their impact on the stratospheric ozone layer and their contribution to global warming.

Environmental MetricHCFC-225daHCFC-225caHCFC-225cb
Ozone Depletion Potential (ODP) 0.071[10]0.02[5]0.03[5]
Global Warming Potential (GWP, 100-yr) N/A~525 (for the class)[4]~525 (for the class)[4]
Atmospheric Lifetime (years) 16.3[10]N/A~5.4 - 5.9[10]

As Class II ozone-depleting substances, the production and import of HCFC-225 for solvent cleaning applications were banned in the United States and other developed countries starting January 1, 2015, under the Montreal Protocol.[5][8] HCFC-225da exhibits a significantly higher ODP and a much longer atmospheric lifetime compared to the more common ca and cb isomers, making it a greater environmental concern.

Experimental Protocol: Evaluating Solvent Cleaning Efficacy

To provide actionable guidance, this section details a standardized protocol for assessing the cleaning performance of a solvent. The gravimetric analysis of Non-Volatile Residue (NVR) is a fundamental technique for quantifying the cleanliness of a surface after solvent application.

Objective: To determine the amount of residue remaining on a standardized coupon after being soiled and subsequently cleaned with a test solvent (e.g., an HCFC-225 isomer).

Methodology: Gravimetric Analysis (NVR Test)

  • Coupon Preparation:

    • Select standardized coupons of a relevant material (e.g., stainless steel, aluminum).

    • Pre-clean each coupon thoroughly with a high-purity solvent (e.g., analytical grade isopropanol) to remove any pre-existing contaminants.

    • Dry the coupons in a vacuum oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.

    • Record the initial clean weight (W₁) of each coupon to at least four decimal places using a calibrated analytical balance. This step is critical as it establishes the baseline for all subsequent measurements.

  • Controlled Contamination:

    • Prepare a standardized contaminant solution (e.g., a specific lubricating oil or hydraulic fluid dissolved in a volatile solvent).

    • Apply a precise, uniform amount of the contaminant solution to the surface of each pre-weighed coupon.

    • Allow the volatile solvent from the contaminant solution to evaporate completely in a controlled environment (e.g., a fume hood).

    • Weigh the soiled coupon and record its weight (W₂). The mass of the applied soil is (W₂ - W₁).

  • Cleaning Process:

    • Immerse the soiled coupon in the test solvent (HCFC-225da, ca, or cb) for a specified duration and at a controlled temperature. Agitation (e.g., ultrasonic bath) may be used to simulate industrial cleaning processes.

    • The immersion time and temperature must be kept consistent across all tests to ensure a valid comparison between solvents.

    • After immersion, remove the coupon and allow it to dry completely in a controlled environment to ensure all solvent has evaporated.

  • Final Measurement and Calculation:

    • Weigh the final, cleaned coupon and record its weight (W₃).

    • The mass of the remaining Non-Volatile Residue (NVR) is calculated as: NVR = W₃ - W₁ .

    • The Cleaning Efficacy (%) can be calculated as: Efficacy = [1 - ((W₃ - W₁) / (W₂ - W₁))] x 100 .

G start Start: Select & Pre-Clean Coupon weigh1 Record Initial Clean Weight (W1) start->weigh1 soil Apply Standardized Contaminant weigh1->soil weigh2 Record Soiled Weight (W2) soil->weigh2 clean Clean with Test Solvent (Controlled Time & Temp) weigh2->clean dry Dry Coupon Completely clean->dry weigh3 Record Final Cleaned Weight (W3) dry->weigh3 calculate Calculate NVR (W3 - W1) & Cleaning Efficacy (%) weigh3->calculate end End: Report Results calculate->end

Sources

A Comparative Performance Analysis: 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225ca/cb) vs. Hydrofluorocarbons (HFCs)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the performance characteristics of 1,2-dichloro-1,1,3,3,3-pentafluoropropane, commercially known as HCFC-225ca/cb, and prominent Hydrofluorocarbons (HFCs) used in similar applications. Intended for researchers, scientists, and professionals in drug development and precision manufacturing, this document synthesizes physicochemical data, application performance, material compatibility, and environmental impact to inform the selection of appropriate solvents and functional fluids.

Introduction: A Tale of Two Replacements

The phasing out of chlorofluorocarbons (CFCs) under the Montreal Protocol necessitated the development of alternative chemical compounds for a vast range of applications, including precision cleaning, heat transfer, and as aerosol propellants.[1][2] This led to the introduction of transitional substances like hydrochlorofluorocarbons (HCFCs) and subsequent replacements like hydrofluorocarbons (HFCs).

  • This compound (HCFC-225ca/cb): This compound, a Class II ozone-depleting substance, was widely adopted as a replacement for CFC-113.[3][4] Its physical properties, including low viscosity, high density, and low surface tension, made it an excellent solvent for cleaning electronic and precision components.[3] However, due to its contribution to ozone depletion, its production and import have been phased out in developed nations.[5][6][7][8]

  • Hydrofluorocarbons (HFCs): HFCs, such as HFC-134a and HFC-245fa, were developed as second-generation replacements.[2][9] Lacking the chlorine atom characteristic of CFCs and HCFCs, they have a zero Ozone Depletion Potential (ODP).[10][11][12][13] This made them an attractive alternative, and they saw widespread use in refrigeration, foam blowing, and as cleaning solvents.[9][14] However, their significant Global Warming Potential (GWP) has since become a major environmental concern, leading to global phase-down regulations under the Kigali Amendment to the Montreal Protocol.[13]

This guide will dissect the performance trade-offs between these two classes of compounds, grounded in their fundamental properties and supported by experimental methodologies.

Physicochemical Property Comparison

The inherent performance of a solvent or refrigerant is dictated by its physical and chemical properties. The presence of chlorine in HCFC-225ca/cb versus its absence in HFCs creates fundamental differences in solvency and other thermodynamic characteristics.

PropertyHCFC-225caHCFC-225cbHFC-134aHFC-245fa
Chemical Formula CHCl₂CF₂CF₃CClF₂CF₂CHFClCH₂FCF₃CF₃CH₂CHF₂
Molecular Weight ( g/mol ) 202.94202.94102.03134.05
Boiling Point (°C) 5156-26.115.3
Vapor Pressure (kPa @ 20°C) 30.122.8572123
Liquid Density (g/cm³ @ 20°C) 1.541.521.2261.32
Heat of Vaporization (kJ/kg) 142144216169
Water Solubility (% by weight) 0.030.030.15 (@ 25°C)0.16 (1600 ppm)
Kauri-Butanol (KB) Value 3125~10 (est.)~12 (est.)

Data compiled from multiple sources.[12][15][16][17][18]

Expert Interpretation: The higher boiling points of the HCFC-225 isomers indicate lower volatility compared to the selected HFCs, which can be advantageous in reducing solvent loss in open cleaning systems. Critically, the Kauri-Butanol (KB) value, a standard measure of solvency power, is significantly higher for HCFC-225ca/cb. This is a direct result of the chlorine atoms in its structure, which enhance its ability to dissolve oils, greases, and other organic contaminants. HFCs, lacking chlorine, are inherently weaker solvents for such materials.

Performance in Precision Cleaning Applications

Precision cleaning of medical devices, electronics, and aerospace components demands solvents that can remove contaminants without damaging sensitive substrates.

HCFC-225ca/cb: Historically, HCFC-225 was a benchmark solvent in this field. Its solvency (KB value of ~31) allowed it to effectively remove a wide array of soils, from cutting oils to complex fluxes.[3] Its non-flammable nature and fast evaporation rate made it ideal for use in vapor degreasers, providing a high-purity, residue-free finish.[1]

HFCs: HFCs like HFC-245fa and HFC-134a have much lower solvency power. On their own, they are generally ineffective at removing the same range of contaminants as HCFC-225. For this reason, HFCs are almost always used in azeotropic or near-azeotropic blends with other solvents (e.g., alcohols, trans-dichloroethylene) to boost their cleaning performance.[1] While these blends can be effective, they introduce complexity in maintaining the correct solvent composition during use and reclamation.

Standard Protocol: Gravimetric Validation of Cleaning Efficacy

To quantitatively compare cleaning performance, a standardized gravimetric test is employed. This protocol provides a self-validating system for determining a solvent's ability to remove a specific, non-volatile contaminant.

Methodology:

  • Coupon Preparation: Standardized metal coupons (e.g., stainless steel) are meticulously cleaned, dried, and weighed to establish a baseline mass (M₁).

  • Contamination: A known quantity of a representative non-volatile residue (NVR), such as a specific lubricating oil or flux, is uniformly applied to each coupon.

  • Post-Contamination Weighing: The contaminated coupons are re-weighed to determine the initial mass of the soil (M₂ - M₁).

  • Cleaning Process: The coupons are subjected to a defined cleaning cycle (e.g., 5-minute immersion in an ultrasonic bath at 40°C) using the test solvent (e.g., HCFC-225cb or an HFC-based blend).

  • Drying: Coupons are thoroughly dried to ensure complete removal of the cleaning solvent.

  • Final Weighing: The final mass of the cleaned and dried coupon is recorded (M₃).

  • Efficacy Calculation: The cleaning efficacy is calculated as the percentage of soil removed:

    • Efficacy (%) = [(M₂ - M₃) / (M₂ - M₁)] x 100

Cleaning_Efficacy_Workflow cluster_prep Preparation cluster_cleaning Cleaning & Analysis start Start: Clean Coupons weigh1 Record Baseline Mass (M1) start->weigh1 contaminate Apply Standard Contaminant weigh1->contaminate weigh2 Record Contaminated Mass (M2) contaminate->weigh2 clean Clean with Test Solvent weigh2->clean dry Dry Coupons clean->dry weigh3 Record Final Mass (M3) dry->weigh3 calculate Calculate Efficacy [(M2-M3)/(M2-M1)]*100 weigh3->calculate

Caption: Workflow for gravimetric determination of solvent cleaning efficacy.

Material Compatibility Profile

A critical performance parameter is the solvent's compatibility with materials of construction, including metals, plastics, and elastomers. Incompatibility can lead to swelling, cracking, or embrittlement of components.

HCFC-225ca/cb: One of the reasons for its prolonged use was its excellent compatibility with a broad range of materials, including most metals, plastics, and elastomers used in precision engineering.[1]

HFCs: HFCs also exhibit good compatibility with most metals.[19] However, they can be aggressive towards certain elastomers and plastics. For example, studies on HFC-245fa have shown excessive swelling in materials like Viton-A, Kalrez, Neoprene, and natural rubber.[19][20] This necessitates careful material selection for seals, gaskets, and other non-metallic components.

Comparative Material Compatibility Data
MaterialHCFC-225ca/cbHFC-245fa
Metals
Aluminum, Copper, SteelExcellentExcellent
Plastics
PTFE, PEEK, NylonExcellentGood to Excellent
Polycarbonate, ABSGood (stress cracking possible)Good
Elastomers
Buna-N, EPDMGoodAcceptable to Poor (Swelling)
NeopreneGoodPoor (Shrinkage/Embrittlement)
Viton®, Kalrez®GoodPoor (Excessive Swelling)

Compatibility ratings are generalized. Specific grades and operating conditions can significantly affect performance.[1][19][20]

Experimental Protocol: Elastomer Swell Testing

This protocol quantifies the effect of a solvent on elastomeric materials, a key indicator of compatibility.

  • Sample Preparation: Cut standardized samples (e.g., O-rings or squares) of the elastomer to be tested.

  • Initial Measurement: Measure and record the initial weight, volume (via fluid displacement), and durometer (hardness) of each sample.

  • Solvent Immersion: Fully immerse the samples in the test solvent in a sealed container. Place the container in an oven at a specified temperature (e.g., 50°C) for a set duration (e.g., 72 hours).

  • Post-Immersion Measurement: Remove the samples, quickly blot them dry, and immediately re-measure their weight and volume.

  • Drying and Final Measurement: Allow the samples to dry completely in a fume hood until their weight stabilizes. Once dry, perform a final measurement of weight, volume, and durometer.

  • Analysis: Calculate the percentage change in volume (swell) and the change in hardness. A volume increase greater than 20% or a hardness change of ±10 points is often considered unacceptable.[20]

Environmental, Health, and Safety Profile

The primary driver for transitioning away from these compounds is their environmental impact. A logical framework illustrates the regulatory progression, prioritizing the mitigation of Ozone Depletion Potential first, followed by Global Warming Potential.

Regulatory_Progression cluster_legend CFCs CFCs (e.g., CFC-113) HCFCs HCFCs (e.g., HCFC-225) CFCs->HCFCs High ODP HFCs HFCs (e.g., HFC-134a) HCFCs->HFCs Low ODP HFOs HFOs / HFEs / etc. (Next Gen) HFCs->HFOs Zero ODP, High GWP key1 ODP = Ozone Depletion Potential key2 GWP = Global Warming Potential

Caption: The regulatory shift from CFCs to next-generation alternatives.

The table below quantifies the critical environmental metrics that define this progression.

ParameterHCFC-225caHCFC-225cbHFC-134aHFC-245fa
Ozone Depletion Potential (ODP) 0.0250.03300
Global Warming Potential (GWP, 100-yr) 12259514301030
Atmospheric Lifetime (years) 1.95.9147.6
Flammability NoneNoneNoneNone
Primary Environmental Concern Ozone DepletionOzone DepletionGlobal WarmingGlobal Warming

Data sourced from EPA and IPCC reports.[10][11][12][21][22][23][24][25]

Expert Interpretation:

  • Ozone Depletion Potential (ODP): The non-zero ODP of HCFC-225 is its fatal flaw from a regulatory standpoint.[11] Although significantly lower than the CFCs it replaced, any potential to harm the stratospheric ozone layer is deemed unacceptable under the Montreal Protocol.[2] HFCs successfully address this by having an ODP of zero.[11][26]

  • Global Warming Potential (GWP): Here, the roles are reversed. The selected HFCs have GWP values that are orders of magnitude higher than CO₂ (GWP=1) and significantly higher than HCFC-225ca/cb.[2] This potent greenhouse effect is the primary reason HFCs are now being phased down globally.[13]

  • Safety: From an immediate operational safety perspective, both HCFC-225 and the compared HFCs are advantageous due to their non-flammability and generally low acute toxicity.[3][17][26]

Conclusion and Future Outlook

The comparison between this compound and HFCs is a clear illustration of the evolving criteria for chemical selection, driven by environmental science and international regulation.

  • HCFC-225ca/cb was a highly effective and versatile solvent, offering a strong balance of solvency, material compatibility, and operational safety.[1][3] However, its ozone-depleting potential has rendered it obsolete for new applications in regions adhering to the Montreal Protocol.

  • HFCs served as a critical transitional technology, successfully eliminating the immediate threat to the ozone layer.[13] However, their utility is fundamentally limited by two factors: inferior performance as standalone solvents (requiring complex blending) and a significant contribution to global warming.

For today's researchers and drug development professionals, neither of these options represents a sustainable, long-term solution. The focus has decisively shifted to fourth-generation compounds, such as Hydrofluoroolefins (HFOs) and Hydrofluoroethers (HFEs) . These alternatives are engineered to provide zero ODP and very low GWP, while offering performance characteristics tailored to specific applications, including precision cleaning and heat transfer. The imperative is now to validate these newer, more environmentally benign alternatives to ensure they meet the rigorous performance and safety standards required in high-stakes scientific and industrial fields.

References

  • Freon™ 134a Refrigerant (R-134a) Thermodynamic Properties (SI Units). The Chemours Company. 15

  • R-134a Refrigerant: Properties, Applications, Environmental Impact, and Future Alternatives. Winsen Sensors. 10

  • Thermodynamic Properties of HFC-134a. DuPont. 16

  • JACC Report No. 44: 1,1,1,3,3-Pentafluoropropane (HFC-245fa). ECETOC. 27

  • Material Compatibility Evaluations OF HFC-245CA HFC-245FA HFE-125 HFC-236EA and HFC-236FA. US EPA. 20

  • 1,1,1,2-Tetrafluoroethane (data page). Wikipedia.

  • Honeywell Enovate® 245fa - Technical Information. Honeywell. 17

  • To Learn HFC-245fa From 4 Applications. Starget Refrigerant. 19

  • HFC134a Chemical-Physical Properties. Sinteco S.r.l.. 22

  • Ozone-Depleting Substances. US EPA.

  • How do HFCs and HCFCs compare in terms of their environmental partitioning and ecotoxicity? Consensus. [“]

  • HFC-245fa Properties. GIHI Chemicals. 12

  • Companies Explore Alternatives to Ozone-Depleting HCFC-225 as Global Phase-Out Nears. MicroCare. 1

  • 1,1,1,3,3-Pentafluoropropane. Wikipedia.

  • An overview of environmental hazards and exposure risk of hydrofluorocarbons (HFCs). Chemosphere. 26

  • Phaseout of Ozone-Depleting Substances. US EPA.

  • The US Solvent Cleaning Industry and the Transition to Non-Ozone Depleting Substances. US EPA. 3

  • Phaseout of Class II Ozone-Depleting Substances. US EPA.

  • An Overview Of The Properties And Applications of HFC-245fa. Purdue e-Pubs.

  • Hydrofluorocarbon refrigerants – global warming potential values and safety classifications. Australian Government, Department of Climate Change, Energy, the Environment and Water.

  • Impact of HCFC, CFC & HFC Refrigerants on the Environment. Fexa.

  • Environmental impacts of HCFC versus HFCs. GKToday.

  • Protection of Stratospheric Ozone: Adjustments to the Allowance System for Controlling HCFC Production, Import, and Export. Federal Register.

  • A Study on the Applicability of C5 Hydrofluoroether-based Formulated Cleaning Agents as CFC-Alternatives. ResearchGate.

  • Deviations between the experimental density of refrigerants and the predicted values by the reduced HSDS model for HCFC-225ca, HCFC-225cb, and HFC-218. ResearchGate.

  • EPA Phaseout of Class II ODS. US EPA. 29

  • HCFC-225ca Properties. Columbia University. 18

  • Replacement of Hydrochlorofluorocarbon (HCFC)-225 Solvent for Cleaning. NASA Technical Reports Server.

  • Thermodynamic properties of eight fluorinated olefins. ResearchGate.

  • What Are the Main Industrial Applications of Hydrofluorocarbons (HFCs)? Sustainability-Directory.

  • Global warming potential (GWP) of HFC refrigerants. International Institute of Refrigeration.

  • Phasing Out HCFC Refrigerants To Protect The Ozone Layer. US EPA.

  • What Are the Main Industrial Uses of HFCs That Contribute to Their Release into the Atmosphere? Sustainability-Directory.

  • Technology Transitions GWP Reference Table. US EPA.

  • Chemical Compatibility Information. Parker Hannifin. 30

  • Updated Facts On 2015 HCFC-225 Usage Ban. Techspray.

  • Persistence of PFAS and F-gases. UNEP. 31

  • HFCs consumptions for aerosol and solvent cleaning application areas. ResearchGate.

  • ODP values for ozone-depleting substances and GWP values for F-gases. Norwegian Environment Agency. 32

  • Ozone depletion: substances. Government of Canada.

  • Chemical Compatibility Database. Cole-Parmer.

Sources

A Comparative Environmental Impact Assessment of Dichloropentafluoropropane Isomers and Their Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of specialty chemicals, particularly those used as solvents, cleaning agents, and in pharmaceutical processing, a thorough understanding of their environmental and toxicological profiles is paramount. This guide provides an in-depth, objective comparison of the environmental impact of dichloropentafluoropropane isomers, primarily focusing on HCFC-225ca and HCFC-225cb, and evaluates their performance against key alternatives such as hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs). This analysis is grounded in experimental data to empower informed decision-making in research and development.

Introduction to Dichloropentafluoropropane Isomers

Dichloropentafluoropropane, a hydrochlorofluorocarbon (HCFC), exists as a mixture of two primary isomers: 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) and 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb).[1] These compounds were developed as replacements for more potent ozone-depleting substances like chlorofluorocarbons (CFCs).[2][3] However, due to their own impact on the ozone layer, they have been subject to phase-out schedules under international agreements like the Montreal Protocol.[1]

Core Environmental Impact Metrics: A Comparative Analysis

The environmental impact of these compounds is primarily assessed through their Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and atmospheric lifetime. These metrics provide a standardized framework for comparing their effects on the Earth's atmosphere.

Ozone Depletion Potential (ODP)

ODP is a relative measure of a substance's ability to degrade the stratospheric ozone layer, with CFC-11 as the benchmark (ODP = 1.0).[4] HCFCs, containing chlorine, contribute to ozone depletion, although to a lesser extent than CFCs.[2]

Global Warming Potential (GWP)

GWP is an index of the total energy that a gas will absorb over a specific time period (typically 100 years), relative to the same mass of carbon dioxide (CO₂), which has a GWP of 1.[4]

Atmospheric Lifetime

The atmospheric lifetime of a compound is the average time it resides in the atmosphere before being removed by chemical reactions or deposition. Longer lifetimes generally correlate with higher ODP and GWP.

Table 1: Comparative Environmental Impact Metrics

CompoundIsomerODPGWP (100-year)Atmospheric Lifetime (years)
Dichloropentafluoropropane HCFC-225ca0.025[5]122[5]1.9[5]
HCFC-225cb0.033[5]595[5]5.9[5]
Hydrofluorocarbon (HFC) Alternative HFC-43-10mee0[6]1,640[6]Not explicitly found
Hydrofluoroolefin (HFO) Alternative Representative HFOs0[7]<1 to ~10 (very low)[7]Days to weeks

Toxicological Profile: A Health and Safety Comparison

Beyond their atmospheric impact, the toxicological properties of these chemicals are a critical consideration for occupational safety and environmental health.

Inhalation Toxicity of Dichloropentafluoropropane Isomers

Acute and subchronic inhalation studies have been conducted on HCFC-225ca and HCFC-225cb.

  • Acute Toxicity: The 4-hour lethal concentration (LC50) in rats was found to be 37,300 ppm for HCFC-225ca and 36,800 ppm for HCFC-225cb, indicating low acute toxicity.[8] Narcotic-like effects were observed during exposure but resolved shortly after.[8]

  • Subchronic Toxicity: In 4-week inhalation studies, both isomers induced dose-related increases in liver weight, with HCFC-225ca being more potent in this regard.[8] A blend of the isomers was found to induce cardiac sensitization at 15,000 ppm.[8]

Toxicological Profile of Alternatives
  • HFC-43-10mee (Vertrel® XF): This HFC has low acute inhalation toxicity, with a 4-hour LC50 in rats of approximately 11,000 ppm.[6][8] It is not a skin or eye irritant.[8] The primary concern is neurotoxicity (tremors, convulsions) observed at concentrations of 2,000 ppm and above, though adaptation was noted.[8] The No-Observed-Adverse-Effect Level (NOAEL) in a 90-day study was 500 ppm.[8]

  • Hydrofluoroolefins (HFOs): While HFOs themselves generally exhibit low toxicity, a significant concern is their atmospheric degradation product, trifluoroacetic acid (TFA).[9][10] TFA is a persistent substance that can accumulate in aquatic environments.[11][12] While current assessments suggest the risk from TFA generated by HFCs and HFOs is low, its persistence and potential for future accumulation warrant consideration.[13][14]

Table 2: Comparative Toxicological Data

CompoundIsomer/TypeAcute Inhalation LC50 (rat, 4-hr)Key Toxicological Endpoints
Dichloropentafluoropropane HCFC-225ca37,300 ppm[8]Increased liver weight, narcotic-like effects[8]
HCFC-225cb36,800 ppm[8]Increased liver weight, narcotic-like effects, cardiac sensitization[8]
HFC Alternative HFC-43-10mee~11,000 ppm[6][8]Neurotoxicity at ≥2,000 ppm (NOAEL = 500 ppm)[8]
HFO Alternative Representative HFOsLow toxicity (parent compound)Formation of persistent trifluoroacetic acid (TFA) upon degradation[9][10]

Atmospheric Degradation Pathways

The atmospheric lifetime and environmental fate of these compounds are determined by their degradation pathways.

Dichloropentafluoropropane Isomers

The primary atmospheric loss process for HCFCs is their reaction with hydroxyl radicals (OH) in the troposphere.[2] This reaction initiates a series of chemical changes that ultimately break down the molecule. For HCFC-225ca, the atmospheric half-life due to this reaction is estimated to be about 3.6 years.[15] For HCFC-225cb, the estimated half-life is approximately 4.9 years.[16] The chlorine atoms released during this degradation process are what contribute to ozone depletion.

Alternatives
  • HFC-43-10mee: As an HFC, it does not contain chlorine and therefore does not deplete the ozone layer. Its atmospheric degradation is also initiated by reaction with OH radicals.

  • HFOs: HFOs are designed to have very short atmospheric lifetimes, on the order of days to weeks, due to their reactivity with OH radicals. This rapid degradation is responsible for their very low GWP. However, this process can lead to the formation of trifluoroacetic acid (TFA).[9][10]

Experimental Methodologies: Ensuring Scientific Integrity

The data presented in this guide are derived from established experimental and modeling protocols designed to ensure accuracy and reproducibility.

Determination of ODP and GWP

The ODP and GWP values are not determined by a single experiment but are calculated using a combination of laboratory measurements and atmospheric modeling.[17]

Caption: Workflow for ODP and GWP Determination.

The process involves measuring the compound's atmospheric lifetime and its ability to absorb infrared radiation. These data are then input into complex atmospheric models to simulate their impact on the ozone layer and climate.

Inhalation Toxicity Assessment

Inhalation toxicity is assessed through standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).[18]

Caption: General Workflow for Inhalation Toxicity Studies.

These studies involve exposing animals to controlled concentrations of the test substance and observing for adverse effects, both during and after exposure. This allows for the determination of key toxicological values like the LC50 and NOAEL.[18]

Conclusion and Future Outlook

The selection of a suitable solvent or refrigerant requires a balanced consideration of performance, environmental impact, and toxicological risk.

  • Dichloropentafluoropropane isomers (HCFC-225ca/cb) , while effective for certain applications, have a clear environmental drawback due to their ozone depletion potential and are being phased out. Their toxicity profile, particularly the effects on the liver, also necessitates careful handling.

  • HFCs, such as HFC-43-10mee , offer the advantage of zero ODP but can have a high GWP, contributing to climate change.[19] Their neurotoxic potential, although observed at relatively high concentrations, is a key safety consideration.

  • HFOs represent a significant advancement with their near-zero ODP and very low GWP.[7] However, the formation of the persistent degradation product, trifluoroacetic acid (TFA), introduces a new set of environmental considerations that are still under active research and debate.[9][10]

For researchers and professionals in drug development, the transition away from HCFCs is not just a regulatory requirement but an opportunity to adopt greener and safer alternatives. The choice between HFCs and HFOs will depend on the specific application, weighing the high GWP of some HFCs against the concerns surrounding the degradation products of HFOs. Continuous research into the long-term environmental fate and toxicity of these newer compounds is crucial for making truly sustainable choices.

References

  • Inhalation toxicity and genotoxicity of hydrochlorofluorocarbon (HCFC)-225ca and HCFC-225cb. PubMed. [Link]

  • 1,1,1,2,2,3,4,5,5,5-Decafluoropentane | C5H2F10. PubChem. [Link]

  • Study warns of long-term dangers of HFOs. Climate Control News. [Link]

  • TFA: what is it, how much is formed from F-gases, and what are its environmental effects. Fluorocarbons. [Link]

  • SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Ozone Secretariat. [Link]

  • Study on environmental and health effects of HFO refrigerants REF:972 | RPA Ltd. [Link]

  • Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. MDPI. [Link]

  • ATMOsphere Report Highlights Rising Threat of HFOs and TFA. Natural Refrigerants. [Link]

  • HFOs and TFA - KNOW THE FACTS. Chemours. [Link]

  • 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Wikipedia. [Link]

  • 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. PubChem. [Link]

  • 1,1,1,2,2,3,4,5,5,5-Decafluoropentane - Hazardous Agents | Haz-Map. [Link]

  • How do HFCs and HCFCs compare in terms of their environmental partitioning and ecotoxicity? - Consensus. [Link]

  • New family of synthetic refrigerant gases poses potential dangers to human health and the environment. Environmental Investigation Agency. [Link]

  • JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). ECETOC. [Link]

  • Persistent Problems — EIA. Environmental Investigation Agency. [Link]

  • Inhalation Toxicology Studies. Charles River Laboratories. [Link]

  • Comparative life cycle assessment of commonly used refrigerants in commercial refrigeration systems. ResearchGate. [Link]

  • Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca. OUCI. [Link]

  • Ozone-Depleting Substances. US EPA. [Link]

  • ODP and GWP of Refrigerants Explained | PDF | Chlorofluorocarbon | Chemical Process Engineering. Scribd. [Link]

  • A procedure to detect and identify specific chemicals of potential inhalation toxicity concern in aerosols. Taylor & Francis Online. [Link]

  • Reproductive and developmental toxicity of hydrofluorocarbons used as refrigerants. [Link]

  • Inhalation Toxicity Testing In Vitro. YouTube. [Link]

  • Global Comparative Analysis of HFC and Alternative Technologies for Refrigeration, Air Conditioning, Foam, Solvent, Aerosol Propellant. UNFCCC. [Link]

  • Updated Facts On 2015 HCFC-225 Usage Ban. Techspray. [Link]

  • ODP vs GWP: Why They Are Both Important | The Training Center. [Link]

  • Ozone depletion and global warming potential of refrigerant. ResearchGate. [Link]

  • Environmental impact assessment of natural refrigerants versus HFC refrigerants. Consensus. [Link]

  • Alternatives to High GWP Hydrofluorocarbons. Institute For Governance & Sustainable Development. [Link]

  • Case studies on alternatives to HFCs | Climate & Clean Air Coalition. [Link]

  • Atmospheric/Air Chemistry. [Link]

  • Global atmospheric chemistry of CFC-123. PubMed. [Link]

  • Companies Explore Alternatives to Ozone- Depleting HCFC-225 as Global Phase-Out Nears. [Link]

  • Photocatalytic Degradation of Recalcitrant Pollutants of Greywater. MDPI. [Link]

Sources

A Comparative Toxicological Assessment of Dichloropentafluoropropane Isomers: HCFC-225ca and HCFC-225cb

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solvent selection and chemical safety, a nuanced understanding of isomeric differences in toxicity is paramount. This guide provides a detailed comparative analysis of the toxicological profiles of two key dichloropentafluoropropane isomers: 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) and 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb). As hydrochlorofluorocarbons (HCFCs), their use has been subject to regulatory scrutiny due to ozone-depleting potential, but their legacy and potential for niche applications necessitate a thorough toxicological comparison for risk assessment and management.[1]

This document synthesizes acute, subchronic, and genetic toxicity data, alongside cardiac sensitization potential, to offer a comprehensive resource for informed decision-making in research and development settings. The experimental methodologies underpinning these findings are detailed to provide clarity on the reliability and implications of the data.

Comparative Toxicity Overview

The acute inhalation toxicity of HCFC-225ca and HCFC-225cb is relatively low and quite similar between the two isomers.[2] However, notable differences emerge in their potential to induce cardiac sensitization, a critical endpoint for halogenated hydrocarbons.[2] Furthermore, while neither isomer demonstrates mutagenicity in bacterial assays, both have shown clastogenic potential in mammalian cells in vitro.[2]

Toxicological EndpointHCFC-225ca (3,3-Dichloro-1,1,1,2,2-pentafluoropropane)HCFC-225cb (1,3-Dichloro-1,1,2,2,3-pentafluoropropane)Key Observations
Acute Inhalation Toxicity (LC50, 4-hr, Rat) 37,300 ppm[2][3]36,800 ppm[2]Both isomers exhibit low acute inhalation toxicity with very similar LC50 values. Narcotic-like effects were observed at high concentrations during exposure but were transient.[2]
Cardiac Sensitization (Dog Model) Did not induce cardiac sensitizationInduced cardiac sensitization at 20,000 ppm[2]HCFC-225cb demonstrates a greater potential for cardiac sensitization than HCFC-225ca. A blend of the two isomers induced a response at 15,000 ppm.[2]
Genetic Toxicity: Ames Test (Bacterial Reverse Mutation) Negative[2]Negative[2]Neither isomer was found to be mutagenic in the Ames test.[2]
Genetic Toxicity: Chromosomal Aberration (Human Lymphocytes) Clastogenic (in the absence of S-9 metabolic activation)[2]Clastogenic (in the absence of S-9 metabolic activation)[2]Both isomers can induce structural chromosome damage in human cells in vitro without metabolic activation.[2]
Genetic Toxicity: Unscheduled DNA Synthesis (UDS) Negative[2]Negative[2]Neither isomer was found to induce DNA repair synthesis in liver cells.[2]
Subchronic Inhalation Toxicity (4-week, Rat) Increased liver weight, hepatocyte hypertrophy in males.[2]Increased liver weight, hepatocyte hypertrophy in males.[2]Both isomers induced liver effects, including increased organ weight and cellular changes, particularly in male rats.[2][4]

Experimental Methodologies and Rationale

The toxicological evaluation of dichloropentafluoropropane isomers relies on a battery of standardized and validated assays. The choice of these specific tests is guided by the physicochemical properties of the substances (volatile liquids) and the known toxicological concerns for halogenated hydrocarbons.

Acute Inhalation Toxicity (LC50) Assessment

The acute inhalation toxicity is a cornerstone of chemical safety assessment, providing a measure of the lethal concentration of a substance after a single, short-term exposure. The experimental design adheres to established protocols, such as the OECD Guideline for the Testing of Chemicals, Test No. 403.[5][6][7]

Protocol Rationale:

  • Exposure Route: Inhalation is the most relevant route of exposure for volatile compounds like dichloropentafluoropropanes.

  • Test Organism: The rat is a standard model for human toxicology studies due to its well-characterized physiology and genetic similarity to humans.[6]

  • Endpoint: The LC50 (Lethal Concentration 50%) is a statistically derived concentration of a substance that is expected to cause death in 50% of a test animal population during a specified period. It provides a quantitative measure of acute toxicity.[6]

  • Self-Validation: The protocol includes a control group exposed to air only, and the use of multiple concentration groups allows for the establishment of a dose-response relationship, a fundamental principle of toxicology. The 14-day observation period ensures the detection of delayed mortality.[5]

Step-by-Step Methodology (Based on OECD 403):

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least 5 days before the study.

  • Exposure Chamber: Whole-body exposure chambers are used to expose the animals to a uniform concentration of the test substance for a fixed duration (typically 4 hours).[2]

  • Concentration Generation and Monitoring: The test atmosphere is generated by vaporizing the liquid dichloropentafluoropropane isomer and mixing it with air. The concentration in the chamber is continuously monitored.

  • Exposure Groups: Multiple groups of animals are exposed to different concentrations of the test substance, along with a control group exposed to filtered air.

  • Observation: Animals are observed for signs of toxicity during and after exposure for a period of 14 days.[5]

  • Data Analysis: Mortality data is recorded, and the LC50 value is calculated using appropriate statistical methods.

Acute Inhalation Toxicity Experimental Workflow
Cardiac Sensitization Assessment

Cardiac sensitization is the phenomenon where exposure to certain chemicals makes the heart more susceptible to the arrhythmogenic effects of adrenaline (epinephrine).[8][9][10] This is a critical safety concern for halogenated hydrocarbons, as sudden cardiac events can occur, particularly in situations of stress or excitement that lead to a surge in endogenous adrenaline.[11]

Protocol Rationale:

  • Test System: The conscious beagle dog is the most commonly used and accepted model for cardiac sensitization studies due to its well-characterized cardiovascular response to epinephrine.[8][10]

  • Challenge Agent: Exogenous epinephrine is administered intravenously to simulate a stress-induced adrenaline surge.[8][10]

  • Endpoint: The primary endpoint is the occurrence of cardiac arrhythmias, specifically multifocal ventricular ectopic activity or ventricular fibrillation, monitored via electrocardiogram (ECG).[10]

  • Self-Validation: A pre-exposure epinephrine challenge is administered to establish the baseline response of each animal. A positive response is only considered valid if arrhythmias occur during the combined exposure to the test substance and the epinephrine challenge, but not with epinephrine alone.[11]

Step-by-Step Methodology:

  • Animal Preparation: A conscious beagle dog is fitted with a face mask for inhalation exposure and an ECG for continuous monitoring of heart rhythm.

  • Baseline Epinephrine Challenge: A control intravenous injection of epinephrine is administered to ensure the dose does not induce arrhythmias on its own.[11]

  • Inhalation Exposure: The dog inhales a specific concentration of the dichloropentafluoropropane isomer mixed with air for a set period (e.g., 5-10 minutes).

  • Combined Challenge: While still being exposed to the test substance, a second intravenous injection of epinephrine is administered.[11]

  • Observation: The ECG is continuously monitored for the development of serious cardiac arrhythmias.

  • Dose-Response: The procedure is repeated with different concentrations of the test substance to determine the threshold for cardiac sensitization.

Cardiac Sensitization Experimental Protocol
Genetic Toxicity Assessment

Genetic toxicology studies are essential for identifying substances that can cause damage to DNA and chromosomes, which may lead to cancer or heritable diseases. A standard battery of in vitro tests is typically employed.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a substance to induce gene mutations.[12][13]

Protocol Rationale:

  • Test System: Histidine-dependent strains of Salmonella typhimurium are used. These bacteria cannot grow in a histidine-deficient medium unless a reverse mutation occurs.[13]

  • Endpoint: The number of revertant colonies is counted. A significant increase in the number of colonies in the presence of the test substance compared to the control indicates mutagenic potential.[13]

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic the metabolic processes in mammals that can convert a non-mutagenic substance into a mutagenic one.[14] For volatile substances, modifications such as using a Tedlar bag for vaporization can enhance sensitivity.[15]

In Vitro Chromosomal Aberration Test

This test identifies agents that cause structural damage to chromosomes in cultured mammalian cells.[16][17][18]

Protocol Rationale:

  • Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese hamster ovary (CHO) cells, are used.[16][17]

  • Endpoint: Chromosomal aberrations (e.g., breaks, deletions, exchanges) are visually scored in metaphase cells using microscopy.[16]

  • Metabolic Activation: Similar to the Ames test, this assay is performed with and without an S9 fraction to account for metabolic activation.[17]

Mechanistic Insights and Isomeric Differences

The observed toxicological differences between HCFC-225ca and HCFC-225cb, though in some cases subtle, can be attributed to their distinct molecular structures.

  • Cardiac Sensitization: The greater potential of HCFC-225cb to induce cardiac sensitization may be related to its physicochemical properties and how it interacts with ion channels in the myocardium.[19][20][21] Halogenated hydrocarbons are known to interfere with cardiac potassium, calcium, and sodium channels, which can alter the heart's electrical activity and lower the threshold for epinephrine-induced arrhythmias.[22] The specific arrangement of chlorine and fluorine atoms in HCFC-225cb may lead to a more potent interaction with these channels compared to HCFC-225ca.

  • Genetic Toxicity: The clastogenic activity of both isomers in human lymphocytes, but not in the Ames test, suggests that they are not point mutagens but can induce larger-scale chromosomal damage. This could be due to the formation of reactive metabolites that interact with DNA or cellular components involved in chromosome maintenance. The fact that this effect was observed in the absence of metabolic activation indicates that the parent compounds or their non-S9 mediated metabolites are responsible.[2]

  • Metabolism and Hepatotoxicity: The observed liver effects, such as increased weight and hepatocellular hypertrophy, are common responses to exposure to halogenated hydrocarbons.[4] These effects are often linked to the induction of metabolic enzymes, such as cytochrome P-450, and peroxisome proliferation.[2] The metabolism of these isomers can lead to the formation of reactive intermediates that contribute to cellular stress and adaptive responses in the liver.

Conclusion for the Scientific Community

This comparative guide underscores the importance of isomer-specific toxicological data in chemical risk assessment. While HCFC-225ca and HCFC-225cb exhibit similar low acute inhalation toxicity, their differing potentials for cardiac sensitization highlight that they cannot be considered toxicologically equivalent. HCFC-225cb presents a greater cardiac hazard. Both isomers have demonstrated clastogenic potential in vitro, warranting caution and further investigation if significant human exposure is anticipated. For researchers and professionals in drug development and other scientific fields, this information is critical for selecting safer alternatives and implementing appropriate handling and safety protocols. The detailed experimental methodologies provided herein should serve as a valuable reference for interpreting toxicological data and designing future studies.

References

  • Inhalation toxicity and genotoxicity of hydrochlorofluorocarbon (HCFC)-225ca and HCFC-225cb. PubMed. [Link]

  • OECD No. 403: Acute Inhalation Test. Analytice. [Link]

  • Acute inhalation toxicity. Pesticide Registration Toolkit. [Link]

  • In Vitro Cytogenetic Assays: Chromosomal Aberrations and Micronucleus Tests. Springer Protocols. [Link]

  • Test No. 403: Acute Inhalation Toxicity. OECD. [Link]

  • Cardiac Sensitization - Iodotrifluoromethane. NCBI Bookshelf. [Link]

  • Evaluation of Cardiac Sensitisation Test Methods. ECETOC. [Link]

  • OECD Test Guideline 436: Acute Inhalation Toxicity. National Toxicology Program (NTP). [Link]

  • Vaporization technique to measure mutagenic activity of volatiles organic chemicals in the Ames/Salmonella assay. PubMed. [Link]

  • Chromosome Aberration Test in vitro. Eurofins Germany. [Link]

  • Acute Inhalation Toxicity OECD 403. Altogen Labs. [Link]

  • Chromosome Aberration Test. Charles River Laboratories. [Link]

  • Cardiac sensitization: methodology and interpretation in risk assessment. PubMed. [Link]

  • Inhalation Toxicity of an Isomeric Mixture of Hydrochlorofluorocarbon (HCFC) 225 in Male Rats. PubMed. [Link]

  • Health Effects Test Guidelines OPPTS 870.5375 In Vitro Mammalian Chromosome Aberration Test. EPA NEPID. [Link]

  • Chromosomal Aberration Test Utilities In Vitro and In Vivo. ResearchGate. [Link]

  • Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use. Springer. [Link]

  • Evaluation of the Dog Cardiac Sensitization Test - Toxicity of Alternatives to Chlorofluorocarbons. NCBI Bookshelf. [Link]

  • Cardiac Sensitization. DuPont. [Link]

  • Development, qualification, validation and application of the Ames test using a VITROCELL® VC10® smoke exposure system. PMC - NIH. [Link]

  • The Ames Test. Lawrence University. [Link]

  • Correlation of the cardiac sensitizing potential of halogenated hydrocarbons with their physicochemical properties. PMC - NIH. [Link]

  • Correlation of the cardiac sensitizing potential of halogenated hydrocarbons with their physicochemical properties. PubMed. [Link]

  • Correlation of the cardiac sensitizing potential of halogenated hydrocarbons with their physicochemical properties. SciSpace. [Link]

  • The acute, genetic, developmental, and inhalation toxicology of 1,1,1,3,3-pentafluoropropane (HFC 245fa). ResearchGate. [Link]

  • 1,3-Dichloropropene - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI. [Link]

  • Updated Facts On 2015 HCFC-225 Usage Ban. Techspray. [Link]

  • Mechanisms involved in cardiac sensitization by volatile anesthetics: general applicability to halogenated hydrocarbons? PubMed. [Link]

  • Toxicity of Possible Impurities and By-products in Fluorocarbon Products. ECETOC. [Link]

  • HCFC-225aa. Columbia University. [Link]

  • 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. PubChem. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. PubMed - NIH. [Link]

  • Dichloropropenes. Toxic Substances Portal - ATSDR. [Link]

  • Pharmacokinetics and metabolism of 14C-1,3-dichloropropene in the Fischer 344 rat and the B6C3F1 mouse. PubMed. [Link]

  • Genetic Toxicology in the 21st Century: Reflections and Future Directions. PMC - NIH. [Link]

  • Genetic Toxicology Studies. Charles River Laboratories. [Link]

  • Relative toxicity of endosulfan, its isomers, and formulated products to the freshwater fish Labeo rohita. PubMed. [Link]

  • Reductive dechlorination of endosulfan isomers and its metabolites by zero-valent metals: reaction mechanism and degradation products. RSC Publishing. [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 1,2-dichloro-1,1,3,3,3-pentafluoropropane in Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of a solvent is a critical decision that impacts experimental outcomes, laboratory safety, and environmental responsibility. This guide provides an in-depth cost-benefit analysis of 1,2-dichloro-1,1,3,3,3-pentafluoropropane, a compound belonging to the hydrochlorofluorocarbon (HCFC) family, specifically focusing on its most common commercial blend, AK-225.

Historically, AK-225 (a blend of HCFC-225ca and HCFC-225cb) was a workhorse in precision cleaning, valued as a "drop-in" replacement for the more potent ozone-depleter CFC-113.[1][2] Its application in the research sphere has been primarily for the meticulous cleaning of high-value, sensitive equipment—from optical components to aerospace-grade oxygen systems—where residue-free performance is paramount.[3][4] However, its utility is now fundamentally challenged by profound environmental and regulatory costs.

The Core Conflict: Performance vs. Planetary Impact

The central dilemma of using HCFC-225 today is weighing its established, albeit niche, performance benefits against its significant and legally mandated drawbacks. As a Class II Ozone-Depleting Substance, its production and import have been phased out in the United States since January 1, 2015, under the Montreal Protocol.[2][5] This regulatory reality is the single most significant "cost" associated with its use and the primary driver for seeking alternatives.

The "Benefit" Profile: Why Was HCFC-225 Ever Used?

The advantages of HCFC-225 are rooted in its specific physicochemical properties which made it an effective and relatively safe-to-handle solvent for specific tasks:

  • Selective Solvency: With a Kauri-Butanol (Kb) value of approximately 31, it mirrors the mild solvency of CFC-113.[1][6] This allows it to effectively remove light oils, greases, and particulates without aggressively attacking sensitive plastics and elastomers, a crucial benefit in complex scientific apparatus.[7]

  • Chemical Inertness & Stability: The compound is nonflammable and chemically stable, making it safe for use in various laboratory environments, including oxygen-rich systems where reactivity is a critical safety concern.[6][8]

  • Low Non-Volatile Residue (NVR): It evaporates cleanly, leaving minimal residue behind. This is a critical requirement for applications in optics, photonics, and analytical chemistry where surface purity is essential.[3]

  • Low Surface Tension: This property allows it to penetrate tight crevices in complex instrumentation, ensuring thorough cleaning.

The "Cost" Profile: An Insurmountable Burden

The drawbacks of using HCFC-225 are substantial and, for most applications, prohibitive.

  • Environmental Impact:

    • Ozone Depletion: It has an Ozone Depletion Potential (ODP) of 0.02-0.03. While significantly lower than CFCs, it is not zero and contributes to the destruction of the stratospheric ozone layer.[6][7]

    • Global Warming: It possesses a Global Warming Potential (GWP) approximately 530 times that of carbon dioxide over a 100-year period, contributing to climate change.[8]

  • Regulatory & Procurement Costs:

    • Phase-Out: The 2015 phase-out makes procurement exceptionally difficult and reliant on dwindling, stockpiled inventories.[2][5] This introduces significant supply chain instability for any ongoing research.

    • High Cost of Scarcity: The limited supply dictates a high and often volatile purchase price, making it a financially unsustainable choice for routine use.

  • Operational & Disposal Costs:

    • Hazardous Waste Disposal: As a halogenated solvent, its disposal is costly, often priced at

      
      20 or more per gallon.[9] This is frequently three times higher than the disposal cost for non-halogenated solvents.[10] Segregating this waste stream is a mandatory and expensive laboratory practice.
      

Performance Benchmarking: HCFC-225 vs. Modern Alternatives

The phasing out of HCFC-225 spurred the development of several classes of alternative solvents. The most prominent are hydrofluoroethers (HFEs), hydrofluorocarbons (HFCs), and hydrofluoroolefins (HFOs). The following table provides a comparative overview of their key performance and environmental metrics.

PropertyHCFC-225 (AK-225) HFE-7100 (HFE) Vertrel™ MCA (HFC Blend) Solstice™ PF (HFO)
Primary Chemistry HydrochlorofluorocarbonHydrofluoroetherHFC/HFO + t-DCEHydrofluoroolefin
Kauri-Butanol (Kb) Value ~31[1][6]~10-33 (neat/azeotropes)[1]~39~20[11]
Ozone Depletion Potential (ODP) 0.02 - 0.03[6]00[9]0
Global Warming Potential (GWP) ~530[8]~297Moderate<1
Boiling Point (°C) ~54[6]6139[5]19
Flammability Nonflammable[6]NonflammableNonflammable[9]Nonflammable
Regulatory Status Phased Out (Montreal Protocol)[5]Phasing out (PFAS concerns)SNAP Approved; SNUR restrictions[5]SNAP Approved; VOC-exempt[11]
Relative Procurement Cost Very High (Scarcity)HighModerate-HighModerate
Relative Disposal Cost High (Halogenated)High (Fluorinated)High (Halogenated)High (Fluorinated)

Logical Workflow for Solvent Selection

The decision to use a solvent for precision cleaning in a research setting should follow a logical, risk-based approach. The primary driver must be compliance with environmental regulations, followed by performance and cost.

SolventSelection start Define Cleaning Requirement (Contaminant, Substrate) check_regulatory Is the solvent phased out or restricted? (e.g., HCFC-225) start->check_regulatory hcfc_path YES: Prohibited for new use. Seek Alternative. check_regulatory->hcfc_path Yes alternative_path NO: Proceed to Performance Evaluation check_regulatory->alternative_path No eval_performance Evaluate Performance Metrics: - Solvency (Kb Value) - Material Compatibility - NVR, Safety alternative_path->eval_performance fail_performance Fails Performance? Re-evaluate alternatives eval_performance->fail_performance cost_analysis Conduct Cost Analysis: - Procurement Cost - Disposal Cost - Process Time fail_cost Cost Prohibitive? Re-evaluate alternatives cost_analysis->fail_cost final_selection Final Solvent Selection fail_performance->alternative_path Yes fail_performance->cost_analysis No fail_cost->alternative_path Yes fail_cost->final_selection No

Caption: Decision workflow for selecting a precision cleaning solvent.

Experimental Protocol: Comparative Cleaning Efficacy

This protocol outlines a procedure to compare the cleaning effectiveness of a solvent like HCFC-225 against an alternative for removing a common hydrocarbon contaminant (e.g., vacuum pump oil) from a standard substrate (e.g., stainless steel coupon).

I. Materials and Equipment
  • Stainless steel coupons (e.g., 5cm x 5cm)

  • Solvent A: HCFC-225 (handled with extreme care due to regulatory status)

  • Solvent B: Chosen Alternative (e.g., Vertrel™ MCA)

  • Contaminant: Standard vacuum pump oil

  • Analytical balance (readable to 0.01 mg)

  • Micropipette

  • Glass beakers (100 mL)

  • Ultrasonic bath

  • Nitrogen gas stream for drying

  • Fume hood

  • Appropriate PPE (gloves, safety goggles, lab coat)

II. Experimental Procedure
  • Preparation of Contaminated Coupons:

    • Clean all stainless steel coupons thoroughly with acetone, then isopropyl alcohol, and dry completely under a nitrogen stream.

    • Weigh each clean, dry coupon on the analytical balance and record its initial mass (M_initial).

    • Using a micropipette, apply a precise amount (e.g., 10 mg) of vacuum pump oil to the center of each coupon.

    • Weigh the contaminated coupon and record its mass (M_contaminated). The mass of the contaminant is (M_contaminated - M_initial).

  • Cleaning Process:

    • Prepare two beakers, one with 50 mL of Solvent A (HCFC-225) and one with 50 mL of Solvent B (Alternative).

    • Submerge a contaminated coupon into the beaker with Solvent A.

    • Place the beaker in an ultrasonic bath for a set time (e.g., 5 minutes).

    • Remove the coupon and rinse it with a small stream of fresh Solvent A.

    • Dry the coupon thoroughly using a gentle stream of nitrogen gas.

    • Repeat steps 2-5 for a separate contaminated coupon using Solvent B.

    • Run each experiment in triplicate to ensure reproducibility.

  • Analysis:

    • Weigh the final, cleaned and dried coupon and record its mass (M_final).

    • Calculate the mass of remaining residue: (M_final - M_initial).

    • Calculate the Cleaning Efficacy (%) using the formula: Efficacy = 100 * [1 - (Mass of Remaining Residue / Initial Mass of Contaminant)]

III. Self-Validation and Causality
  • Why ultrasonic agitation? Sonication provides mechanical energy to dislodge contaminants from the surface, ensuring the test evaluates the solvent's chemical ability to dissolve and carry away the soil, not just passive dissolution.

  • Why nitrogen drying? Using nitrogen gas provides a clean, inert, and fast method for drying that prevents the re-deposition of contaminants and does not leave its own residue, unlike air drying which may contain moisture and particulates.

  • Why triplicate? Running the experiment three times for each solvent accounts for minor variations in the process and provides a statistically more reliable result, enhancing the trustworthiness of the data.

CleaningProtocol sub_prep 1. Prepare Substrate (Clean, Weigh M_initial) contaminate 2. Apply Contaminant (Weigh M_contaminated) sub_prep->contaminate clean 3. Clean with Solvent (Ultrasonic Bath, 5 min) contaminate->clean dry 4. Dry Coupon (Nitrogen Stream) clean->dry final_weigh 5. Final Weighing (Record M_final) dry->final_weigh calculate 6. Calculate Cleaning Efficacy (%) final_weigh->calculate

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Dichloropentafluoropropane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of compounds. Dichloropentafluoropropane (C₃HCl₂F₅), a hydrochlorofluorocarbon (HCFC), exists in several isomeric forms, each with unique physical and chemical properties. Distinguishing between these isomers is paramount for quality control, regulatory compliance, and understanding structure-activity relationships. This guide provides an in-depth spectroscopic comparison of key dichloropentafluoropropane isomers, offering experimental data and theoretical insights to facilitate their unambiguous identification.

The Imperative of Isomer Differentiation

The positioning of chlorine and fluorine atoms on the three-carbon propane backbone gives rise to a variety of structural isomers of dichloropentafluoropropane. Commercially, mixtures of these isomers, such as HCFC-225, have been used as solvents and cleaning agents.[1] However, their individual toxicological and environmental profiles can differ, necessitating precise analytical methods for their separation and identification. This guide will focus on a selection of these isomers to illustrate the power of spectroscopic techniques in their differentiation.

Key Isomers Under Review:

  • HCFC-225ca: 3,3-dichloro-1,1,1,2,2-pentafluoropropane

  • HCFC-225cb: 1,3-dichloro-1,1,2,2,3-pentafluoropropane

  • HCFC-225aa: 2,2-dichloro-1,1,1,3,3-pentafluoropropane

  • 1,1-dichloro-1,2,3,3,3-pentafluoropropane

  • 2,3-dichloro-1,1,1,2,3-pentafluoropropane

This guide will systematically explore how Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be employed to distinguish these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including the isomers of dichloropentafluoropropane. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can deduce the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: Probing the Lone Proton

The single proton in dichloropentafluoropropane isomers provides a crucial diagnostic handle. Its chemical shift and splitting pattern are highly sensitive to the proximity of electronegative fluorine and chlorine atoms.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the dichloropentafluoropropane isomer in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Sufficient to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 16 or more to achieve adequate signal-to-noise.

  • Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Comparative ¹H NMR Data (Predicted and Experimental Analogues)

IsomerStructurePredicted ¹H Chemical Shift (ppm)Predicted Splitting PatternRationale for Prediction
HCFC-225ca CF₃-CF₂-CHCl₂~6.0 - 6.5SingletThe proton is on a carbon bearing two chlorine atoms, leading to significant deshielding. No adjacent protons result in a singlet.
HCFC-225cb CClF₂-CF₂-CHFCl~6.5 - 7.0Doublet of tripletsThe proton is on a carbon with one chlorine and one fluorine, and is adjacent to a CF₂ group. Coupling to the geminal fluorine and the vicinal fluorines will result in a complex multiplet.
HCFC-225aa CF₃-CCl₂-CHF₂~6.2 - 6.8TripletThe proton is on a carbon bearing two fluorine atoms and is adjacent to a CCl₂ group. It will be split into a triplet by the two geminal fluorine atoms.
1,1-dichloro-1,2,3,3,3-pentafluoropropane CCl₂F-CHF-CF₃~5.8 - 6.3Doublet of quartetsThe proton is coupled to the adjacent fluorine and the three fluorines of the CF₃ group.
2,3-dichloro-1,1,1,2,3-pentafluoropropane CF₃-CFCl-CHFCl~6.3 - 6.9Doublet of doubletsThe proton is coupled to the geminal fluorine and the vicinal fluorine.

Note: The predicted chemical shifts are based on the analysis of similar halogenated alkanes. For instance, the proton in 1,2-dichloropropane gives a complex multiplet around 4.1 ppm, and the presence of additional fluorine atoms in dichloropentafluoropropane isomers will cause a further downfield shift.[2][3]

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥300 MHz) is crucial for resolving complex splitting patterns that arise from ¹H-¹⁹F and ¹⁹F-¹⁹F couplings. Deuterated solvents are used to avoid overwhelming the spectrum with solvent protons.

Self-Validating System: The integration of the proton signal should correspond to one proton. The observed splitting pattern must be consistent with the number of adjacent fluorine atoms, following the n+1 rule for spin-spin coupling.

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

With a wide chemical shift range and 100% natural abundance, ¹⁹F NMR is exceptionally informative for fluorinated compounds. Each non-equivalent fluorine environment will produce a distinct signal with a characteristic chemical shift and coupling pattern.

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: As per ¹H NMR.

  • Instrument Setup: Acquire the ¹⁹F NMR spectrum on a spectrometer equipped with a fluorine probe.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment, often with proton decoupling.

    • Spectral width: A wide spectral width is necessary (e.g., -50 to -250 ppm).

    • Reference: An external reference such as CFCl₃ (0 ppm) is commonly used.

  • Data Processing: Similar to ¹H NMR.

Comparative ¹⁹F NMR Data (Predicted)

IsomerStructurePredicted ¹⁹F Chemical Shifts (ppm) and SplittingRationale
HCFC-225ca CF₃ -CF₂ -CHCl₂CF₃ : ~-80 (triplet); CF₂ : ~-110 (quartet)The CF₃ group is coupled to the adjacent CF₂ group, and vice versa.
HCFC-225cb CClF₂ -CF₂ -CHFClCClF₂ : ~-70 (triplet); CF₂ : ~-120 (doublet of doublets); CHF : ~-140 (doublet of triplets)Complex coupling patterns arise from geminal and vicinal ¹⁹F-¹⁹F and ¹H-¹⁹F couplings.
HCFC-225aa CF₃ -CCl₂-CHF₂ CF₃ : ~-85 (singlet); CHF₂ : ~-130 (singlet)The CCl₂ group isolates the two fluorine environments, resulting in singlets in a proton-decoupled spectrum.
1,1-dichloro-1,2,3,3,3-pentafluoropropane CCl₂F -CHF -CF₃ CCl₂F : ~-60 (doublet); CHF : ~-200 (doublet of quartets); CF₃ : ~-75 (doublet)Each fluorine environment is unique and will show coupling to adjacent fluorine and hydrogen nuclei.
2,3-dichloro-1,1,1,2,3-pentafluoropropane CF₃ -CF Cl-CHF ClCF₃ : ~-78 (doublet); CFCl : ~-150 (doublet of quartets); CHFCl : ~-160 (doublet of doublets)Diastereotopic fluorines can lead to even more complex spectra.

Causality Behind Experimental Choices: Proton decoupling is often employed to simplify the ¹⁹F spectrum by removing ¹H-¹⁹F couplings, making the ¹⁹F-¹⁹F couplings easier to interpret. The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, which is a significant advantage over ¹H NMR for these molecules.[4]

¹³C NMR Spectroscopy: Carbon Backbone Analysis

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the attached halogen atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR.

  • Instrument Setup: Acquire the ¹³C NMR spectrum on a spectrometer with a carbon probe.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment with proton decoupling.

    • Spectral width: 0-200 ppm.

  • Data Processing: Similar to ¹H NMR.

Comparative ¹³C NMR Data (Predicted)

IsomerStructurePredicted ¹³C Chemical Shifts (ppm)Rationale
HCFC-225ca CF₃-CF₂-CHCl₂CF₃ : ~120 (quartet); CF₂ : ~115 (triplet); CHCl₂ : ~70 (singlet)Carbons bonded to fluorine will be significantly downfield and will show coupling to the attached fluorines.
HCFC-225cb CClF₂-CF₂-CHFClCClF₂ : ~118 (triplet); CF₂ : ~112 (triplet); CHFCl : ~90 (doublet)The chemical shift and splitting of each carbon will depend on the number and type of attached halogens.
HCFC-225aa CF₃-CCl₂-CHF₂CF₃ : ~122 (quartet); CCl₂ : ~95 (singlet); CHF₂ : ~110 (triplet)The quaternary carbon CCl₂ will likely have a lower intensity.

Self-Validating System: The number of signals in the proton-decoupled ¹³C NMR spectrum corresponds to the number of unique carbon environments in the isomer. The splitting patterns in a coupled ¹³C spectrum (if acquired) must be consistent with the number of attached protons.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While the spectra of isomers can be similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) and characteristic C-F and C-Cl stretching frequencies can be used for differentiation.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin liquid film between salt plates (e.g., NaCl or KBr) or in a gas cell for volatile isomers.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Comparative IR Data

IsomerKey Vibrational Bands (cm⁻¹)
HCFC-225ca Strong C-F stretching bands (~1100-1350 cm⁻¹), C-Cl stretching (~650-850 cm⁻¹).
HCFC-225cb A complex pattern of C-F and C-Cl stretching bands due to lower symmetry.[5]
HCFC-225aa Characteristic strong absorptions for CF₃ and CHF₂ groups.

Causality Behind Experimental Choices: FTIR is preferred over dispersive IR for its higher speed and sensitivity. Analyzing the sample as a neat liquid film is a simple and common method for non-volatile liquids.

Self-Validating System: The presence of strong absorptions in the 1100-1350 cm⁻¹ region is a clear indication of C-F bonds. The overall pattern in the fingerprint region is unique to each isomer.

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Isomers will have the same molecular weight, but their fragmentation patterns can differ based on the relative strengths of bonds and the stability of the resulting fragment ions.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for mixture analysis.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for creating reproducible fragmentation patterns.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) analyzer to separate ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier is used to detect the ions.

Comparative Mass Spectrometry Data

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)Rationale for Fragmentation
HCFC-225ca 202 (with isotopic pattern for 2 Cl)167 (M-Cl)⁺, 117 (M-CHCl₂)⁺, 69 (CF₃)⁺Loss of a chlorine atom is a common fragmentation pathway. Cleavage of the C-C bond can also occur.
HCFC-225cb 202 (with isotopic pattern for 2 Cl)[6]167 (M-Cl)⁺, 131 (CClF₂-CF₂)⁺, 101 (CF₂-CHFCl)⁺Fragmentation will be influenced by the different bond strengths along the carbon chain.[5]
HCFC-225aa 202 (with isotopic pattern for 2 Cl)167 (M-Cl)⁺, 133 (M-CF₃)⁺, 69 (CF₃)⁺The C-C bond between the CF₃ and CCl₂ groups is susceptible to cleavage.

Causality Behind Experimental Choices: GC-MS is a powerful combination for separating isomers before they enter the mass spectrometer, allowing for the individual analysis of each component in a mixture. EI at 70 eV provides sufficient energy to induce fragmentation and generate a characteristic "fingerprint" mass spectrum.

Self-Validating System: The isotopic pattern of the molecular ion and any chlorine-containing fragments must be consistent with the number of chlorine atoms (approximately a 3:1 ratio for M⁺ and M+2 for one chlorine, and 9:6:1 for M⁺, M+2, and M+4 for two chlorines).

Workflow and Data Visualization

A logical workflow for isomer identification would involve a multi-spectroscopic approach.

Caption: Integrated spectroscopic workflow for isomer identification.

Conclusion

The unambiguous identification of dichloropentafluoropropane isomers is a challenging but achievable analytical task. A comprehensive approach that leverages the strengths of multiple spectroscopic techniques is essential. While ¹⁹F and ¹H NMR often provide the most definitive structural information, IR and Mass Spectrometry offer valuable complementary data for confirmation. By understanding the principles behind each technique and carefully interpreting the resulting spectra, researchers can confidently distinguish between these closely related compounds, ensuring the integrity and quality of their work.

References

  • PubChem. (n.d.). 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Retrieved from [Link]

  • NIST. (n.d.). Propane, 1,3-dichloro-1,1,2,2,3-pentafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1,3,3-Pentafluoropropane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-1,2,2,3,3-pentafluoropropane. Retrieved from [Link]

  • The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. (n.d.). CF2ClCF2CHFCl(HCFC-225cb). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-CHLORO-1,1,3,3,3-PENTAFLUOROPROP-1-ENE. Retrieved from [Link]

  • ECETOC. (n.d.). JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Retrieved from [Link]

  • NIST. (n.d.). Propane, 1,3-dichloro-1,1,2,2,3-pentafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • GSRS. (n.d.). 2,3-DICHLORO-1,1,1,2,3-PENTAFLUOROPROPANE, (R,R)-(+/-)-. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Dichloro-1,2,3,3,3-pentafluoropropane. Retrieved from [Link]

  • Chegg. (n.d.). Draw the expected NMR spectra for 1,2-dichloropropane and assign the peak in the spectra. Retrieved from [Link]

  • CDC. (n.d.). Dichloropropenes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 21 constitutional isomers of molecular formula C5H10Cl2.... Retrieved from [Link]

  • PubChemLite. (n.d.). 2,3-dichloro-1,1,1,2,3-pentafluoropropane. Retrieved from [Link]

  • NIST. (n.d.). 1-Propene, 1,2-dichloro-1,3,3,3-tetrafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,1-Dichloro-2,2-difluoro-propane - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • NIST. (n.d.). 1-Propene, 1,1-dichloro-2-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,2-dichloroethane. Retrieved from [Link]

  • University of Calgary. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

  • NIST. (n.d.). Propane, 1,2-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Safety Operating Guide

Guide to the Proper Disposal of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225ca)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (CAS No. 431-86-7), a compound also known as HCFC-225ca. As a Class II ozone-depleting substance, its management is subject to stringent environmental regulations.[1][2] This guide is intended for laboratory personnel to ensure that disposal practices are safe, compliant, and environmentally responsible.

Core Principles: Hazard Assessment and Regulatory Compliance

This compound is a halogenated solvent presenting multiple hazards.[3][4] Acute exposure can be harmful if the substance is inhaled, ingested, or comes into contact with skin.[1][5] It is known to cause serious irritation to the eyes and skin and may lead to respiratory irritation.[1][6]

Regulatory Mandate: From a regulatory standpoint, this chemical is significant for two primary reasons:

  • Hazardous Waste: As a halogenated organic solvent, it is classified as a hazardous waste.[3][7] Disposal via sanitary sewer systems or evaporation is strictly prohibited.[3] All waste streams must be managed according to the Resource Conservation and Recovery Act (RCRA) and applicable state and local regulations.[8][9]

  • Ozone-Depleting Substance: Under the U.S. Clean Air Act, HCFC-225ca is a Class II ozone-depleting substance.[2][10] The U.S. Environmental Protection Agency (EPA) has phased out its production and import to protect the stratospheric ozone layer.[2][11]

Understanding these classifications is critical, as it dictates the entire disposal pathway. The primary causality for the stringent disposal protocols is the chemical's environmental persistence and harmful effects on the ozone layer.

Personnel Safety: Required Personal Protective Equipment (PPE)

All handling of HCFC-225ca, including transfers to waste containers, must be conducted within a properly certified chemical fume hood to minimize inhalation exposure.[3] The following PPE is mandatory:

  • Hand Protection: At a minimum, wear nitrile rubber gloves.[3] For tasks with a higher risk of splashing, such as transferring large volumes, double-gloving or using more robust gloves (e.g., Viton, thick-cut nitrile) is required.[3] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Eye and Face Protection: ANSI-approved chemical splash goggles are required at all times.[3] When transferring waste or in situations with an elevated splash risk, a face shield should be worn in addition to goggles.[1]

  • Body Protection: A fully buttoned, long-sleeved lab coat is the minimum requirement.[3] For larger volume transfers, a chemical-resistant apron is recommended.[3] Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.[3]

  • Respiratory Protection: If work must be performed outside of a chemical fume hood, respiratory protection is necessary. Personnel must be medically cleared, fit-tested, and enrolled in a respiratory protection program.[1][3]

On-Site Waste Management: Collection and Segregation Protocol

Proper segregation is the most critical step in laboratory waste management. Commingling halogenated solvents with non-halogenated streams dramatically increases disposal costs and can create incompatible mixtures.[12][13]

Step-by-Step Collection Procedure:

  • Select the Correct Container: Use a designated, compatible hazardous waste container. Polyethylene carboys are recommended.[3] Do not use metal containers, as halogenated solvents can degrade to form acids that corrode metal.[3]

  • Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[7] Clearly write "Halogenated Solvents" and list all chemical constituents, including this compound, with their estimated percentages.[4][7]

  • Keep Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[7] This prevents the release of harmful vapors.

  • Segregate Incompatibles: Store the halogenated waste container away from incompatible materials, particularly acids, bases, active metals, and strong oxidizing agents.[1][3] Utilize secondary containment (such as a polyethylene tub) to prevent the spread of potential leaks.[3]

  • Designate a Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA), such as a cabinet under the fume hood designed for chemical storage.[3][7] The area must be cool, well-ventilated, and away from direct sunlight or ignition sources.[3]

  • Request Pickup: Once the container is three-quarters full, request a waste collection from your institution's Environmental Health and Safety (EH&S) department.[7]

Emergency Response: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Immediate Actions:

  • Evacuate and Isolate: Evacuate all non-essential personnel from the immediate area. Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[14]

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the chemical fume hood running.

  • Consult a Specialist: Cleanup should only be performed by trained personnel or under the supervision of a specialist.[14] Do not attempt to clean a large spill if you are not equipped or trained to do so.

  • Cleanup Procedure (Small Spills):

    • Wear the appropriate PPE as described in Section 2.

    • Contain the spill using a non-combustible absorbent material, such as sand, earth, or commercial sorbents.[14]

    • With a clean shovel or scoop, carefully place the absorbent material into a clean, dry, and properly labeled container for disposal.[14]

    • Clean the spill area thoroughly.

  • Reporting: Report the incident to your EH&S department.

Final Disposal Pathway: High-Temperature Incineration

The accepted and environmentally preferred method for the final disposal of this compound is through a licensed hazardous waste disposal facility. The material should be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1][15] This technology ensures the complete destruction of the halogenated molecule, and the scrubbing system neutralizes the resulting acidic gases (like hydrogen chloride and hydrogen fluoride), preventing their release into the atmosphere.[1] Recycling may also be an option and should be explored with your waste vendor.[1]

Data and Workflow Summary

For quick reference, the following table summarizes key information.

ParameterInformationSource(s)
Chemical Name This compound[1]
Synonym / Code HCFC-225ca[2][10]
CAS Number 431-86-7[1]
Key Hazards Harmful (inhalation, skin contact, ingestion), Skin/Eye Irritant, Ozone Depleting[1][5]
Waste Classification Halogenated Hazardous Waste (RCRA Regulated)[3][7][8]
Prohibited Disposal Drain disposal, Evaporation[3]
Required PPE Nitrile Gloves, Chemical Goggles, Lab Coat (in fume hood)[3]
Waste Container Labeled, closed polyethylene container[3][7]
Recommended Disposal Licensed high-temperature incineration with flue gas scrubbing[1][15]

The diagram below illustrates the procedural workflow for the proper disposal of HCFC-225ca.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generate HCFC-225ca Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside Chemical Fume Hood ppe->fume_hood container Select Compatible Container (Polyethylene) fume_hood->container label_waste Label as 'Hazardous Waste' + List Constituents container->label_waste add_waste Add Waste to Container label_waste->add_waste close_container Keep Container Tightly Closed add_waste->close_container spill Spill Occurs? add_waste->spill segregate Segregate from Incompatibles (Acids, Bases, Metals) close_container->segregate store Store in Designated SAA (Cool, Ventilated) segregate->store request_pickup Request EH&S Pickup store->request_pickup transport Transport by Licensed Vendor request_pickup->transport incinerate Dispose via High-Temp Incineration with Scrubber transport->incinerate spill->add_waste No spill_protocol Follow Emergency Spill Protocol spill->spill_protocol Yes

Caption: Waste Management Workflow for HCFC-225ca.

References

  • Halogenated Solvents Safety Guidelines. University of Washington, Environmental Health & Safety. 3

  • This compound | CAMEO Chemicals | NOAA. National Oceanic and Atmospheric Administration. 14

  • Safety Data Sheet: this compound. SynQuest Laboratories, Inc. 1

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. 8

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption, March 2005. U.S. Environmental Protection Agency. 16

  • Halogenated Solvents in Laboratories. Temple University, Environmental Health & Radiation Safety. 17

  • Chemical Safety Data Sheet: 1,3-DICHLORO-1,1,2,2,3-PENTAFLUOROPROPANE. ChemicalBook. 15

  • Hazardous Waste Segregation. Bucknell University. 4

  • Organic Solvents - Hazardous Waste Management. Cornell University, Environmental Health and Safety. 12

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. 13

  • RCRA Online: Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. 18

  • Phaseout of Class II Ozone-Depleting Substances. U.S. Environmental Protection Agency. 2

  • Material Safety Data Sheet: Contact Cleaner II. Farnell. 5

  • 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | C3HCl2F5. PubChem, National Center for Biotechnology Information. 6

  • Safety Data Sheet: HCFC-225 (mixture of ca and cb). FUJIFILM Wako Pure Chemical Corporation. 19

  • Ozone-Depleting Substances. U.S. Environmental Protection Agency. 10

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. 9

  • The Ozone-Depleting Substances Phaseout: 2020-2030. U.S. Environmental Protection Agency. 11

Sources

A Researcher's Guide to the Safe Handling of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of scientific advancement, the responsible management of chemical reagents is a non-negotiable cornerstone of laboratory practice. This guide offers a detailed protocol for the safe handling of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (CAS No. 431-86-7), a compound utilized in specialized laboratory applications. By providing a framework grounded in technical understanding, this document aims to equip researchers, scientists, and drug development professionals with the expertise to mitigate risks, ensuring both personal safety and environmental integrity. Our focus extends beyond mere procedural steps to elucidate the causal reasoning behind each recommendation, fostering a proactive safety culture.

Hazard Profile: Understanding the Risks of this compound

This compound is a colorless liquid with a volatility that necessitates careful handling to avoid inhalation exposure.[1] The primary hazards associated with this compound are toxicity upon inhalation and irritation to the skin and eyes.[1][2]

Inhalation: High concentrations of vapor can displace oxygen and lead to central nervous system effects, including dizziness, drowsiness, headaches, and, in severe cases, loss of consciousness.[1] Harmful if inhaled, overexposure can potentially lead to more severe health consequences.[1][2]

Skin and Eye Contact: Direct contact with the liquid can cause skin irritation, characterized by redness and dryness.[1][2] Eye contact is likely to result in serious irritation.[2]

Thermal Decomposition: When exposed to high temperatures or flames, this compound can decompose to produce toxic and corrosive byproducts such as hydrogen chloride and hydrogen fluoride.[1][2]

Environmental Hazard: It is crucial to recognize that this substance is classified as a Class II ozone-depleting substance.[2] Its handling and disposal are therefore subject to environmental regulations aimed at protecting the upper atmosphere.[2]

Personal Protective Equipment (PPE): A Proactive Defense

The selection of appropriate PPE is the most critical barrier between the researcher and potential exposure. The following table outlines the essential protective gear for handling this compound, with an emphasis on material compatibility and the rationale for its use.

Protection Area Recommended PPE Justification
Hands Chemical-resistant gloves (e.g., Viton®, Barrier®)Standard laboratory gloves (e.g., nitrile, latex) may offer insufficient protection. Materials like Viton® or laminate films are recommended for their resistance to chlorinated and fluorinated hydrocarbons, preventing chemical permeation and skin contact.[2]
Eyes/Face Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face, which is crucial when transferring larger volumes or when there is a heightened risk of splashing.[2]
Body Chemically resistant laboratory coatA lab coat provides a removable barrier to protect skin and personal clothing from incidental contact and small splashes.
Respiratory NIOSH-approved respirator with organic vapor cartridgesIn cases of inadequate ventilation or when airborne concentrations may exceed exposure limits, a respirator is necessary to prevent the inhalation of harmful vapors.[2]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Experiment A 1. Review SDS and establish protocol B 2. Verify fume hood functionality A->B C 3. Assemble and inspect all required PPE B->C D 4. Prepare a designated and contained workspace C->D E 5. Don PPE in the correct sequence F 6. Carefully dispense the chemical within the fume hood E->F G 7. Securely cap the source container immediately after use F->G H 8. Conduct the experiment, minimizing vapor release G->H I 9. Decontaminate the work area and any equipment J 10. Doff PPE, avoiding cross-contamination I->J K 11. Wash hands thoroughly with soap and water J->K

Caption: Workflow for the safe handling of this compound.

  • Documentation Review: Before commencing any work, thoroughly review the Safety Data Sheet (SDS) to be familiar with all potential hazards and emergency procedures.[2]

  • Ventilation Check: Ensure that the chemical fume hood is operational and providing adequate airflow. All handling of this volatile compound must be performed within a fume hood.[2]

  • PPE Inspection: Gather all necessary PPE as specified in the table above. Inspect each item for any signs of damage or degradation.

  • Workspace Preparation: Designate a clean and uncluttered area within the fume hood for the procedure.

  • Donning PPE: Put on all personal protective equipment in the correct order, ensuring a proper fit.

  • Dispensing: When pouring or transferring the liquid, do so slowly and carefully to prevent splashing.

  • Container Management: Keep the primary container tightly sealed when not in use to minimize the release of vapors into the work environment.[2]

  • Experimental Procedure: Carry out your experimental work with a focus on techniques that reduce the generation of aerosols or vapors.

  • Decontamination: Upon completion of the work, decontaminate the work surface and any reusable equipment.

  • Doffing PPE: Remove PPE in a manner that prevents cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan: Ensuring Environmental Responsibility

The disposal of this compound and any associated contaminated materials must be handled with the utmost care to prevent environmental release.

G cluster_waste_collection Waste Collection cluster_disposal_process Disposal A Generate waste (unused chemical, contaminated labware) B Segregate as halogenated organic waste A->B C Collect in a designated, properly labeled, and sealed container B->C D Store the sealed container in a designated hazardous waste accumulation area E Arrange for collection by a licensed hazardous waste disposal service D->E F Do not dispose of down the drain or in general waste E->F

Caption: Disposal workflow for this compound waste.

  • Waste Segregation: All waste containing this compound must be treated as hazardous waste. It should be collected separately and not mixed with other waste streams.

  • Containerization: Use a designated, chemically compatible, and clearly labeled waste container with a secure lid.

  • Professional Disposal: The final disposal must be conducted through an authorized and licensed hazardous waste management company.[2] This ensures compliance with environmental regulations and proper treatment of the chemical.

By integrating these safety protocols into your laboratory's standard operating procedures, you contribute to a safer research environment and uphold the principles of responsible scientific practice.

References

  • Linde Gas GmbH. (2015, December 11). SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane. Retrieved from [Link]

  • Farnell. (2012, February 3). MATERIAL SAFETY DATA SHEET Contact Cleaner II. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dichloro-1,1,3,3,3-pentafluoropropane
Reactant of Route 2
1,2-Dichloro-1,1,3,3,3-pentafluoropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.